3,3a,4,5,6,7-Hexahydro-2H-indole
Description
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWMLMIWOUFWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,3a,4,5,6,7-Hexahydro-2H-indole: Strategies and Methodologies for Drug Discovery
Abstract
The 3,3a,4,5,6,7-hexahydro-2H-indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and clinical drug candidates. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable heterocyclic system. We will delve into the mechanistic underpinnings and practical execution of key synthetic strategies, including the catalytic hydrogenation of indole precursors, Birch reduction, intramolecular Diels-Alder reactions, and reductive cyclizations. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to facilitate the synthesis and exploration of novel hexahydro-2H-indole derivatives in the pursuit of new therapeutic agents.
Introduction: The Significance of the Hexahydro-2H-indole Core in Medicinal Chemistry
The indole nucleus is a cornerstone in the design of therapeutic agents, with a rich history of producing successful drugs.[1] Its partially saturated counterpart, the 3,3a,4,5,6,7-hexahydro-2H-indole, retains the key nitrogen atom for hydrogen bonding and salt formation while introducing a non-aromatic, conformationally restricted carbocyclic ring. This structural feature is particularly advantageous in modern drug discovery, where a departure from flat, aromatic structures is often sought to improve physicochemical properties such as solubility and metabolic stability, and to enhance target-binding affinity and selectivity.
The hexahydro-2H-indole core is found in a range of pharmacologically active molecules, including potent and selective antagonists for various receptors. For instance, peri-substituted hexahydro-indolones have been identified as potent and selective human EP3 receptor antagonists.[2] The versatility of this scaffold allows for the exploration of diverse chemical space through substitution at multiple positions, making it an attractive starting point for the development of new chemical entities targeting a wide array of diseases.
This guide will provide a detailed examination of the most effective and commonly employed synthetic routes to the 3,3a,4,5,6,7-hexahydro-2H-indole core, with a focus on the underlying chemical principles and practical experimental details.
Catalytic Hydrogenation of Indole Derivatives: A Direct Approach to Saturation
Catalytic hydrogenation is a powerful and widely used method for the reduction of aromatic systems. However, the selective partial hydrogenation of the indole nucleus to the hexahydro level presents a significant challenge due to the stability of the aromatic system and the potential for over-reduction to the fully saturated octahydroindole or selective reduction of the pyrrole ring to indoline.[3] Careful selection of catalysts, reaction conditions, and substrates is therefore crucial to achieve the desired outcome.
Mechanistic Rationale for Selective Hydrogenation
The hydrogenation of indoles can proceed through different pathways depending on the catalyst and reaction conditions. In the presence of a heterogeneous catalyst such as platinum or palladium on carbon, the reaction typically involves the adsorption of the indole onto the catalyst surface and the stepwise addition of hydrogen atoms.[3] Achieving partial hydrogenation of the benzene ring while preserving the pyrrole ring often requires specific catalytic systems and conditions that favor the reduction of the carbocyclic portion of the molecule.
Acidic conditions can play a crucial role in activating the indole ring towards hydrogenation. Protonation at the C3 position disrupts the aromaticity of the pyrrole ring, forming an iminium ion intermediate that can be more readily reduced.[3] However, this can also lead to preferential reduction of the pyrrole ring. Therefore, achieving selective hydrogenation of the benzene ring often involves a two-step approach: initial reduction to a 4,5,6,7-tetrahydroindole intermediate, followed by reduction of the remaining double bond in the carbocyclic ring.
Alternatively, specific catalytic systems, such as certain ruthenium-N-heterocyclic carbene (NHC) complexes, have shown promise in the complete hydrogenation of indoles to octahydroindoles, suggesting that with careful tuning, partial hydrogenation might be achievable.[4]
Caption: General pathways for the catalytic hydrogenation of indole.
Experimental Protocol: Two-Step Hydrogenation via a Tetrahydroindole Intermediate
This protocol outlines a general two-step procedure for the synthesis of 3,3a,4,5,6,7-hexahydro-2H-indole starting from indole, proceeding through a 4,5,6,7-tetrahydroindole intermediate.
Step 1: Synthesis of 4,5,6,7-Tetrahydroindole
This step can be achieved through various methods, including the Paal-Knorr synthesis or other cyclization strategies.[5]
Step 2: Reduction of 4,5,6,7-Tetrahydroindole to 3,3a,4,5,6,7-Hexahydro-2H-indole
-
Materials:
-
4,5,6,7-Tetrahydroindole
-
Palladium on carbon (10 wt. % Pd)
-
Ethanol or Methanol
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4,5,6,7-tetrahydroindole in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,3a,4,5,6,7-hexahydro-2H-indole.
-
Purify the product by distillation or column chromatography on silica gel.
-
Birch Reduction: A Classic Method for Partial Aromatic Ring Reduction
The Birch reduction is a powerful dissolving metal reduction that selectively reduces aromatic rings to 1,4-cyclohexadienes.[6][7] This method is particularly useful for the synthesis of hexahydro-2H-indoles from indole precursors, as it directly targets the carbocyclic ring.
Mechanistic Overview of the Birch Reduction of Indoles
The Birch reduction involves the use of an alkali metal (typically lithium or sodium) dissolved in liquid ammonia, with an alcohol (such as ethanol or tert-butanol) as a proton source. The reaction proceeds via a single-electron transfer from the alkali metal to the indole's aromatic ring, forming a radical anion. This is followed by protonation by the alcohol and a second single-electron transfer and protonation to yield the partially reduced product. In the case of indole, the reduction preferentially occurs on the benzene ring, leaving the pyrrole ring intact.[8]
Caption: Simplified mechanism of the Birch reduction of indole.
Experimental Protocol: Birch Reduction of Indole
This protocol provides a general procedure for the Birch reduction of indole to 4,7-dihydroindole, which can then be further reduced to the target hexahydroindole.[9]
-
Materials:
-
Indole
-
Lithium wire or sodium metal
-
Liquid ammonia
-
Anhydrous ethanol or tert-butanol
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Set up a three-necked flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Condense liquid ammonia into the flask.
-
Add the alkali metal (lithium or sodium) in small pieces until a persistent blue color is obtained.
-
Dissolve the indole in a suitable anhydrous solvent (diethyl ether or THF) and add it dropwise to the stirred liquid ammonia solution.
-
Slowly add the alcohol (ethanol or tert-butanol) dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction for a few hours until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,7-dihydroindole.
-
The crude product can then be subjected to catalytic hydrogenation as described in section 2.2 to afford the 3,3a,4,5,6,7-hexahydro-2H-indole.
-
Intramolecular Diels-Alder Reaction: A Convergent Approach to the Bicyclic Core
The Diels-Alder reaction is a [4+2] cycloaddition that provides a powerful and stereocontrolled method for the construction of six-membered rings.[10] The intramolecular version of this reaction is particularly well-suited for the synthesis of complex bicyclic systems like the hexahydro-2H-indole core.
Mechanistic Principles of the Intramolecular Diels-Alder Approach
This strategy involves a precursor molecule that contains both a diene and a dienophile tethered together. Upon heating or in the presence of a Lewis acid catalyst, the molecule undergoes an intramolecular cycloaddition to form the bicyclic product in a single step. The stereochemistry of the newly formed chiral centers is often well-defined and predictable based on the geometry of the transition state. For the synthesis of hexahydro-2H-indoles, a common approach involves a tryptamine derivative where the side chain is elaborated to contain a diene, which can then react with the indole's 2,3-double bond acting as the dienophile.
Caption: Conceptual workflow of the intramolecular Diels-Alder reaction.
Representative Experimental Protocol
Detailed protocols for intramolecular Diels-Alder reactions to form hexahydroindoles are highly substrate-specific. However, a general workflow can be outlined:
-
Synthesis of the Precursor: The key to this strategy is the synthesis of a suitable precursor containing the tethered diene and dienophile. This often involves multi-step synthesis starting from a readily available indole derivative like tryptamine.
-
Cyclization Reaction:
-
Dissolve the precursor in a high-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene).
-
Heat the solution to reflux for several hours to days, monitoring the reaction progress by TLC or LC-MS.
-
Alternatively, for Lewis acid-catalyzed reactions, dissolve the precursor in a suitable solvent (e.g., dichloromethane) and add the Lewis acid (e.g., BF₃·OEt₂, AlCl₃) at a low temperature, then allow the reaction to warm to room temperature.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired hexahydro-2H-indole derivative.
-
Reductive Cyclization Strategies
Reductive cyclization offers another powerful approach to the hexahydro-2H-indole scaffold, typically involving the formation of the pyrrole ring onto a pre-existing cyclohexane or cyclohexene precursor.
Mechanistic Overview
A common strategy involves the reductive cyclization of a nitro group onto a nearby carbonyl or other electrophilic center. For example, a 2-nitrophenyl-substituted cyclohexanone can undergo reduction of the nitro group to an amine, which then intramolecularly condenses with the ketone to form the pyrrole ring of the hexahydroindole system.[11]
Caption: General scheme for reductive cyclization to form a hexahydro-2H-indole.
General Experimental Protocol
-
Synthesis of the Precursor: Prepare the requisite substituted cyclohexane precursor, for instance, a 2-(2-nitrophenyl)cyclohexanone, through methods such as Michael addition of a nitrophenyl anion to cyclohexenone.
-
Reductive Cyclization:
-
Dissolve the nitro-ketone precursor in a suitable solvent like ethanol, ethyl acetate, or acetic acid.
-
Add a reducing agent. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or with a chemical reductant (e.g., zinc dust in acetic acid, or iron in acetic acid).
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
If a solid reductant was used, filter it off and wash with the solvent.
-
Neutralize the reaction mixture if acidic conditions were used.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Comparative Analysis of Synthesis Pathways
| Synthesis Pathway | Advantages | Disadvantages | Key Reagents & Conditions | Stereocontrol |
| Catalytic Hydrogenation | Direct reduction of indoles; often high yielding; scalable. | Challenges with selectivity (over-reduction or pyrrole ring reduction); may require high pressure. | H₂, Pd/C, PtO₂, Rh/C, Ru-NHC; various solvents and pressures. | Can be achieved with chiral catalysts for asymmetric hydrogenation. |
| Birch Reduction | Selectively reduces the carbocyclic ring; well-established method. | Requires cryogenic conditions (liquid ammonia); use of alkali metals can be hazardous. | Li or Na, liquid NH₃, alcohol (e.g., EtOH, t-BuOH). | Generally produces a racemic mixture unless a chiral auxiliary is used. |
| Intramolecular Diels-Alder | Convergent; high stereocontrol; builds complexity quickly. | Requires multi-step synthesis of the precursor; can be substrate-dependent. | High temperature (thermal) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃). | Excellent stereocontrol based on the transition state geometry. |
| Reductive Cyclization | Can build the indole ring onto a pre-functionalized cyclohexane. | Precursor synthesis can be lengthy; may have regioselectivity issues. | H₂, Pd/C; Zn/AcOH; Fe/AcOH. | Stereochemistry can be influenced by the precursor and reaction conditions. |
Conclusion and Future Perspectives
The synthesis of the 3,3a,4,5,6,7-hexahydro-2H-indole scaffold remains an active and important area of research in organic and medicinal chemistry. The methods outlined in this guide—catalytic hydrogenation, Birch reduction, intramolecular Diels-Alder reactions, and reductive cyclizations—represent the core strategies for accessing this valuable heterocyclic system. Each pathway offers distinct advantages and disadvantages, and the choice of method will ultimately depend on the desired substitution pattern, stereochemical outcome, and scalability requirements of the target molecule.
Future advancements in this field will likely focus on the development of more selective and efficient catalytic systems for the partial hydrogenation of indoles, as well as novel and more convergent strategies for the construction of the hexahydroindole core. The continued exploration of enantioselective methods will be crucial for the synthesis of single-enantiomer drug candidates. As our understanding of the biological significance of this scaffold continues to grow, the development of new and innovative synthetic routes will undoubtedly play a pivotal role in the discovery of the next generation of hexahydro-2H-indole-based therapeutics.
References
- Ashmore, J. W., & Helmkamp, G. K. (1976). Improved procedure for the dissolving metal reduction of indole and carbazole.
- Baran, P. S. (2018). The Birch Reduction. Baran Group Meeting.
- Baskaran, S., & Bera, S. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Chemical Letters, 25(12), 1549-1552.
- Birch, A. J. (1944). Reduction by dissolving metals. Part I. Journal of the Chemical Society (Resumed), 430-436.
- Cui, X., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 135(30), 10974-10977.
- De Kimpe, N., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4585.
- Troshin, P. A., et al. (2005). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry, 75(10), 1645-1648.
- Bonjoch, J., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15693-15702.
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NROChemistry. Birch Reduction: Mechanism & Examples. Retrieved from [Link]
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Slideshare. Birch reduction. Retrieved from [Link]
- Organic Chemistry Explained. (2021, November 30).
- American Chemical Society. (2023, July 12). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.
- O'Connell, M., et al. (2009). Peri-substituted hexahydro-indolones as novel, potent and selective human EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 778-782.
- National Institutes of Health. (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
- BenchChem. (2025, December). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- Wikipedia. (n.d.). Birch reduction.
- PubMed. (2013).
- National Center for Biotechnology Information. (2022, November 18). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- Trost, B. M., & Krische, M. J. (2007). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 129(46), 14352-14353.
- ResearchGate. (2013, January 3).
- Glorius, F., et al. (2019). Visible Light-Mediated Dearomative Hydrogen Atom Abstraction/Cyclization Cascade of Indoles.
- Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(38), 11899-11903.
- Kamal, A., et al. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 6(10), 8344-8367.
- ChemRxiv. (2024, July 11). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidonyl-spirooxindoles.
- ResearchGate. (2022, July).
- Beller, M., et al. (2015). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
- ResearchGate. (2007, August 30). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
- ChemRxiv. (2024). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles.
- Zhang, X., et al. (2022). Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters, 24(30), 5549-5553.
- ResearchGate. (2008, July). ChemInform Abstract: Synthesis of Hexahydroindole Carboxylic Acids by Intramolecular Diels-Alder Reaction.
- ResearchGate. (2021). Synthetic routes toward 4,5,6,7-tetrahydroindol-4-ones 1.
- Semantic Scholar. (n.d.). Hexahydropyrrolo[2,3-b]indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches.
- National Institutes of Health. (2021, December 1). An on-surface Diels-Alder reaction.
- ResearchGate. (2020, June 15). (PDF) Hexahydropyrrolo-[2,3-b]-indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches.
- ResearchGate. (n.d.). Intramolecular Diels-Alders potentially applicable to hydrindane synthesis.
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Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3,3a,4,5,6,7-Hexahydro-2H-indole
This is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and reactivity profiles of 3,3a,4,5,6,7-Hexahydro-2H-indole , a critical bicyclic imine intermediate.
Executive Summary
3,3a,4,5,6,7-Hexahydro-2H-indole (hereafter referred to as 6H-Indole ) is a bicyclic heterocycle consisting of a cyclohexane ring fused to a pyrroline ring. Structurally, it represents the Δ7a(1)-imine tautomer of the octahydroindole system. Unlike its fully aromatic parent (indole) or fully saturated congener (octahydroindole), 6H-Indole possesses a reactive C=N double bond at the bridgehead (or adjacent position depending on tautomerism), making it a versatile electrophile in organic synthesis.
It serves as a pivotal intermediate in the synthesis of ACE inhibitors (e.g., Perindopril, Trandolapril) and aeruginosin-type alkaloids. Its reactivity is defined by the imine-enamine tautomeric equilibrium, which dictates its behavior in nucleophilic additions and reductions.
Physicochemical Properties Profile
The following data consolidates experimental values and high-confidence computed descriptors. Due to the transient nature of the free base in some environments, values often refer to the stable imine form.
| Property | Value / Range | Condition / Note |
| Molecular Weight | 123.198 g/mol | Monoisotopic |
| Physical State | Colorless to pale yellow oil | Ambient temp. |
| Boiling Point | 170–180 °C (Est.) | @ 760 mmHg (Extrapolated from homologs) |
| Density | 0.96 ± 0.05 g/cm³ | Computed |
| LogP (Octanol/Water) | 1.8 – 2.1 | Lipophilic, typically soluble in DCM, Toluene |
| pKa (Conjugate Acid) | 7.5 – 8.5 | Imine nitrogen is less basic than amine (pKa ~10) but > pyridine |
| Refractive Index | 1.490 – 1.510 | Predicted |
| Solubility | High: Ethanol, DCM, TolueneLow: Water | Hydrolytically unstable in acidic aqueous media |
| Tautomerism | Imine (Δ7a) ⇌ Enamine (Δ1,2) | Imine form is generally thermodynamically favored |
Structural Analysis & Stereochemistry
Imine-Enamine Tautomerism
The defining feature of 6H-Indole is the unsaturation within the pyrrolidine ring. The "2H" designation in the IUPAC name implies saturation at the C2 position, placing the double bond at the bridgehead (N1=C7a ). However, this species exists in equilibrium with its enamine tautomer.[1]
-
Imine Form (Δ7a): Thermodynamically preferred in neutral organic solvents. The C=N bond is part of the fused system, reducing ring strain compared to the enamine.
-
Enamine Form (Δ1,2 or Δ7,7a): Accessible under acidic catalysis or in the presence of strong bases. The enamine is the nucleophilic species responsible for α-alkylation reactions.
Stereochemical Fusion
The fusion of the cyclohexane and pyrroline rings creates a cis- or trans- bridgehead relationship.
-
Cis-Fusion: Generally more stable for the hexahydroindole system due to lower torsional strain in the bicyclic framework.
-
Trans-Fusion: Significantly more strained and typically requires specific synthetic constraints to maintain. Most synthetic routes (e.g., catalytic hydrogenation) favor the cis-isomer.
Synthetic Methodologies
Protocol A: Intramolecular Condensation (Primary Route)
This method utilizes 2-(2-aminoethyl)cyclohexanone as the precursor.[2] It is a self-validating protocol where the disappearance of the carbonyl peak in IR serves as a reaction endpoint.
Mechanism: Acid-catalyzed nucleophilic attack of the primary amine on the ketone, followed by dehydration (Schiff base formation).
Reagents:
-
2-(2-aminoethyl)cyclohexanone (1.0 equiv)
-
p-Toluenesulfonic acid (pTsOH) (0.05 equiv)
-
Toluene (Solvent, 0.5 M)
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve 2-(2-aminoethyl)cyclohexanone in toluene. Add pTsOH.[3]
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Reaction Endpoint: Continue reflux until water evolution ceases (approx. 2–4 hours).
-
Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2x) to neutralize the catalyst.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify via vacuum distillation or flash chromatography (neutral alumina, Hexane/EtOAc) to yield 6H-Indole as a pale oil.
Protocol B: Catalytic Partial Hydrogenation
Precursor: Indole or 4,5,6,7-Tetrahydroindole. Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Oxide (RuO₂). Conditions: 50–80 bar H₂, 60–100°C. Note: This method is less selective, often yielding the fully saturated octahydroindole. Precise control of H₂ uptake is required to stop at the hexahydro (imine) stage.
Reactivity Profile & Applications
Reduction to Octahydroindole
The C=N bond is readily reduced to the secondary amine.
-
Reagents: NaBH₄ (mild) or H₂/Pd-C.
-
Stereoselectivity: Hydride delivery typically occurs from the less hindered face, reinforcing the cis-ring fusion.
-
Application: Synthesis of the octahydroindole core found in Perindopril .
Nucleophilic Addition (Grignard/Organolithium)
Carbon nucleophiles attack the electrophilic C7a position.
-
Reaction: 6H-Indole + R-MgBr → 7a-substituted octahydroindole.
-
Utility: Construction of quaternary carbon centers at the bridgehead, a motif in complex alkaloids (e.g., Erythrina alkaloids).
Hydrolysis
In aqueous acid, the imine hydrolyzes back to the amino-ketone precursor. This reversibility is utilized in protecting group strategies where the indole ring is temporarily "masked" as the open-chain form.
Visualization of Pathways[4]
The following diagrams illustrate the synthesis and reactivity logic of 6H-Indole.
Diagram 1: Synthesis via Cyclodehydration
Caption: Acid-catalyzed intramolecular condensation of amino-ketone to bicyclic imine.
Diagram 2: Reactivity & Tautomerism
Caption: Divergent reactivity pathways: Reduction, Alkylation, and Tautomerization.
References
-
Preparation of Octahydroindoles. Journal of Organic Chemistry. Validated synthesis via catalytic hydrogenation of indoles.
-
Tautomerism in Hexahydroindoles. Chemical Reviews. Comprehensive review of imine-enamine equilibrium in bicyclic systems.
-
Synthesis of Perindopril. European Journal of Medicinal Chemistry. Application of hexahydroindole intermediates in ACE inhibitor design.
-
Intramolecular Condensation of Amino-Ketones. Organic Syntheses. Standard protocol for cyclic imine formation.
-
PubChem Compound Summary: 3,3a,4,5,6,7-Hexahydro-2H-indole. National Center for Biotechnology Information.
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3,3a,4,5,6,7-Hexahydro-2H-indole CAS number and identification
An In-Depth Technical Guide to 3,3a,4,5,6,7-Hexahydro-2H-indole: Identification, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,3a,4,5,6,7-Hexahydro-2H-indole, a saturated bicyclic heterocycle, represents a foundational scaffold in medicinal chemistry and synthetic organic chemistry. Its unique three-dimensional structure, conferred by the fusion of a cyclohexane ring to a pyrrolidine ring, provides a versatile template for the design of novel therapeutic agents and complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, synthetic routes, and, most critically, a robust framework for its unambiguous analytical identification. By integrating established spectroscopic and chromatographic techniques with detailed, field-tested protocols, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
Chemical Identity and Properties
Nomenclature and Core Identifiers
Precise identification is the cornerstone of chemical research. The subject of this guide is unequivocally defined by the following identifiers:
-
Systematic IUPAC Name: 3,3a,4,5,6,7-hexahydro-2H-indole[1]
-
Synonyms: 2,3,3a,4,5,6,7-Hexahydro-1H-indole, Octahydroindole[1]
The structure consists of a six-membered carbocyclic ring fused to a five-membered nitrogen-containing ring at positions 3a and 7a. The "hexahydro" designation indicates the saturation of the six-membered ring, distinguishing it from the aromatic indole parent structure.
Physicochemical Properties
A summary of the key computed and experimental properties is provided below. This data is critical for predicting solubility, designing purification strategies, and understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Weight | 123.20 g/mol | [1][3] |
| Exact Mass | 123.1048 g/mol | [1] |
| Appearance | White solid (typical for indole derivatives) | [4] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
| pKa (Basicity) | ~17.6 (for parent indole N-H) | [4] |
Note: Experimental physical data such as boiling and melting points for this specific compound are not widely reported in public databases. These properties should be determined empirically for any newly synthesized batch.
Synthesis and Chemical Reactivity
Overview of Synthetic Strategies
The synthesis of 3,3a,4,5,6,7-hexahydro-2H-indole typically involves the modification of a pre-formed indole or azaindole core. The most direct and common approach is the catalytic hydrogenation of indole.
Causality of Method Selection: Catalytic hydrogenation is preferred for its high efficiency and stereochemical control. The choice of catalyst (e.g., Platinum, Palladium, Rhodium) and reaction conditions (pressure, temperature, solvent) can influence the degree of reduction and the stereochemistry of the resulting fused ring system. For complete saturation of the benzene ring portion of indole, forcing conditions (high pressure and temperature) with a potent catalyst like Rhodium-on-alumina or Ruthenium are often necessary. Alternative multi-step syntheses, such as domino reactions, can also be employed to construct the bicyclic core from acyclic precursors.[5]
Comprehensive Analytical Identification
Unambiguous structural confirmation is paramount. A multi-technique approach, as outlined below, provides a self-validating system where the data from each analysis corroborates the others.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, offering the first pieces of the structural puzzle. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this volatile compound.
Expected Fragmentation: Under electron ionization (EI), the molecular ion peak [M]⁺ should be observed at m/z = 123. The fragmentation of indole derivatives is well-documented.[6] For the hexahydro derivative, key fragmentation pathways would involve the loss of alkyl fragments from the saturated ring, leading to a stable nitrogen-containing cation. The base peak is often the result of a fragmentation that preserves the pyrrolidine ring structure.
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
System Suitability: Inject a solvent blank to ensure no system contamination or sample carryover.
-
GC Method:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Confirm the retention time of the main peak. Purity can be estimated from the peak area percentage.
-
Analyze the mass spectrum of the peak. Identify the molecular ion at m/z 123.
-
Compare the fragmentation pattern to known spectra of related compounds or predict fragmentation pathways.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[7][8][9][10]
Expected Spectral Features:
-
¹H NMR: The spectrum will be complex due to the saturated, non-aromatic nature of the molecule. Protons on the saturated rings will appear in the upfield region, typically between 1.0-4.0 ppm. The N-H proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Diastereotopic protons on the CH₂ groups will exhibit complex splitting patterns (multiplets).
-
¹³C NMR: The spectrum will show 8 distinct carbon signals in the aliphatic region (typically 20-70 ppm). The carbons adjacent to the nitrogen atom (C2 and C7a) will be the most downfield of the saturated carbons.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
(Optional but Recommended): Acquire 2D correlation spectra (e.g., COSY, HSQC) to definitively assign proton-proton and proton-carbon connectivities.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign chemical shifts and analyze coupling constants to deduce the connectivity of the spin systems.
-
Use the ¹³C spectrum to confirm the number of unique carbon environments.
-
Use 2D NMR data to build the molecular framework and confirm the fusion of the two rings.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[11][12][13] For 3,3a,4,5,6,7-hexahydro-2H-indole, the key is to confirm the presence of the secondary amine (N-H) and the saturated C-H bonds, and the absence of aromatic C=C bonds.
Expected Vibrational Modes:
-
N-H Stretch: A moderate to weak, somewhat broad absorption between 3300-3500 cm⁻¹. The broadening is due to hydrogen bonding.
-
C-H Stretch (sp³): Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
Absence of Aromatic Signals: No significant peaks should be observed for aromatic C-H stretches (>3000 cm⁻¹) or aromatic C=C stretches (~1450-1600 cm⁻¹).[11]
Protocol 3: Attenuated Total Reflectance (ATR) FTIR Analysis
-
System Validation: Record a background spectrum of the clean ATR crystal. This is critical to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Perform an ATR correction if necessary.
-
Label the major absorption peaks.
-
Correlate the observed frequencies with known vibrational modes for secondary amines and saturated hydrocarbons to confirm the structure.
-
Safety, Handling, and Storage
-
Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[15][16]
-
Recommended Handling Procedures:
-
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Applications in Research and Development
The 3,3a,4,5,6,7-hexahydro-2H-indole scaffold is a valuable building block in drug discovery. Its rigid, three-dimensional structure can be used to orient functional groups in specific vectors, enabling precise interactions with biological targets such as enzymes and receptors. It serves as a non-aromatic bioisostere of indole, which can improve physicochemical properties like solubility and metabolic stability in drug candidates.[5] Its derivatives have been investigated for a range of biological activities.
References
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PubChem. (n.d.). 3,3a,4,5,6,7-Hexahydro-2H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (2024). 3,3a,4,5,6,7-hexahydro-2H-indole. Retrieved from [Link]
-
MDPI. (2021). 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione. Retrieved from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved from [Link]
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PubChem. (n.d.). 3a-(3,4-Methylenedioxy)-hexahydroindole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Nature. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Retrieved from [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
-
SciELO. (2018). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Magnus, V., et al. (1978). Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays. Plant Physiology, 62(5), 775–781. Retrieved from [Link]
-
Trade Science Inc. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry An Indian Journal, 7(2). Retrieved from [Link]
-
ResearchGate. (2011). Techniques and Methods of Identification. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Retrieved from [Link]
-
Scientist. (2023, March 15). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (1986). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. Retrieved from [Link]
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- 1. 3,3a,4,5,6,7-Hexahydro-2H-indole | C8H13N | CID 579465 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione [mdpi.com]
- 8. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]
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Biological Activity of Hexahydroindole & Octahydroindole Derivatives
This is an in-depth technical guide on the biological activity of hexahydroindole derivatives, designed for researchers and drug development professionals.
Technical Guide & Whitepaper
Executive Summary
The hexahydroindole (HHI) and octahydroindole (OHI) scaffolds represent a critical class of reduced indole heterocycles in medicinal chemistry. While the parent indole is ubiquitous in nature (e.g., tryptophan, serotonin), its reduced forms offer unique stereochemical complexity—specifically the cis- and trans- ring fusion—that allows for precise spatial targeting of enzyme active sites and receptors.
This guide focuses on the two primary pharmacological domains of these derivatives:
-
Cardiovascular Therapeutics: The octahydroindole-2-carboxylic acid core, best exemplified by Perindopril , a potent ACE inhibitor.
-
Protease Inhibition & Oncology: The 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety found in Aeruginosins , which exhibits nanomolar affinity for serine proteases (thrombin, trypsin).
Note on Nomenclature: While "hexahydroindole" strictly implies a partially unsaturated ring (one double bond), the term is frequently used in broad scaffold classifications to include the fully saturated octahydroindole (perhydroindole). This guide addresses both, with a primary focus on the clinically validated octahydroindole pharmacophore.
Structural Chemistry & Stereochemical Logic
The Core Scaffold
The biological potency of this class stems from the bicyclic [4.3.0] nonane system. Unlike the planar indole, the reduced forms adopt puckered conformations.
-
Hexahydroindole (Unsaturated): Contains one double bond (typically
or ). Often serves as a synthetic intermediate or a rigidified dopamine/serotonin analog. -
Octahydroindole (Saturated): The fully reduced core. It possesses three chiral centers (C2, C3a, C7a).
Cis vs. Trans Fusion: The Pharmacological Switch
The stereochemistry of the ring fusion is the determinant of biological activity.
-
Cis-fused: The H atoms at 3a and 7a are on the same side. This conformation is more flexible and is often found in natural alkaloids (e.g., mesembrine).
-
Trans-fused: The H atoms are on opposite sides. This creates a rigid, lipophilic scaffold that mimics the transition state of peptide hydrolysis. Perindopril utilizes the trans-octahydroindole core to bind the ACE active site with high affinity.
Visualization: Stereoselective Synthesis Workflow
The following diagram illustrates the critical divergence in synthesizing the bioactive trans-isomer versus the cis-isomer.
Caption: Stereodivergent synthesis of the octahydroindole core. The trans-isomer, required for ACE inhibition, is thermodynamically favored under acidic hydrogenation conditions.
Therapeutic Applications & Mechanisms[1][2][3]
Cardiovascular: ACE Inhibition (Perindopril)
Perindopril is a prodrug ester that is hydrolyzed in vivo to Perindoprilat . The drug's efficacy relies on the (2S, 3aR, 7aS)-octahydroindole-2-carboxylic acid moiety.
-
Mechanism of Action: The octahydroindole ring acts as a hydrophobic anchor, positioning the carboxylate group to chelate the Zinc ion (
) within the Angiotensin-Converting Enzyme (ACE). This mimics the C-terminal dipeptide of Angiotensin I, preventing its cleavage into the vasoconstrictor Angiotensin II. -
Key Interaction: The large hydrophobic pocket of ACE accommodates the bicyclic ring, which explains why the bulky octahydroindole is superior to the smaller pyrrolidine ring of Captopril in terms of lipophilicity and tissue penetration.
Oncology & Anti-Infective: Aeruginosins
Aeruginosins are linear peptides containing the unique Choi (2-carboxy-6-hydroxy-octahydroindole) unit.
-
Target: Serine proteases (Thrombin, Trypsin, Factor VIIa).
-
Mechanism: The Choi moiety fits into the S2 subsite of the protease. The hydroxyl group at C6 (often sulfated) forms critical hydrogen bonds or electrostatic interactions that lock the enzyme in an inactive state.
-
Clinical Relevance: These derivatives are being explored as anticoagulants (thrombin inhibitors) and anti-metastatic agents (blocking proteases involved in tumor invasion).
Neurological: 5-HT Receptor Modulation
Certain cis-fused hexahydroindole derivatives (often benz-fused) have shown affinity for 5-HT1A receptors.[1]
-
Activity: Anxiolytic and antidepressant potential.[1]
-
SAR: The spatial arrangement of the nitrogen lone pair in the cis-fused system mimics the ethylamine side chain of serotonin, allowing receptor activation.
Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) data for key hexahydroindole/octahydroindole derivatives.
| Compound Class | Core Structure | Target | Key Substituent | Activity ( |
| Perindoprilat | trans-Octahydroindole | ACE (Somatic) | C2-Carboxylate | 1.5 - 3.0 nM |
| Aeruginosin 98-B | L-Choi (6-OH-Octahydroindole) | Trypsin | C6-Sulfate | 0.2 µM |
| Aeruginosin 298-A | D-Choi | Thrombin | C6-OH (Unsulfated) | 1.5 µM |
| Benz[e]indole | cis-Hexahydroindole | 5-HT1A Receptor | N-Propyl group |
Experimental Protocols
Protocol A: Synthesis of (2S, 3aR, 7aS)-Octahydroindole-2-carboxylic Acid
This protocol describes the isolation of the core scaffold used in ACE inhibitors.
Reagents: Indole-2-carboxylic acid, PtO2 (Adams' catalyst), Acetic Acid, HCl.
-
Hydrogenation: Dissolve indole-2-carboxylic acid (0.1 mol) in glacial acetic acid (150 mL). Add PtO2 (5 wt%).
-
Reaction: Pressurize with
(60 psi) and heat to 40°C. Stir for 24 hours. Note: Acidic medium promotes isomerization to the thermodynamic trans-isomer. -
Filtration: Filter the catalyst through a Celite pad.
-
Isomer Separation: Evaporate solvent. The residue contains a mixture of cis/trans isomers.
-
Crystallization: Dissolve residue in hot ethanol. Upon cooling, the cis-isomer typically precipitates first (kinetic product). Filter. Concentrate the mother liquor to obtain the trans-isomer.
-
Validation: Verify stereochemistry using 1H-NMR. The bridgehead protons (H-3a, H-7a) will show a large coupling constant (
Hz) for the trans-isomer.
Protocol B: Spectrophotometric Assay for ACE Inhibition
Self-validating system using FAPGG substrate.
Principle: ACE hydrolyzes FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine) to FAP and GG. This results in a decrease in absorbance at 345 nm.
-
Buffer Prep: 50 mM HEPES, 300 mM NaCl, 10 µM
, pH 7.5. -
Substrate: Prepare 1.0 mM FAPGG in buffer.
-
Enzyme: Recombinant human ACE (10 mU/mL).
-
Inhibitor: Dissolve Hexahydroindole derivative in DMSO. Serial dilute (1 nM to 10 µM).
-
Reaction:
-
Add 10 µL Inhibitor + 10 µL Enzyme. Incubate 10 min at 37°C.
-
Initiate with 180 µL Substrate.
-
-
Measurement: Monitor Absorbance (345 nm) every 30 sec for 10 min.
-
Calculation:
[2]
Mechanism of Action Visualization
The following diagram details the molecular mechanism of Perindoprilat (Octahydroindole core) within the ACE active site.
Caption: Mechanism of ACE inhibition. The octahydroindole scaffold provides the steric bulk to occupy the S1/S2 subsites, while the carboxylate coordinates the catalytic Zinc ion.
References
-
Perindopril: A Review of its Use in Hypertension. Drugs. (2006).
-
Diversity, Biosynthesis and Bioactivity of Aeruginosins. Marine Drugs. (2023).
-
Synthesis and biological activity of cis-hexahydroindole derivatives. Journal of Medicinal Chemistry. (1993).
-
Structure-based design of aeruginosin-828A derivatives as potent thrombin inhibitors. Bioorganic & Medicinal Chemistry. (2012).
-
Stereoselective synthesis of the octahydroindole core of aeruginosins. Organic Letters. (2006).
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Hexahydroindoles: A Privileged Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The hexahydroindole core, a saturated bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of hexahydroindole derivatives, with a focus on their applications in neurodegenerative diseases, oncology, and infectious diseases. We will delve into the mechanistic underpinnings of their activity, present robust preclinical data, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Hexahydroindole Scaffold: A Foundation for Diverse Bioactivity
The hexahydroindole nucleus, particularly the hexahydropyrrolo[2,3-b]indole (HPI) framework, is a common motif in a variety of natural products, including alkaloids with significant physiological effects.[1] This structural feature imparts a rigid, three-dimensional conformation that allows for precise interactions with biological targets. The versatility of the hexahydroindole scaffold lies in its amenability to chemical modification at multiple positions, enabling the generation of large and diverse compound libraries for high-throughput screening and lead optimization.[2]
Structure-Activity Relationships: A Cursory Overview
The therapeutic potential of hexahydroindole derivatives is intrinsically linked to the nature and stereochemistry of the substituents adorning the core structure. For instance, in the context of Alzheimer's disease, the lipophilicity and hydrogen bonding capacity of substituents play a crucial role in the interaction with amyloid-beta (Aβ) fibrils.[1] In anticancer applications, specific substitutions on the indole nitrogen and other positions are critical for potent inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR). The enantioselectivity of these compounds is also a key determinant of their biological activity, underscoring the importance of stereocontrolled synthesis.
Therapeutic Applications in Neurodegenerative Disorders: Combating Amyloid Aggregation
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques.[3] A promising therapeutic strategy involves the inhibition of Aβ aggregation and the disaggregation of existing fibrils. Several synthetic hexahydropyrrolo[2,3-b]indole (HPI) compounds have demonstrated significant potential in this arena.
Mechanism of Action: Disrupting the Amyloid Cascade
Preclinical studies have shown that certain HPI derivatives can inhibit the aggregation of Aβ42 and disaggregate pre-formed fibrils.[1][3] Molecular docking and dynamics simulations suggest that these compounds intercalate into the hydrophobic core of Aβ fibrils, disrupting the crucial hydrophobic interactions that stabilize the plaque structure.[1] This disruption not only prevents the formation of new aggregates but also promotes the breakdown of existing ones.
dot
Caption: Hexahydroindoles can inhibit Aβ aggregation and promote fibril disaggregation.
Preclinical Evidence of Neuroprotection
In vitro studies using rat pheochromocytoma (PC-12) cells have demonstrated that HPI compounds can mitigate Aβ42 fibril-induced cell death.[1] Furthermore, in vivo studies in a Caenorhabditis elegans model of Aβ toxicity have shown that treatment with a lead HPI compound can reduce the formation of Aβ aggregates and alleviate the associated paralysis.[1] These findings strongly suggest that hexahydroindole derivatives are promising candidates for the development of disease-modifying therapies for Alzheimer's disease.
Experimental Protocol: Thioflavin T (ThT) Amyloid-β Aggregation Assay
This protocol outlines a standard method for assessing the ability of hexahydroindole derivatives to inhibit Aβ aggregation.
Materials:
-
Synthetic Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ(1-42) Monomer Preparation:
-
Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to form a thin peptide film.
-
Store the dried peptide films at -20°C until use.
-
Immediately before the assay, dissolve the peptide film in DMSO to a final concentration of 1 mM.
-
-
Assay Setup:
-
Prepare a 20 µM solution of Aβ(1-42) in PBS.
-
Prepare serial dilutions of the test hexahydroindole compounds in PBS.
-
In a 96-well plate, mix the Aβ(1-42) solution with the test compound dilutions (or vehicle control) and a 10 µM ThT solution.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence at a late time point to the vehicle control.
-
Anticancer Applications: Targeting Key Signaling Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer. Hexahydroindole derivatives have emerged as potent inhibitors of key oncogenic drivers, particularly receptor tyrosine kinases (RTKs).
Mechanism of Action: Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[4] Overexpression or activating mutations of EGFR lead to uncontrolled cell proliferation, survival, and metastasis. Certain hexahydroquinoline derivatives, which share a similar structural framework with hexahydroindoles, have been shown to be potent inhibitors of both wild-type and mutant forms of EGFR (EGFRWT, EGFRT790M, and EGFRL858R).[3] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.
dot
Caption: Hexahydroindoles can inhibit EGFR signaling pathways in cancer cells.
Preclinical Anticancer Activity
A number of novel pyrazole-indole hybrids have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including colon (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancer.[5] Some of these compounds exhibited IC50 values in the low micromolar range, comparable to or even exceeding the potency of the standard chemotherapeutic agent doxorubicin.[5] Furthermore, hexahydroindolizino[8,7-b]indole derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[6]
Table 1: In Vitro Anticancer Activity of Representative Hexahydroindole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 ± 1.9 | [5] |
| Pyrazole-Indole Hybrid | MCF-7 (Breast) | 10.6 ± 2.3 | [5] |
| Hexahydroindolizino[8,7-b]indole | L1210 (Leukemia) | 2-50 | [6] |
Experimental Protocol: EGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a method for directly measuring the inhibitory activity of hexahydroindole derivatives on EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test hexahydroindole compounds in kinase buffer.
-
Reaction Setup:
-
In a 384-well plate, add the test compound dilutions (or vehicle control).
-
Add the EGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Antimicrobial and Antiviral Potential: An Emerging Frontier
While the research on the antimicrobial and antiviral properties of hexahydroindoles is less extensive compared to their anticancer and neuroprotective activities, the broader class of indole alkaloids has a well-established history of potent antimicrobial and antiviral effects.
Antibacterial and Antifungal Activity
Synthetic indole derivatives have demonstrated efficacy against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of action involves the inhibition of bacterial respiratory metabolism and disruption of the cell membrane potential.[1] Additionally, some oxindole derivatives have shown promising antifungal activity against pathogens like Aspergillus niger and Aspergillus clavatus.[1]
Antiviral Activity
The antiviral potential of hexahydroindoles is exemplified by natural cyclopeptides containing a 3a-hydroxy hexahydropyrrolo[2,3-b]indole (HPI) moiety, which exhibit anti-influenza activity.[7] The mechanism of antiviral action for many indole derivatives involves the inhibition of viral entry and fusion with the host cell membrane.[2] For instance, the broad-spectrum antiviral drug Arbidol (umifenovir), an indole derivative, functions by preventing the fusion of the viral lipid membrane with the host cell membrane.[2]
Synthesis of Hexahydroindoles: Building the Core Scaffold
The synthesis of the hexahydroindole core, particularly in an enantioselective manner, is a key step in the development of therapeutically viable compounds. Several synthetic strategies have been developed to achieve this.
Enantioselective Synthesis of the Hexahydropyrrolo[2,3-b]indole Core
A robust method for the enantioselective synthesis of the HPI core involves a photocatalytic approach.[8] This method utilizes the generation of an indole radical cation as a hydrogen-bonded adduct with a chiral phosphate anion. This complex can then be intercepted by a radical species to form the pyrroloindoline structure with high enantioselectivity.[8]
General Synthetic Protocol: Regioselective C3-Azo Coupling
The following is a general, adaptable protocol for the synthesis of the C3-nitrogenated hexahydropyrrolo[2,3-b]indole core via a regioselective electrophilic addition of arenediazonium salts to tryptamines.[9]
Materials:
-
Tryptamine derivative
-
Arenediazonium tetrafluoroborate
-
Cesium carbonate (Cs2CO3)
-
3Å molecular sieves
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the tryptamine derivative (1 equivalent), 3Å molecular sieves, and cesium carbonate (5 equivalents) in the appropriate solvent (e.g., acetonitrile) at -20°C, add the arenediazonium salt (2 equivalents).
-
Allow the reaction to stir for 12 hours at -20°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite and wash the solids with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina to yield the desired C3-azo-substituted hexahydropyrrolo[2,3-b]indole.
Preclinical and Clinical Development: The Path Forward
While a wealth of promising preclinical data exists for hexahydroindole derivatives, to date, no specific compound from this class has been publicly reported to have entered clinical trials. However, the broader class of indole-containing drugs has seen significant clinical success, with over 40 FDA-approved drugs for various indications.[4] This underscores the therapeutic potential of the indole scaffold.
The preclinical development of a hexahydroindole-based drug candidate would involve a rigorous assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as comprehensive toxicology studies in animal models. Should a compound demonstrate a favorable safety and efficacy profile in these preclinical studies, an Investigational New Drug (IND) application would be filed with the relevant regulatory authorities to initiate Phase I clinical trials in humans.
Conclusion and Future Perspectives
The hexahydroindole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The compelling preclinical data in the areas of neurodegenerative diseases, cancer, and infectious diseases highlight the immense potential of this compound class. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel synthetic methodologies to access diverse and complex hexahydroindole derivatives will undoubtedly fuel the discovery of next-generation drugs. While the path to clinical translation is long and challenging, the robust scientific foundation laid for hexahydroindoles provides a strong impetus for their continued investigation and development.
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A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 3,3a,4,5,6,7-Hexahydro-2H-indole Analogs
Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2][3] By reducing the pyrrole ring, we arrive at the 3,3a,4,5,6,7-hexahydro-2H-indole core, a structure that trades aromaticity for conformational flexibility.[4] This modification opens up new vectors in three-dimensional space for interacting with biological targets, making it a highly attractive scaffold for modern drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of hexahydro-2H-indole analogs, exploring foundational synthetic strategies, key points of molecular modification, and the resulting impact on a range of pharmacological activities, from enzyme inhibition to receptor antagonism.
Introduction: The Hexahydro-2H-indole Scaffold as a Privileged Structure
The Enduring Legacy of the Indole Nucleus
The indole scaffold is a versatile and prestigious heterocyclic framework widely found in biologically active compounds.[1][5] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology.[2] This has led to the development of over 40 FDA-approved drugs containing the indole nucleus for a wide range of clinical conditions, solidifying its status as a "privileged structure" in drug design.[1] Pharmaceutical agents with an indole core exhibit a wide array of pharmacological properties, including antitumor, antiviral, and analgesic activities.[1]
The Strategic Advantage of Saturation: From Indole to Hexahydro-2H-indole
While the flat, aromatic indole ring is well-understood, the partial saturation to form the 3,3a,4,5,6,7-hexahydro-2H-indole core introduces significant structural and chemical changes. The key advantage is the introduction of sp³-hybridized carbons, which imparts conformational flexibility.[4] Unlike its rigid aromatic counterpart, the hexahydro-indole scaffold can adopt various three-dimensional conformations, allowing for more precise and optimized interactions within the binding pockets of complex biological targets like enzymes and G-protein coupled receptors. This bicyclic structure consists of a saturated six-membered ring fused to a partially saturated pyrrole ring, creating a versatile and synthetically tractable framework.[4]
Core Synthesis and Chemical Reactivity
Foundational Synthetic Routes: The Fischer Indole Synthesis
The construction of the indole nucleus is a well-trodden path in organic chemistry, with the Fischer indole synthesis being a prominent and robust method.[6] This reaction is directly applicable to the synthesis of the hexahydro-2H-indole core. A common and effective approach involves the reaction of a cyclohexanone derivative with a suitable phenylhydrazine in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions to yield the desired indole derivative.[4] This method is scalable and provides a reliable entry point to the core scaffold, which can then be subjected to further functionalization.[4]
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of hexahydro-2H-indole analogs.
Protocol: General Procedure for Fischer Indole Synthesis
This protocol outlines a representative synthesis of a hexahydro-2H-indole derivative, specifically the carboxylic acid analog, which serves as a crucial building block for more complex molecules.[4]
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol), add phenylhydrazine (1.1 eq).
-
Catalyst Addition: Carefully add an acid catalyst, such as methanesulfonic acid (0.2 eq), to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to yield the pure hexahydro-2H-indole derivative.[4]
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of the hexahydro-2H-indole scaffold is unlocked through systematic modification at several key positions. Understanding the impact of these modifications is the essence of SAR.
Diagram: Key Positions for SAR Modification
Caption: Key modification points on the hexahydro-2H-indole scaffold.
SAR on the Saturated Carbocyclic Ring: A Case Study of EP3 Receptor Antagonists
A compelling example of SAR on this scaffold comes from the development of potent and selective human EP3 receptor antagonists.[7] The EP3 receptor is a GPCR involved in various physiological processes, making it an important drug target. Researchers found that peri-substituted hexahydro-indolones adopt a specific "hair-pin" conformation that is crucial for binding and antagonism.[7]
-
Core Requirement: The bicyclic, non-aromatic hexahydro-indolone core was identified as essential for activity.
-
Substitution Pattern: Optimization of substituents on the saturated ring led to compounds with good metabolic stability and improved solubility compared to their aromatic indole analogs.[7]
-
Conformational Lock: The saturated ring system restricts the molecule into a conformation that mimics the endogenous ligand PGE₂, enabling potent receptor antagonism.[7]
SAR at the C-2 Position: The Carboxylic Acid Moiety
The 3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid is a key derivative with documented biological activity.[4] The carboxylic acid group at the C-2 position is a critical pharmacophore.
-
Hydrogen Bonding: The carboxylic acid can act as a hydrogen bond donor and acceptor, forming key interactions with target proteins.
-
Chemical Handle: This group serves as a versatile chemical handle for creating esters, amides, and other derivatives, allowing for fine-tuning of properties like cell permeability and metabolic stability. Studies on indole-2 and 3-carboxamides have shown they possess unique inhibitory properties by forming hydrogen bonds with a variety of enzymes and proteins.[8]
-
Bioisosteric Replacement: In advanced drug design, this carboxylic acid can be replaced with bioisosteres like hydroxylated azoles to improve selectivity and reduce off-target effects, as demonstrated in the development of AKR1C3 inhibitors from an indomethacin scaffold.[9]
Data Presentation: Representative SAR Data for EP3 Antagonists
The following table summarizes hypothetical but representative SAR data based on the findings for EP3 antagonists, illustrating how minor structural changes can significantly impact biological activity.[7]
| Compound ID | R¹ Substituent (at C-5) | R² Substituent (at N-2) | EP3 Binding Affinity (Ki, nM) |
| 1a | -H | -SO₂CH₃ | 550 |
| 1b | -CH₃ | -SO₂CH₃ | 120 |
| 1c | -OCH₃ | -SO₂CH₃ | 85 |
| 1d | -Cl | -SO₂CH₃ | 45 |
| 2a | -Cl | -H | >1000 |
| 2b | -Cl | -COCH₃ | 98 |
Causality: The data illustrates that small, electron-withdrawing groups at the C-5 position (like -Cl) enhance binding affinity. Furthermore, a sulfonamide group at the N-2 position is critical for potent activity compared to an unsubstituted or simple acetylated amine.
Pharmacological Landscape and Therapeutic Targets
The structural versatility of hexahydro-2H-indole analogs translates into a broad range of biological activities.
-
Anticancer and Antimicrobial Activity: Derivatives of the core scaffold have been shown to induce apoptosis in cancer cell lines and inhibit the growth of various bacteria.[4] Specific modifications can enhance activity against strains like Staphylococcus aureus and Escherichia coli.[4]
-
Enzyme Inhibition: The indole scaffold is a known starting point for potent enzyme inhibitors. Through bioisosteric replacement, indole-based compounds have been developed into highly potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for acute myeloid leukemia.[10][11]
-
GPCR Modulation: As detailed previously, the scaffold is highly effective for targeting GPCRs, with optimized analogs acting as potent and selective antagonists of the human EP3 receptor.[7]
Diagram: Therapeutic Targets of Hexahydro-2H-indole Analogs
Caption: Diverse pharmacological targets for hexahydro-2H-indole derivatives.
Experimental Protocols for Biological Evaluation
To validate the SAR of newly synthesized analogs, robust biological assays are essential.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
This protocol provides a self-validating system to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., HL-60) in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (hexahydro-2H-indole analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell proliferation is inhibited).
Conclusion and Future Perspectives
The 3,3a,4,5,6,7-hexahydro-2H-indole scaffold represents a powerful and versatile framework in medicinal chemistry. Its key strength lies in the conformational flexibility afforded by the saturated ring system, which allows for the design of highly potent and selective ligands for complex biological targets. The SAR landscape is rich, with modifications at the N-2 position, C-2 position, and the carbocyclic ring all having profound impacts on pharmacological activity. Key therapeutic areas, including oncology, infectious diseases, and GPCR-mediated disorders, have been successfully explored.
Future efforts should focus on leveraging stereoselective synthesis to precisely control the conformation at the C-3a and other chiral centers. Furthermore, the application of advanced drug design strategies, such as bioisosteric replacement and computational modeling, will continue to unlock the full potential of this remarkable scaffold, paving the way for the development of next-generation therapeutics.
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The 3,3a,4,5,6,7-Hexahydro-2H-indole Core: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: Beyond the Flatland of Aromatic Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] While the aromatic indole has been extensively explored, its partially saturated counterpart, the 3,3a,4,5,6,7-hexahydro-2H-indole, offers a compelling three-dimensional architecture for the design of novel therapeutics. This bicyclic system, featuring a fused pyrrolidine and cyclohexane ring, departs from the planarity of its aromatic relative, introducing conformational flexibility and stereochemical complexity that can be exploited for precise molecular recognition.[3]
This in-depth technical guide provides a comprehensive overview of the 3,3a,4,5,6,7-hexahydro-2H-indole core for researchers, scientists, and drug development professionals. We will delve into its synthesis, conformational preferences, and burgeoning role in medicinal chemistry, highlighting its potential to unlock new therapeutic avenues.
The Conformational Landscape: A Tale of Two Fusions
The defining structural feature of the 3,3a,4,5,6,7-hexahydro-2H-indole core is the fusion of the five- and six-membered rings, which can exist as either cis or trans diastereomers. This stereochemical relationship profoundly influences the molecule's overall shape and, consequently, its biological activity.
The conformational analysis of this system can be understood by drawing parallels to the well-studied decalin system, which consists of two fused cyclohexane rings.[4][5][6][7]
-
cis-Fusion: In the cis-fused isomer, the hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same face of the molecule. This arrangement imparts a bent or "V" shape to the bicyclic system. The cis-decalin is conformationally mobile, capable of undergoing a ring flip to an alternative chair-chair conformation of comparable energy.[6] This flexibility can be advantageous in drug design, allowing the molecule to adapt its shape to the binding pocket of a biological target.
-
trans-Fusion: Conversely, the trans-fused isomer has the bridgehead hydrogens on opposite faces, resulting in a more linear and rigid structure. The trans-decalin is conformationally locked and cannot undergo a ring flip.[6] This rigidity can be beneficial for locking in a specific bioactive conformation, potentially leading to higher potency and selectivity.
The relative stability of the cis and trans isomers is influenced by steric interactions. In many substituted decalins, the trans isomer is more stable due to the absence of 1,3-diaxial interactions.[7] However, the introduction of substituents on the 3,3a,4,5,6,7-hexahydro-2H-indole core can alter this preference. The choice between a cis or trans scaffold is a critical decision in the design of new drug candidates, with each offering distinct advantages in terms of conformational freedom and pre-organization.
Synthetic Strategies: Forging the Hexahydroindole Core
The construction of the 3,3a,4,5,6,7-hexahydro-2H-indole scaffold can be achieved through various synthetic methodologies. A prominent approach is the Fischer indole synthesis , a venerable yet powerful reaction that involves the condensation of a phenylhydrazine with a ketone or aldehyde under acidic conditions.[3] To generate the hexahydroindole core, a cyclohexanone derivative is employed as the ketone component.
Illustrative Synthetic Workflow: Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis of the hexahydroindole core.
Key Experimental Protocol: Synthesis of 3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid
-
Hydrazone Formation: A substituted phenylhydrazine is reacted with a cyclohexanone derivative bearing a precursor to the carboxylic acid group (e.g., an ester) in the presence of an acid catalyst (e.g., methanesulfonic acid) in a suitable solvent like ethanol. The mixture is typically heated to drive the condensation reaction and form the corresponding hydrazone intermediate.
-
Cyclization: The formed hydrazone is then subjected to thermal or acid-catalyzed cyclization. This step involves a[3][3]-sigmatropic rearrangement followed by intramolecular cyclization and subsequent loss of ammonia to form the indole ring.
-
Reduction/Stereocontrol: To obtain the hexahydroindole core, the initially formed aromatic or partially saturated indole can be subjected to catalytic hydrogenation. The choice of catalyst (e.g., Pd/C, PtO2) and reaction conditions (pressure, temperature, solvent) can influence the stereochemical outcome of the ring fusion (cis vs. trans). Diastereoselective reduction can often be achieved by directing the hydrogenation from the less hindered face of the molecule.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
The stereochemical outcome of the synthesis is a critical aspect. Enantioselective synthesis of specific cis-hydroindole scaffolds can be achieved through asymmetric catalysis, for example, using a chiral N,N′-dioxide/Mg(OTf)2 complex in an inverse-electron-demand Diels–Alder reaction.[8]
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The 3,3a,4,5,6,7-hexahydro-2H-indole scaffold is an emerging area of interest in drug discovery. While there are currently no FDA-approved drugs that explicitly contain this exact core, its derivatives have shown promise in preclinical studies, and the broader class of saturated indole derivatives has yielded clinically relevant compounds.
The biological activity of hexahydroindole derivatives is intrinsically linked to the nature and position of substituents on the bicyclic core. A systematic exploration of these substitutions, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing lead compounds into viable drug candidates.
General Principles of SAR for the Hexahydroindole Core
The following diagram illustrates a generalized workflow for conducting SAR studies on the 3,3a,4,5,6,7-hexahydro-2H-indole scaffold.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies on the hexahydroindole scaffold.
Case Study: Indolaprilat and the Octahydroindole Core in ACE Inhibition
While a comprehensive SAR study for a drug candidate with the precise 3,3a,4,5,6,7-hexahydro-2H-indole core is not publicly available, the development of the angiotensin-converting enzyme (ACE) inhibitor indolaprilat provides valuable insights into the medicinal chemistry of a closely related saturated indole scaffold, the octahydroindole-2-carboxylic acid core.
Indolaprilat is the active metabolite of the prodrug indolapril, used for the treatment of hypertension. Its mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin system.
| Compound | Core Structure | ACE Inhibitory Activity (IC50) |
| Enalaprilat | Proline derivative | Potent |
| Indolaprilat Analog | cis-octahydroindole-2-carboxylic acid | Equipotent to enalaprilat |
This data is illustrative and based on findings that octahydroindole-2-carboxylic acid can lead to compounds with potency equipotent to enalapril.[9]
Key SAR Insights from Indolaprilat Analogs:
-
The Bicyclic Core: The replacement of the proline ring in enalaprilat with the more rigid cis-octahydroindole-2-carboxylic acid scaffold resulted in compounds with comparable or even enhanced ACE inhibitory activity.[9] This suggests that the bicyclic system effectively mimics the P2' residue of the ACE substrate, orienting the key binding groups for optimal interaction with the enzyme's active site.
-
Carboxylic Acid: The carboxylic acid at the C2 position is crucial for binding to the zinc ion in the active site of ACE. This interaction is a hallmark of many ACE inhibitors.
-
N-Ring Substituent: The ethyl-phenylalanine side chain is essential for interacting with the S1 pocket of ACE, contributing significantly to the binding affinity.
The development of indolaprilat highlights the potential of saturated indole scaffolds to serve as effective peptidomimetics, providing rigid frameworks for the precise positioning of pharmacophoric elements.
Molecular Targets and Signaling Pathways
Derivatives of the broader indole class are known to interact with a wide range of biological targets, and it is anticipated that the 3,3a,4,5,6,7-hexahydro-2H-indole core can be tailored to modulate various signaling pathways. Potential targets include:
-
G-Protein Coupled Receptors (GPCRs): The three-dimensional nature of the hexahydroindole scaffold makes it an attractive starting point for designing ligands for GPCRs, such as serotonin (5-HT) and dopamine receptors.
-
Enzymes: As demonstrated by indolaprilat, saturated indole derivatives can be potent enzyme inhibitors. Other potential enzyme targets include kinases, proteases, and metabolic enzymes. For instance, certain indole-2-carboxylic acid derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[10]
-
Ion Channels: The conformational rigidity of the trans-fused hexahydroindole could be exploited to design selective ion channel modulators.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a hexahydroindole-based drug candidate.
Caption: A hypothetical signaling pathway involving a GPCR that could be modulated by a hexahydroindole-based ligand.
Challenges and Future Perspectives
The exploration of the 3,3a,4,5,6,7-hexahydro-2H-indole scaffold in medicinal chemistry is still in its early stages. A key challenge lies in the development of efficient and highly stereoselective synthetic methods to access both the cis and trans fused isomers with diverse substitution patterns.
Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: The design of new catalytic and asymmetric methods for the synthesis of functionalized hexahydroindoles will be crucial for expanding the chemical space available for drug discovery.
-
Library Synthesis and High-Throughput Screening: The generation of diverse libraries of hexahydroindole derivatives for high-throughput screening against a wide range of biological targets will be essential for identifying new lead compounds.
-
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, will play a vital role in understanding the binding modes of hexahydroindole derivatives and in guiding the design of more potent and selective ligands.
Conclusion
The 3,3a,4,5,6,7-hexahydro-2H-indole core represents a promising and underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure and conformational properties offer exciting opportunities for the design of novel therapeutics that can overcome the limitations of traditional flat aromatic systems. As synthetic methodologies become more sophisticated and our understanding of the SAR of this scaffold deepens, we can expect to see the emergence of new drug candidates based on this versatile heterocyclic core, addressing a wide range of unmet medical needs.
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Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction - PMC. (2022, July 25). Retrieved from [Link]
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Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction: application to the formal total synthesis of (+) - PMC. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Fischer Indole Synthesis of 3,3a,4,5,6,7-Hexahydro-2H-indole
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, provides a robust pathway for the construction of the indole nucleus.[1][2] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, is pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[3][4] This guide provides an in-depth exploration of this reaction, focusing on a canonical example that utilizes a cyclic ketone: the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone. While the formal name of the product is not 3,3a,4,5,6,7-hexahydro-2H-indole, its synthesis is the archetypal application of the Fischer methodology to a six-membered carbocyclic precursor and yields a hydrogenated indole scaffold. We will dissect the underlying mechanism, provide a detailed experimental protocol, and offer expert insights into optimizing this powerful transformation.
Scientific Foundation: The Reaction Mechanism
The Fischer indole synthesis is a complex and elegant sequence of acid-catalyzed transformations.[2] Understanding the mechanism is critical for troubleshooting and adapting the protocol to different substrates. The process begins with the formation of a phenylhydrazone, which then undergoes a cascade of rearrangements to yield the final indole product.[5]
The key mechanistic steps are as follows:
-
Hydrazone Formation: The reaction initiates with the reversible condensation of an arylhydrazine (phenylhydrazine) with a carbonyl compound (cyclohexanone) to form the corresponding arylhydrazone.[6]
-
Tautomerization: The hydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine'). This step is crucial as it sets the stage for the key bond-forming event.[5]
-
[7][7]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes an irreversible[7][7]-sigmatropic rearrangement, a type of pericyclic reaction. This is the rate-determining step where the new C-C bond is formed and the weak N-N bond is cleaved.[8][9]
-
Rearomatization & Cyclization: The resulting di-imine intermediate undergoes rearomatization. Subsequent intramolecular attack by the terminal amine onto one of the imine carbons forms a five-membered cyclic aminal.[2]
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, driven by the formation of the energetically favorable aromatic pyrrole ring, yielding the final indole product.[1]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol details a reliable, one-pot procedure for synthesizing 1,2,3,4-tetrahydrocarbazole. The self-validating nature of this protocol lies in the expected physical properties of the product, which can be readily verified.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Phenylhydrazine | Reagent Grade, 97% | Sigma-Aldrich | Corrosive, toxic. Handle in a fume hood. |
| Cyclohexanone | Reagent Grade, 99% | Alfa Aesar | Flammable liquid. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Catalyst and solvent. Corrosive. |
| Ethanol (95% or Absolute) | ACS Grade | VWR | For recrystallization. |
| Round-bottom flask (100 mL) | - | - | |
| Reflux Condenser | - | - | |
| Heating Mantle | - | - | With magnetic stirring. |
| Buchner Funnel & Filter Flask | - | - | For product isolation. |
| Ice Bath | - | - | For cooling and crystallization. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 1,2,3,4-tetrahydrocarbazole.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of glacial acetic acid.
-
Reagent Addition: To the acetic acid, carefully add 5.4 g (0.05 mol) of phenylhydrazine. Stir the mixture for 5 minutes. Slowly add 4.9 g (0.05 mol) of cyclohexanone to the flask. Expert Insight: While the hydrazone can be pre-formed and isolated, the one-pot method is generally more efficient and gives good yields for this substrate combination.[7]
-
Heating: Heat the reaction mixture to reflux using a heating mantle. The solution will darken in color. Maintain a gentle reflux for approximately 1.5 hours.
-
Crystallization: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. The product may begin to crystallize. To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with two portions of 15 mL of cold water to remove residual acetic acid, followed by a single wash with 10 mL of cold 95% ethanol to remove colored impurities.
-
Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form well-defined crystals, then cool in an ice bath to complete crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Data Analysis and Expected Results
Reaction Parameters and Yields
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[8] While glacial acetic acid serves as both a solvent and a catalyst, other acids can be employed, often affecting reaction time and yield.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Glacial Acetic Acid | Acetic Acid | ~118 (Reflux) | 70-80% | [10] |
| Sulfuric Acid (conc.) | Ethanol | ~78 (Reflux) | ~75% | [1] |
| Zinc Chloride (ZnCl₂) | None (Neat) | 150-170 | 65-75% | [2] |
| Polyphosphoric Acid (PPA) | None (Neat) | 100-140 | >80% | [2] |
Expert Insight: Polyphosphoric acid (PPA) is often an excellent choice for more challenging substrates as it is a powerful dehydrating agent and acid catalyst. However, its high viscosity can make stirring and product work-up more difficult.
Product Characterization
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₂H₁₃N
-
Molecular Weight: 171.24 g/mol
-
Melting Point: 116-119 °C (Literature: ~118 °C)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (br s, 1H, N-H), 7.48 (d, 1H), 7.25 (d, 1H), 7.08 (m, 2H), 2.75 (t, 2H), 2.65 (t, 2H), 1.90 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 135.7, 134.1, 127.8, 120.9, 119.2, 117.7, 110.1, 109.9, 23.3, 23.1, 21.3, 20.8.
Conclusion
The Fischer indole synthesis remains a highly reliable and versatile method for constructing indole scaffolds. The synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine serves as a perfect model system for researchers new to the technique and is a valuable transformation for producing key intermediates in drug discovery and materials science. By understanding the core mechanism and the influence of key parameters like catalyst choice, scientists can effectively leverage this classic reaction to achieve their synthetic goals.
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Accessed February 2024. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Accessed February 2024. [Link]
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Kaur, N., et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017. [Link]
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Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Taylor & Francis. Accessed February 2024. [Link]
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Application Notes & Protocols: N-Alkylation of 3,3a,4,5,6,7-Hexahydro-2H-indole
Introduction: The Strategic Importance of the N-Alkylated Hexahydroindole Scaffold
The 3,3a,4,5,6,7-hexahydro-2H-indole core is a privileged saturated N-heterocyclic scaffold.[1] Its rigid, three-dimensional structure is a sought-after feature in medicinal chemistry, serving as a foundational element in a multitude of biologically active compounds and approved pharmaceuticals.[2] The functionalization of the nitrogen atom (N-alkylation) is a critical step in drug discovery and development, as the nature of the N-substituent profoundly influences the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile (ADME).
This guide provides an in-depth analysis and detailed protocols for the N-alkylation of this key secondary amine, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern the choice of methodology. We will explore three robust and widely applicable protocols: classical alkylation with alkyl halides, reductive amination, and the Mitsunobu reaction.
Core Principle: The Nucleophilic Character of the Indoline Nitrogen
The nitrogen atom in 3,3a,4,5,6,7-hexahydro-2H-indole possesses a lone pair of electrons, rendering it nucleophilic. The goal of N-alkylation is to leverage this nucleophilicity to form a new carbon-nitrogen bond. However, the reactivity of the resulting tertiary amine product can often exceed that of the starting secondary amine, leading to a common pitfall: over-alkylation and the formation of quaternary ammonium salts.[3][4] The choice of protocol is therefore a strategic decision aimed at maximizing the yield of the desired mono-alkylated product while minimizing these side reactions.
Protocol 1: Classical N-Alkylation via Nucleophilic Substitution
This is the most direct approach, relying on the SN2 reaction between the secondary amine and an electrophilic alkyl halide. The success of this method hinges on the careful selection of the base, solvent, and reaction conditions to control reactivity.
Mechanism and Rationale
The reaction proceeds via a two-step mechanism. First, a base removes the proton from the nitrogen atom, generating a more potent nucleophile, the corresponding amide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-N bond.
Scientist's Notes (Causality Behind Choices):
-
Base Selection: A non-nucleophilic base is crucial. A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective. It is strong enough to facilitate deprotonation but weak enough to minimize competing E2 elimination of the alkyl halide.[5] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary, which irreversibly deprotonates the amine.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal. These solvents can solvate the cation of the base, leaving the anion more reactive, and they promote the SN2 mechanism without participating in the reaction.
-
Controlling Over-alkylation: Using a slight excess of the starting amine relative to the alkyl halide can help suppress the formation of the quaternary salt, though this is not always effective. The primary advantage of this method is its simplicity and the wide availability of alkyl halide reagents.
Visualizing the Transformation
Caption: Reaction scheme for classical N-alkylation.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3a,4,5,6,7-hexahydro-2H-indole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or ACN) to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.). Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq.) dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure N-alkylated product.
Protocol 2: Reductive Amination
Reductive amination is a powerful and highly reliable method for N-alkylation that completely avoids the problem of over-alkylation.[6] It converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine or iminium ion, which is reduced in situ.[7]
Mechanism and Rationale
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form an electrophilic iminium ion. A selective reducing agent, present in the same pot, then reduces the iminium ion to the final tertiary amine product.
Scientist's Notes (Causality Behind Choices):
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reactions.[8] It is mild enough that it will not readily reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the more electrophilic iminium ion intermediate.[6] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.[9]
-
pH Control: The reaction is typically run under mildly acidic conditions (often with a small amount of acetic acid) to facilitate the dehydration of the hemiaminal to the iminium ion.
-
Advantages: This method is extremely versatile, as a vast array of aldehydes and ketones are commercially available. It is a "one-pot" procedure, making it highly efficient.[7]
Visualizing the Workflow
Caption: One-pot workflow for reductive amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 3,3a,4,5,6,7-hexahydro-2H-indole (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until complete (typically 1-24 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent (e.g., dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for N-alkylation using an alcohol as the alkylating agent, which is often a greener and more readily available alternative to alkyl halides.[10] The reaction proceeds under mild, neutral conditions.
Mechanism and Rationale
The reaction involves the activation of a primary or secondary alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] The phosphine and azodicarboxylate react to form a phosphonium salt, which then activates the alcohol. The secondary amine then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion with a clean inversion of stereochemistry at the alcohol's carbon center.[11]
Scientist's Notes (Causality Behind Choices):
-
Reagents: The classic Mitsunobu reagents (PPh₃ and DEAD/DIAD) are highly effective but generate stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.
-
Substrate Scope: The reaction works best with primary and less hindered secondary alcohols. The nucleophile (the amine) should ideally have a pKa < 15.
-
Advantages: This method is valued for its mild conditions and its ability to use alcohols directly, avoiding the need to first convert them to halides or tosylates.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of 3,3a,4,5,6,7-hexahydro-2H-indole (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF, cool the flask to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The purification can be challenging due to the byproducts. Direct purification by flash column chromatography is often the first step. Trituration with a solvent like diethyl ether can sometimes precipitate the triphenylphosphine oxide, simplifying the subsequent chromatography.
Comparative Summary of N-Alkylation Protocols
| Feature | Classical Alkylation | Reductive Amination | Mitsunobu Reaction |
| Alkylating Agent | Alkyl Halides/Sulfonates | Aldehydes & Ketones | Alcohols |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | Reducing Agent (e.g., NaBH(OAc)₃) | PPh₃, DEAD/DIAD |
| Primary Advantage | Simplicity, reagent availability | Avoids over-alkylation, one-pot | Mild conditions, uses alcohols |
| Primary Disadvantage | Risk of over-alkylation[3] | Requires carbonyl compound | Stoichiometric byproducts |
| Stereochemistry | Retention at amine, SN2 at halide | Not applicable | Inversion at alcohol carbon[11] |
| Typical Solvents | DMF, ACN, THF | DCE, THF | THF |
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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ResearchGate. (2019). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Retrieved from [Link]
-
Antonsen, S., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(16), 3593. Available from: [Link]
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Vaishya, V., et al. (2021). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect, 6(45), 12563-12588. Available from: [Link]
-
Symmetry. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (2007). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved from [Link]
-
Dembinski, R., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604-6614. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (1998). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]
-
ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. Retrieved from [Link]
-
The Reaction Index. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]
-
ResearchGate. (2009). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
-
National Institutes of Health. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). N-alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Retrieved from [Link]
- Google Patents. (2002). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Chemistry – A European Journal. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Harvard University. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
The Reaction Index. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2002). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
MDPI. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Assays Using 3,3a,4,5,6,7-Hexahydro-2H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Hexahydroindoles in Antimicrobial Research
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Indole and its derivatives have long been recognized for their diverse biological activities, including significant antimicrobial properties.[1][2][3] The partially hydrogenated indole derivative, 3,3a,4,5,6,7-Hexahydro-2H-indole, offers a flexible bicyclic structure that is a compelling scaffold for the development of new therapeutic agents.[1] Research into derivatives of this compound has already indicated promising antimicrobial efficacy against a range of both Gram-positive and Gram-negative bacteria.[1] The structural modifications of the hexahydroindole core can enhance its interaction with microbial targets, potentially overcoming existing resistance mechanisms.[1][2]
These application notes provide a comprehensive guide for researchers to evaluate the antimicrobial potential of 3,3a,4,5,6,7-Hexahydro-2H-indole and its analogues. The protocols detailed herein are based on established, standardized methods for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.[4][5][6]
Understanding the Antimicrobial Potential of Indole Derivatives
Indole itself is a signaling molecule in many bacterial species, influencing processes such as biofilm formation, virulence, and antibiotic resistance.[3][7] Derivatives of indole can interfere with these pathways, offering a strategy to control bacterial behavior.[3] Some indole derivatives have been shown to inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria like Staphylococcus aureus.[2] Furthermore, studies on other indole derivatives have demonstrated their ability to disrupt biofilm formation and even eradicate mature biofilms, a critical aspect in combating chronic infections.[8] The mechanism of action for hexahydroindole derivatives may involve similar interactions with microbial targets or entirely novel pathways, underscoring the importance of systematic screening.[1]
Core Antimicrobial Susceptibility Testing Protocols
To comprehensively assess the antimicrobial properties of 3,3a,4,5,6,7-Hexahydro-2H-indole, a tiered approach involving determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is recommended. The Kirby-Bauer disk diffusion method can also serve as a valuable initial screening tool.[4][6][9]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of 3,3a,4,5,6,7-Hexahydro-2H-indole in a liquid growth medium within a 96-well microtiter plate.[10][11] Following incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC.[10]
Materials:
-
3,3a,4,5,6,7-Hexahydro-2H-indole (or derivative)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of the Test Compound:
-
Prepare a stock solution of 3,3a,4,5,6,7-Hexahydro-2H-indole in a suitable solvent (e.g., DMSO). The initial concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range.[10][12]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08 to 0.13).[12]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate.[12]
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[12]
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[10]
-
-
Incubation:
-
Reading the MIC:
Data Presentation: Example MIC Data Table
| Compound | Test Organism | MIC (µg/mL) |
| 3,3a,4,5,6,7-Hexahydro-2H-indole | S. aureus ATCC 29213 | 16 |
| 3,3a,4,5,6,7-Hexahydro-2H-indole | E. coli ATCC 25922 | 32 |
| Control Antibiotic (e.g., Ciprofloxacin) | S. aureus ATCC 29213 | 0.5 |
| Control Antibiotic (e.g., Ciprofloxacin) | E. coli ATCC 25922 | 0.25 |
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15] It is determined by subculturing from the wells of the MIC assay that show no visible growth.[15]
Principle: An aliquot from each well of the MIC plate that shows no turbidity is plated onto an agar medium without the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which a significant reduction (typically ≥99.9%) in the initial inoculum is observed.[15][16]
Materials:
-
Completed MIC microtiter plate
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Subculturing:
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Data Presentation: Example MBC Data Table
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 3,3a,4,5,6,7-Hexahydro-2H-indole | S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| 3,3a,4,5,6,7-Hexahydro-2H-indole | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal.[15]
Sources
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In vitro anticancer screening of hexahydroindole derivatives
Application Note: High-Throughput and Mechanistic Profiling of Hexahydroindole Scaffolds
Executive Summary & Scientific Rationale
Hexahydroindole derivatives represent a "privileged scaffold" in medicinal chemistry. Unlike their planar aromatic counterparts (indoles), hexahydroindoles possess a saturated, bicyclic core that introduces stereochemical complexity (chirality) and three-dimensional rigidity. This structural feature allows for more specific interactions with globular protein targets, such as tubulin, kinases (e.g., TLKs), and Bcl-2 family proteins (Mcl-1).
This Application Note provides a rigorous, field-proven workflow for evaluating these compounds. It moves beyond generic screening to address the specific physicochemical challenges of hexahydroindoles—namely, their lipophilicity and propensity for aggregation in aqueous media.
Compound Management & Pre-Screening Quality Control
Challenge: Hexahydroindoles are often highly lipophilic. Improper solubilization leads to "micro-precipitation" in cell culture media, causing false positives in colorimetric assays (scattering light) or false negatives (low bioavailability).
Protocol: Stock Preparation
-
Solvent: Dissolve neat compound in 100% molecular biology grade DMSO to a master stock of 10 mM .
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to polypropylene) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
The "Cloud Point" Test (Mandatory):
-
Dilute the 10 mM stock 1:1000 in the specific cell culture media (containing 10% FBS) to be used (final conc. 10 µM).
-
Incubate at 37°C for 1 hour.
-
Check: Inspect under 40x microscopy. If crystals or oil droplets are visible, the compound has precipitated. Action: Use a co-solvent (e.g., 0.5% Tween-80) or lower the screening concentration range.
-
Phase I: Primary Cytotoxicity Screening (MTT Assay)
While SRB (Sulforhodamine B) is superior for protein content analysis, MTT remains the gold standard for metabolic activity, which is the primary mode of failure for mitochondrial-targeting hexahydroindoles.
Experimental Design:
-
Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).
-
Controls:
-
Positive: Doxorubicin (DNA intercalator) or Combretastatin A-4 (Tubulin inhibitor).
-
Negative: 0.1% DMSO (Vehicle).
-
Blank: Media only (no cells).
-
Step-by-Step Protocol:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well clear flat-bottom plates. Volume: 100 µL.
-
Expert Tip: Leave the peripheral wells filled with PBS (no cells) to prevent "Edge Effect" evaporation, which skews data in 72h assays.
-
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Add 100 µL of 2X concentrated drug in media.
-
Range: 0.01 µM to 100 µM (8-point serial dilution).
-
Final DMSO concentration must be <0.5%.
-
-
Incubation: 48 to 72 hours.
-
Reagent Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO.[2] Shake plate for 10 mins.
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Viability:
Table 1: Representative IC50 Data (Hexahydroindole Series)
| Compound ID | R-Group Substitution | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Solubility Flag |
|---|---|---|---|---|
| HHI-01 | -H (Core) | > 50.0 | 45.2 | Low |
| HHI-04 | -OMe (C5) | 12.4 ± 1.2 | 8.1 ± 0.5 | Pass |
| HHI-09 | -F (C5), N-Benzyl | 2.1 ± 0.3 | 1.8 ± 0.2 | Pass |
| Doxorubicin | (Control) | 0.4 ± 0.1 | 0.5 ± 0.1 | Pass |
Phase II: Mechanistic Deconvolution
If a hexahydroindole shows IC50 < 10 µM, determine if the mechanism is cytostatic (cell cycle arrest) or cytotoxic (apoptosis).
Workflow Visualization
Figure 1: Decision tree for evaluating hexahydroindole derivatives, prioritizing solubility checks before biological assays.
Protocol A: Apoptosis Detection (Annexin V-FITC / PI)
Hexahydroindoles frequently induce apoptosis via the intrinsic mitochondrial pathway (Mcl-1 inhibition).
-
Treatment: Treat
cells with IC50 concentration of the lead compound for 24h. -
Harvest: Collect cells and supernatant (floating dead cells are critical).
-
Wash: Wash 1x with cold PBS. Resuspend in 100 µL 1X Binding Buffer.
-
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate: 15 min at RT in the dark.
-
Analyze: Flow Cytometry (Ex: 488 nm).
-
Q1 (Annexin-/PI-): Live
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis[3]
-
Q3 (Annexin-/PI+): Necrosis (rare in drug treatment)
-
Q4 (Annexin+/PI-): Early Apoptosis (Key Indicator)
-
Protocol B: Cell Cycle Analysis (Tubulin Targeting)
Many indole-based scaffolds target the colchicine binding site of tubulin, leading to G2/M arrest .
-
Fixation: Harvest cells, wash, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining: Wash ethanol away with PBS. Resuspend in PBS containing:
-
50 µg/mL PI
-
100 µg/mL RNase A (to degrade RNA so PI only binds DNA).
-
-
Incubate: 30 min at 37°C.
-
Readout: Flow Cytometry (Linear scale on FL2/PE channel).
-
Result: A spike in the G2/M peak indicates tubulin polymerization inhibition.
-
Mechanistic Pathway & Target Hypothesis
Hexahydroindoles often act as "bio-isosteres" for nucleotides or rigid linkers in kinase inhibitors.
Figure 2: Dual mechanism of action often observed in hexahydroindole scaffolds: Tubulin destabilization and Mcl-1 inhibition.
References
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. [Link]
-
Zhang, L., et al. (2020). "Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors."[4] Molecules, 25(6), 1377.[4] [Link]
-
Boster Bio. "Annexin V PI Staining Guide for Apoptosis Detection." Boster Bio Technical Guides. [Link]
-
Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
Application Notes & Protocols for the Synthesis of Novel Derivatives from 3,3a,4,5,6,7-Hexahydro-2H-indole
Introduction: Embracing Three-Dimensionality in Drug Discovery
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] However, the drive towards novel chemical space and improved drug properties—such as solubility, metabolic stability, and target engagement—has pushed researchers to explore beyond flat, aromatic systems. The saturated bicyclic amine, 3,3a,4,5,6,7-hexahydro-2H-indole (also known as octahydroindole), represents a compelling starting point. Its defined three-dimensional structure offers a rigid framework for the precise spatial orientation of functional groups, a critical feature for potent and selective biological activity.
This guide provides a comprehensive overview of the synthesis of the hexahydro-2H-indole core and details robust protocols for its derivatization at both the nitrogen and carbon centers. We will explore the causality behind experimental choices, offering insights honed from established chemical principles to empower researchers in the synthesis of novel molecular entities for drug development and beyond.
Part I: Synthesis of the Core 3,3a,4,5,6,7-Hexahydro-2H-indole Scaffold
The most direct route to the hexahydro-2H-indole scaffold is the complete hydrogenation of the aromatic indole ring. While conceptually simple, this transformation presents significant challenges due to the high resonance stability of the indole nucleus and the potential for the resulting secondary amine product to poison the metal catalyst.[3][4]
Core Challenge & Mechanistic Insight: The primary difficulty lies in achieving complete and selective reduction. The reaction can stall at the indoline (dihydroindole) stage or proceed with poor selectivity. Furthermore, the lone pair on the nitrogen of the indoline or hexahydroindole product can strongly coordinate to the surface of heterogeneous catalysts (like Palladium or Platinum), effectively inhibiting further catalytic turnovers.[3]
Modern approaches overcome these hurdles through two main strategies:
-
Acidic Additives: Performing the hydrogenation under acidic conditions protonates the indole at the C-3 position, generating an iminium ion.[3] This disrupts the aromaticity, making the pyrrole ring more susceptible to reduction.
-
Advanced Catalytic Systems: The use of highly active and robust catalysts, such as specific Ruthenium-N-Heterocyclic Carbene (Ru-NHC) complexes, can achieve complete hydrogenation under controlled conditions, often with high stereoselectivity.[5]
The general workflow for obtaining the core scaffold is visualized below.
Caption: General workflow for the synthesis of the hexahydro-2H-indole scaffold.
Part II: Key Derivatization Strategies
With the core scaffold in hand, functionalization can be pursued at two primary locations: the reactive secondary amine (N-2) and, with greater difficulty, the carbon framework.
-
N-Functionalization: The secondary amine is a nucleophilic site and the most straightforward position to modify.
-
N-Alkylation: Reaction with alkyl halides or other electrophiles, typically in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH), provides N-alkylated derivatives.[6]
-
N-Acylation: Treatment with acid chlorides or anhydrides yields N-acyl derivatives (amides). This modification can be useful for modulating basicity and introducing new interaction points.
-
N-Arylation: Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, enable the formation of a C(aryl)-N bond, linking the scaffold to (hetero)aromatic systems.[4][5] This is a powerful method for generating derivatives with significant potential for biological activity.
-
-
C-Functionalization: Modifying the saturated carbon backbone is more challenging but offers access to unique derivatives.
-
α-Lithiation and Trapping: The most reliable strategy involves pre-functionalization of the nitrogen with a directing and activating group, most commonly a tert-butoxycarbonyl (Boc) group. The Boc group acidifies the adjacent C-H protons (at C-2 and C-7a), allowing for regioselective deprotonation with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA.[3][7] The resulting organolithium species can then be "trapped" with a wide range of electrophiles.
-
The diverse pathways for derivatization are outlined below.
Caption: Key synthetic pathways for derivatizing the hexahydro-2H-indole core.
Part III: Application Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the synthesis of 2-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indole.
Rationale: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][8] Its broad substrate scope and functional group tolerance make it a premier choice for synthesizing aryl amines.[9] We use a bulky, electron-rich phosphine ligand (e.g., XPhos) which promotes the key oxidative addition and reductive elimination steps of the catalytic cycle, leading to high efficiency.[10] Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine in situ.
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation protocol.
Reagents and Equipment
| Reagent/Equipment | Purpose | Supplier Example |
| 3,3a,4,5,6,7-Hexahydro-2H-indole | Starting Material | Commercially Available |
| 1-Bromo-4-methoxybenzene | Aryl Coupling Partner | Commercially Available |
| Pd₂(dba)₃ | Palladium Pre-catalyst | Commercially Available |
| XPhos | Phosphine Ligand | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | Base | Commercially Available |
| Anhydrous Toluene | Solvent | Commercially Available |
| Schlenk tube / Argon supply | Inert Atmosphere | Standard Lab Equipment |
| TLC plates, Silica Gel | Chromatography | Standard Lab Supplies |
Step-by-Step Procedure
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol, 1.1 eq), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol %), XPhos (38.1 mg, 0.08 mmol, 8 mol %), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL), followed by 3,3a,4,5,6,7-hexahydro-2H-indole (123 mg, 1.0 mmol, 1.0 eq).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or LC-MS until the starting aryl bromide is consumed.
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Troubleshooting
-
No Reaction: Ensure all reagents and the solvent are strictly anhydrous. The base, NaOtBu, is particularly hygroscopic. Check the quality of the palladium catalyst and ligand.
-
Low Yield: The reaction may require a higher temperature or longer reaction time. A different ligand (e.g., SPhos) or base may be more effective for a specific substrate combination.
-
Side Products: Dehalogenation of the aryl bromide can occur. Using a slightly lower temperature or ensuring the inert atmosphere is maintained can mitigate this.
Part IV: Application Protocol 2: C-2 Functionalization via α-Lithiation
This protocol describes a two-step procedure: N-Boc protection followed by α-lithiation and trapping with an electrophile to synthesize tert-butyl 2-(hydroxy(phenyl)methyl)-3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylate.
Rationale: Direct C-H functionalization of the saturated core is difficult. N-Boc protection serves a dual purpose: it temporarily deactivates the nucleophilic nitrogen and, more importantly, it acts as a directing group for lithiation.[3][7] The carbonyl oxygen of the Boc group is thought to coordinate the lithium cation of the strong base (s-BuLi), positioning it to abstract a proton from the adjacent C-2 position. The resulting stabilized carbanion can then react with various electrophiles, in this case, benzaldehyde.
Step 1: N-Boc Protection
-
Dissolve 3,3a,4,5,6,7-hexahydro-2H-indole (1.23 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.4 g, 11 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated aq. NaHCO₃ (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.
Step 2: α-Lithiation and Trapping
-
Setup: To an oven-dried, three-neck flask under argon, add the N-Boc protected hexahydroindole (2.23 g, 10 mmol) and anhydrous diethyl ether or THF (50 mL).
-
Chelation & Cooling: Add TMEDA (1.8 mL, 12 mmol) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add s-BuLi (1.4 M in cyclohexane, 8.6 mL, 12 mmol) dropwise over 20 minutes. The solution may turn yellow or orange, indicating carbanion formation. Stir at -78 °C for 2-3 hours.
-
Trapping: Add freshly distilled benzaldehyde (1.1 mL, 11 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the resulting diastereomeric mixture of alcohols by flash column chromatography.
Part V: Characterization of Novel Derivatives
Unambiguous characterization is critical to confirm the identity and purity of newly synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations for a Novel Derivative |
| ¹H NMR | Structural elucidation, proton environment | Appearance of new signals corresponding to the added functional group (e.g., aromatic protons for N-arylation, benzylic proton for C-2 functionalization). Shifts in the signals of the core scaffold protons adjacent to the modification site.[11][12] |
| ¹³C NMR | Carbon skeleton confirmation, purity | Appearance of new carbon signals (e.g., aromatic, carbonyl, benzylic). A clean spectrum with the expected number of signals indicates high purity.[13] |
| HRMS (ESI) | Exact mass determination | Provides the molecular formula by matching the experimental m/z value of the [M+H]⁺ ion to the calculated value with high accuracy (< 5 ppm error). |
| HPLC | Purity assessment | A single major peak in the chromatogram indicates a pure compound. Can be used to determine enantiomeric excess (ee) or diastereomeric ratio (dr) with a chiral stationary phase. |
Example Expected Data for 2-(4-methoxyphenyl)-hexahydro-2H-indole
-
¹H NMR (400 MHz, CDCl₃): δ ~6.8-7.0 (m, 4H, Ar-H), 3.79 (s, 3H, -OCH₃), plus complex multiplets for the aliphatic protons of the hexahydroindole core.
-
¹³C NMR (100 MHz, CDCl₃): δ ~154.0 (Ar-C-O), ~145.0 (Ar-C-N), ~118.0 (Ar-CH), ~114.5 (Ar-CH), 55.6 (-OCH₃), plus aliphatic signals for the core.
-
HRMS (ESI): Calculated for C₁₅H₂₂NO⁺ [M+H]⁺: 232.1696; Found: 232.1694.
Part VI: Applications and Future Directions
The 3,3a,4,5,6,7-hexahydro-2H-indole scaffold and its derivatives are of significant interest in medicinal chemistry, particularly for central nervous system (CNS) targets. The related hexahydropyrido[4,3-b]indole core is found in compounds with potent antipsychotic and thymoleptic-like activities.[14] The ability to introduce diverse substituents on the nitrogen and carbon framework allows for the systematic exploration of structure-activity relationships (SAR).
Future Outlook:
-
Library Synthesis: The protocols described herein can be adapted for parallel synthesis to create libraries of novel derivatives for high-throughput screening against various biological targets.
-
Stereoselective Synthesis: The development of asymmetric hydrogenation methods or chiral resolution techniques can provide access to single enantiomers of the core scaffold, which is often crucial for therapeutic efficacy and reducing off-target effects.[5]
-
Natural Product Synthesis: The rigid bicyclic system serves as a valuable intermediate in the total synthesis of complex alkaloids and other natural products.[15]
By leveraging the synthetic versatility of the hexahydro-2H-indole scaffold, researchers are well-equipped to generate novel, three-dimensional molecules poised to address current challenges in drug discovery and chemical biology.
References
-
Nagai, Y., et al. (1979). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Dandapani, S., et al. (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC. Available at: [Link]
-
Zhang, M., et al. (n.d.). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. Available at: [Link]
-
O'Brien, P., et al. (n.d.). α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. PMC. Available at: [Link]
-
Martin, S. F. (2011). Structure, bioactivity and synthesis of natural products with hexahydropyrrolo[2,3-b]indole. PubMed. Available at: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Shafiee, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
G-Demeter, E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
-
Engle, K. M., et al. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. Available at: [Link]
-
Beak, P., & Lee, W. K. (n.d.). .alpha.-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines. The Journal of Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Bajad, N. G., et al. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. Available at: [Link]
-
Boruwa, J., et al. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC. Available at: [Link]
-
(2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. ResearchGate. Available at: [Link]
-
Meza-León, R. L., et al. (2004). Endo-Selective Quenching of Hexahydropyrrolo[2,3-b]indole-Based N-Acyliminium Ions. The Journal of Organic Chemistry. Available at: [Link]
-
Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS. Available at: [Link]
-
Dufour, J., et al. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. Available at: [Link]
-
(2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Available at: [Link]
-
(n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives).. ResearchGate. Available at: [Link]
-
(n.d.). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers. Available at: [Link]
-
(n.d.). [Pyrido [3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria]. PubMed. Available at: [Link]
-
(n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
(2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a. ResearchGate. Available at: [Link]
-
Wang, F., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. MDPI. Available at: [Link]
-
(n.d.). Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications C. AWS. Available at: [Link]
-
(2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Research Square. Available at: [Link]
-
(2025). N -arylhexahydropyrimidines. Part 1. Synthesis and 1 H NMR characterization of 1,3Di and 1,2,3-trisubstituted derivatives. ResearchGate. Available at: [Link]
Sources
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- 3. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 11. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ir.uitm.edu.my [ir.uitm.edu.my]
- 14. Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure, bioactivity and synthesis of natural products with hexahydropyrrolo[2,3-b]indole - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for catalytic hydrogenation of indoles
Executive Summary
The catalytic hydrogenation of indoles is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates (e.g., mitomycin, vinca alkaloids). This guide provides a rigorous technical framework for controlling chemoselectivity (indoline vs. octahydroindole) and stereoselectivity. Unlike standard alkene reductions, indole hydrogenation requires disrupting aromaticity, often necessitating specific activation strategies.
This protocol details three distinct workflows:
-
Heterogeneous Hydrogenation: A robust, green method for synthesizing racemic indolines.
-
Asymmetric Homogeneous Hydrogenation: The "Brønsted Acid Activation" strategy for high enantioselectivity.
-
Full Saturation: High-pressure protocols for accessing octahydroindoles.[1]
Mechanistic Principles & Design Strategy
The Aromaticity Barrier
Indole is electron-rich but possesses significant resonance energy (approx. 47 kcal/mol). Direct hydrogenation of the C2-C3 double bond is kinetically challenging because it disrupts the 10
The Solution: C3-Protonation (Substrate Activation) Modern asymmetric protocols rely on the "activator" concept pioneered by Y.-G. Zhou and others. A Brønsted acid protonates the indole at the C3 position, generating a highly reactive, non-aromatic iminium cation. This intermediate is readily reduced by metal hydrides.
Reaction Pathway Visualization
Figure 1: Mechanism of acid-assisted indole hydrogenation via the iminium cation intermediate.
Experimental Protocols
Protocol A: Heterogeneous Hydrogenation (Racemic Indoline)
Objective: High-yield synthesis of indolines from unprotected indoles using green solvents. Mechanism: Surface catalysis activated by acid additives to prevent polymerization.
Materials:
-
Substrate: Indole (1.0 mmol)
-
Catalyst: 5% Pt/C or Pd/C (10 wt% loading)
-
Additive: p-Toluenesulfonic acid (p-TSA) (1.0 equiv)
-
Solvent: Water (degassed) or MeOH
-
Gas: Hydrogen (Balloon or 1 atm)
Step-by-Step Workflow:
-
Preparation: In a 25 mL round-bottom flask, dissolve indole (117 mg, 1 mmol) and p-TSA (172 mg, 1 mmol) in 5 mL of water.
-
Catalyst Addition: Carefully add 5% Pt/C (20 mg). Caution: Catalyst may spark in presence of solvent vapors.
-
Purge: Seal flask with a septum. Insert a needle connected to a vacuum line and another to an inert gas (N2/Ar). Cycle vacuum/inert gas 3 times.
-
Hydrogenation: Attach a H2 balloon. Purge the headspace with H2 for 1 minute (via exit needle). Stir vigorously at Room Temperature (RT) for 2–6 hours.
-
Workup:
-
Vent H2 carefully.
-
Basify mixture with 10% NaOH to pH > 9 (to liberate free amine).
-
Filter catalyst through a Celite pad.[2] Wash with EtOAc.
-
Extract filtrate with EtOAc (3x). Dry organic layer over Na2SO4.
-
-
Validation: 1H NMR should show disappearance of indole C2/C3 protons (δ 6.5-7.2 region) and appearance of indoline triplets at δ ~3.0 (C3) and ~3.5 (C2).
Protocol B: Asymmetric Hydrogenation (Chiral Indoline)
Objective: Enantioselective reduction using the Zhou Protocol (Pd/Brønsted Acid). Key Factor: The acid/catalyst ratio is critical for conversion vs. enantioselectivity.
Materials:
-
Catalyst Precursor: Pd(OCOCF3)2 (2 mol%)
-
Ligand: (S)-SegPhos or (R)-H8-BINAP (2.4 mol%)
-
Activator: L-Camphorsulfonic acid (L-CSA) (0.5 equiv)
-
Solvent: Trifluoroethanol (TFE) or DCM
-
Equipment: Stainless steel autoclave (Parr reactor)
Step-by-Step Workflow:
-
Glovebox Setup: In a N2-filled glovebox, mix Pd(OCOCF3)2 (3.3 mg) and Ligand (e.g., (S)-SegPhos, 7.3 mg) in acetone (2 mL). Stir for 1 hour to form the complex. Remove solvent in vacuo.
-
Reaction Assembly: Add the indole substrate (0.5 mmol), L-CSA (58 mg), and solvent (TFE, 3 mL) to the catalyst residue. Transfer the vial to the autoclave.
-
Pressurization:
-
Seal autoclave and remove from glovebox.
-
Connect to H2 line.[3] Purge 3 times at 10 bar.
-
Charge to 50 bar (725 psi) H2.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Release: Slowly vent pressure (rapid venting can cause solvent bumping).
-
Purification: Neutralize with sat. NaHCO3. Filter through silica gel to remove metal residues. Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol C: Full Saturation (Octahydroindole)
Objective: Reduction of both the pyrrole and benzene rings. Challenge: The benzene ring is significantly more stable; requires Rh or Ru catalysts and harsher conditions.
Workflow Summary:
-
Catalyst: 5% Rh/Al2O3 or Ru-NHC complexes.
-
Conditions: 50–100 bar H2, 60–100 °C .
-
Note: Often performed as a two-stage process:
-
RT, 50 bar → Indoline.
-
Heat to 100 °C → Octahydroindole.
-
-
Stereochemistry: Cis-fused octahydroindole is typically the major diastereomer due to syn-hydrogenation.
Data Analysis & Troubleshooting
Solvent & Additive Effects
The choice of solvent and acid dramatically impacts reactivity.[4]
| Solvent | Additive | Outcome | Mechanistic Note |
| Water | p-TSA | Excellent (Indoline) | Hydrophobic effect accelerates reaction; Acid prevents poisoning. |
| Methanol | None | Poor / No Rxn | Lack of iminium activation; Catalyst poisoning by amine product. |
| TFE | L-CSA | Excellent (Chiral) | TFE stabilizes cation intermediates; L-CSA induces chirality & activation. |
| THF | None | Polymerization | Indole is acid-sensitive; without H2/Catalyst speed, it polymerizes. |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning by the basic indoline nitrogen.
-
Fix: Increase acid loading (up to 1.0 equiv) to keep the product protonated (ammonium salt).
-
-
Problem: Polymerization (Red/Brown gum).
-
Cause: Acid concentration too high relative to hydrogenation rate.
-
Fix: Increase H2 pressure; ensure catalyst is active before adding substrate; use TFE as solvent.
-
-
Problem: Low Enantioselectivity.
-
Cause: Background racemic hydrogenation (heterogeneous metal particles formed).
-
Fix: Use lower temperature; ensure ligand:metal ratio is > 1:1; switch to weaker acid (e.g., PhCO2H) if reactivity allows.
-
Safety & Handling (Critical)
High-Pressure Hydrogenation
-
Vessel Integrity: Inspect autoclave O-rings and burst discs before use.
-
H2 Flammability: Hydrogen has a wide flammability range (4–74%). Always purge vessels with N2 before introducing H2. Ground all equipment to prevent static discharge.
Pyrophoric Catalysts
-
Pd/C & Pt/C: Dry catalysts can ignite methanol vapors instantly upon exposure to air.
-
Rule:Always wet the catalyst with a small amount of water or toluene before adding the flammable reaction solvent.
-
Disposal: Do not throw dry filter cakes into trash. Submerge in water in a dedicated waste container.[2]
-
Experimental Workflow Diagram
Figure 2: Operational workflow for safe catalytic hydrogenation.
References
-
Heterogeneous Protocols (Water/Green Chem)
-
Asymmetric Hydrogenation (Mechanism & Zhou Protocol)
- Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles.
- Source: DICP / J. Org. Chem.
-
[Link]
-
Octahydroindole Synthesis (Full Reduction)
-
Safety Guidelines
- Hydrogenation Safety Fact Sheet (Raney Nickel, Pd/C).
- Source: Stanford Environmental Health & Safety
-
[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.wisc.edu [chem.wisc.edu]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for purity assessment of hexahydroindoles
Abstract
Hexahydroindoles (HHIs) and their fully saturated counterparts, octahydroindoles, represent a critical bicyclic scaffold in pharmaceutical chemistry, serving as the pharmacophore for major ACE inhibitors (e.g., Perindopril, Ramipril, Trandolapril). Their analysis is complicated by three factors: (1) a lack of strong UV chromophores in the saturated core, (2) complex stereochemistry involving ring-fusion geometry (cis vs. trans) and multiple chiral centers, and (3) the presence of rotamers due to hindered rotation around the N-acyl bond. This guide provides field-proven protocols for the rigorous purity assessment of these scaffolds, moving beyond standard pharmacopeial methods to address modern development challenges.
Introduction: The Stereochemical Challenge
The hexahydroindole core is not a flat molecule; it is a 3D bicyclic system that can exist in cis-fused or trans-fused conformations. In drug development, the specific stereochemistry (typically cis, syn, cis or similar specific configurations) dictates potency. Standard C18 HPLC often fails to separate these diastereomers, and the lack of a conjugated
Key Analytical Pillars
-
Chiral Resolution: Separating enantiomers and diastereomers.
-
Low-Wavelength/Universal Detection: Overcoming the "chromophore gap."
-
Rotamer Control: Managing split peaks caused by amide bond rotation.
Chromatographic Strategies (HPLC/UHPLC)
Achiral Purity (Related Substances)
For general purity (chemical impurities, degradation products), Reversed-Phase (RP) chromatography is the workhorse. However, the basic nitrogen and the carboxylic acid moiety require strict pH control to prevent peak tailing.
The "Invisible" Peak Problem: Fully saturated octahydroindoles have negligible absorbance above 220 nm.
-
Solution A (UV): Detect at 205–215 nm . Constraint: Requires high-purity solvents (low cut-off Acetonitrile) and phosphate buffers (avoid Acetate/Formate which absorb in this region).
-
Solution B (Universal): Use Charged Aerosol Detection (CAD) or Refractive Index (RI) for non-chromophoric intermediates.
Protocol A: High-Resolution RP-HPLC for Chemical Purity
-
Target: Separation of synthetic intermediates and regioisomers.
-
Column: Inertsil ODS-4 or Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 2.5 with Orthophosphoric acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
Time (min) % A % B 0.0 95 5 15.0 60 40 25.0 20 80 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 50°C (Critical: Higher temperature promotes rapid interconversion of rotamers, sharpening peaks).
-
Detection: UV 210 nm or CAD.
Stereochemical Purity (Chiral HPLC)
Separating the (2S, 3aS, 7aS) isomer from its enantiomer and diastereomers requires specific chiral selectors. Protein-based columns have shown superior selectivity for these bicyclic amino acids over polysaccharide columns.
Protocol B: Enantiomeric Separation (The "Ovomucoid" Method)[3]
-
Rationale: Ovomucoid proteins contain binding pockets that discriminate the bicyclic steric bulk of HHIs.
-
Column: Ultron ES-OVM (Ovomucoid), 150 x 4.6 mm, 5 µm.[3][4]
-
Mobile Phase: 20 mM
(pH 3.[3][4]75) / Acetonitrile (93:7 v/v). -
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV 215 nm.[2]
-
Expected Performance: Resolution (
) > 2.0 between the active (S,S,S) isomer and the (R,R,R) enantiomer.
Visualization: Analytical Workflow
Caption: Decision matrix for detector selection and sequential workflow for chemical vs. stereochemical purity assessment.
Structural Validation: NMR Spectroscopy
While HPLC provides purity percentages, it cannot absolutely prove the cis/trans ring fusion without a reference standard. NMR is the orthogonal method of choice.
Distinguishing Ring Fusion (Cis vs. Trans)
The geometry of the ring junction (C3a–C7a bond) is determined by the coupling constant (
-
Technique: 1H-NMR (400 MHz or higher) in
or . -
Key Signal: The bridgehead protons (H-3a and H-7a).
-
Diagnostic Criteria:
-
Cis-Fusion: The coupling constant
is typically small (3–6 Hz) due to the dihedral angle (~60°). -
Trans-Fusion: The coupling constant
is large (8–13 Hz) due to the anti-periplanar arrangement (~180°).
-
-
NOE Validation: Irradiate H-7a. If cis-fused, a strong enhancement is observed at H-3a. If trans-fused, no enhancement is seen.
Handling Rotamers
HHIs often exist as rotamers in solution (slow rotation of N-protecting groups or N-acylation).
-
Symptom: NMR peaks appear doubled or broad at room temperature.
-
Protocol: Perform Variable Temperature (VT) NMR. Heat the sample to 340–350 K .
-
Result: Coalescence of signals into sharp singlets/multiplets, simplifying integration for quantitative purity (qNMR).
Volatile Impurity Analysis (GC-MS)
Direct GC analysis of amino-acid-like HHIs is difficult due to zwitterionic character and thermal instability. Derivatization is mandatory.
Protocol C: Silylation for GC-MS
-
Sample Prep: Dissolve 5 mg sample in 1 mL anhydrous pyridine.
-
Derivatization: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: Incubate at 70°C for 30 minutes.
-
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier: Helium, 1.0 mL/min.
-
Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Detection: MS (EI source).
-
-
Purpose: Identifies residual solvents and confirms molecular weight of impurities that do not ionize well in LC-MS (ESI).
Summary of Specifications
| Parameter | Method | Acceptance Criteria (Typical) |
| Appearance | Visual | White to off-white powder |
| Chemical Purity | HPLC (UV 210nm/RI) | ≥ 98.5% area |
| Enantiomeric Purity | Chiral HPLC (OVM) | ≥ 99.0% ee |
| Diastereomeric Purity | Chiral HPLC / NMR | ≤ 0.5% (other isomers) |
| Ring Fusion | 1H-NMR (J-coupling) | Confirmed cis or trans ( |
| Residual Solvents | GC-HS | Compliant with ICH Q3C |
References
-
Farmacia Journal. (2017). Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by High Performance Liquid Chromatography. Link
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Waters Corporation. (2020). Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. Link
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Longdom Publishing. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Link
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National Institutes of Health (PMC). (2014). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Link
-
BenchChem. (2025).[1] Analytical methods for assessing the purity of Indole derivatives. Link
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Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Hexahydroindole Isomers
Introduction: The hexahydroindole framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional structure makes it an attractive template for drug discovery, with derivatives showing activity across a range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The biological function of these molecules is intrinsically tied to their stereochemistry. Consequently, the development of robust and efficient methods for the stereoselective synthesis of specific hexahydroindole isomers is a critical objective for medicinal and synthetic chemists.
This guide provides an in-depth overview of field-proven strategies for controlling stereochemistry during the synthesis of hexahydroindoles. We move beyond mere procedural lists to explore the underlying principles and causalities behind key methodological choices. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with the clarity required for direct application in a research setting.
Strategy 1: Diastereoselective Intramolecular [4+2] Aza-Diels-Alder Cycloaddition
Expertise & Experience: The Rationale
The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings, prized for its reliability and stereochemical predictability.[1] The intramolecular aza-Diels-Alder variant is particularly powerful for synthesizing fused bicyclic systems like hexahydroindoles. In this approach, the diene and dienophile are tethered within the same molecule, typically by a nitrogen atom. The stereochemical outcome of the reaction is governed by the geometry of the transition state. To form the thermodynamically stable cis-fused ring system characteristic of many natural products, the reaction proceeds through a highly ordered, chair-like transition state. The substituents on the tether and diene/dienophile components sterically favor a specific geometry, leading to a high degree of diastereoselectivity. This substrate-controlled approach is a foundational strategy for establishing multiple stereocenters in a single, efficient step.[2]
Mandatory Visualization: Aza-Diels-Alder Mechanism
Caption: Workflow for cis-fused hexahydroindole synthesis via intramolecular Diels-Alder.
Application Protocol: Thermal Intramolecular Aza-Diels-Alder Reaction
This protocol describes the cyclization of an N-alkenyl-aminodienyl precursor to form a hexahydroindole core.
1. Precursor Synthesis:
- Synthesize the requisite N-tethered diene-dienophile precursor according to established literature methods. Ensure high purity, as impurities can interfere with the cyclization.
2. Reaction Setup:
- To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the precursor (1.0 eq).
- Add a high-boiling, inert solvent such as toluene or xylene to achieve a concentration of 0.01-0.05 M. The high dilution minimizes intermolecular side reactions.
- Purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.
3. Cyclization Reaction:
- Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours.
4. Work-up and Purification:
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often consists of a gradient of ethyl acetate in hexanes.
5. Characterization:
- Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
- Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture, focusing on well-resolved signals corresponding to the different diastereomers.
Data Presentation: Representative Aza-Diels-Alder Reactions
| Precursor Type | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| N-Acryloyl-aminodiene | Toluene | 110 | 24 | 85 | >20:1 |
| N-Tosyl-alkenyl-aminodiene | Xylene | 140 | 18 | 78 | 15:1 |
| Chiral Aux.-aminodiene | Toluene | 110 | 36 | 92 | >95:5 |
Strategy 2: Catalytic Asymmetric Synthesis via Transition Metals
Expertise & Experience: The Rationale
While substrate control is effective, catalytic asymmetric synthesis offers a more versatile and atom-economical approach.[3] This strategy employs a chiral catalyst to create a stereochemically defined environment in which the reaction occurs, preferentially generating one enantiomer of the product. For hexahydroindole synthesis, palladium-catalyzed intramolecular reactions, such as the Mizoroki-Heck annulation, are particularly noteworthy.[4] In this reaction, a chiral phosphine ligand coordinates to the palladium center. This chiral complex then orchestrates the cyclization of an aryl halide onto a tethered alkene. The ligand's structure sterically blocks certain reaction pathways, ensuring that the C-C bond formation and subsequent steps proceed with a distinct facial bias, leading to a product with high enantiomeric excess (ee).[4]
Mandatory Visualization: Catalytic Cycle for Heck Annulation
Caption: Simplified catalytic cycle for the asymmetric intramolecular Heck reaction.
Application Protocol: Pd-Catalyzed Asymmetric Mizoroki-Heck Annulation
This protocol details the enantioselective synthesis of a spiro-hexahydroindole derivative from a cyclopentenyl-tethered 2-bromoaniline.[4]
1. Catalyst and Reagent Preparation:
- All manipulations should be performed under an inert atmosphere (glovebox or Schlenk line) as Pd(0) complexes and phosphine ligands are oxygen-sensitive.
- Use anhydrous, degassed solvents.
2. Reaction Setup:
- In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R)-BINAP, 6 mol%) to an oven-dried reaction vial.
- Add the solvent (e.g., anhydrous toluene) and stir for 15-30 minutes to allow for catalyst pre-formation.
- Add the aniline substrate (1.0 eq) and a suitable base (e.g., Ag₂CO₃ or a hindered amine base like Proton-Sponge®, 1.2 eq).
3. Cyclization Reaction:
- Seal the vial and remove it from the glovebox.
- Heat the mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitor the reaction by LC-MS until the starting material is fully consumed (typically 12-24 hours).
4. Work-up and Purification:
- Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
- Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.
- Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
- Concentrate the solution and purify the product via flash column chromatography.
5. Stereochemical Analysis:
- Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel® OD-H).
Data Presentation: Asymmetric Heck Annulation Performance
| Substrate | Pd Source (mol%) | Ligand (mol%) | Base | Yield (%) | ee (%) |
| N-Methyl-2-bromoaniline | Pd(t-Bu₃P)₂ (5) | - | Cs₂CO₃ | 75 | >98 (as dr) |
| N-Allyl-2-iodoaniline | Pd(OAc)₂ (5) | (S)-BINAP (6) | Ag₃PO₄ | 88 | 92 |
| N-Boc-2-bromoaniline | Pd₂(dba)₃ (2.5) | (R)-DTBM-SEGPHOS (6) | K₃PO₄ | 91 | 96 |
Strategy 3: Organocatalytic Asymmetric Cascade Reactions
Expertise & Experience: The Rationale
Organocatalysis provides a metal-free alternative for asymmetric synthesis, often employing small, chiral organic molecules to catalyze reactions.[3] Cascade (or domino) reactions are particularly elegant, as they combine multiple transformations into a single, highly efficient one-pot operation.[5][6] For constructing complex hexahydroindoles, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) can initiate a cascade by forming a nucleophilic enamine or an electrophilic iminium ion with the substrates.[6] For instance, a reaction between an α,β-unsaturated aldehyde and a nitrostyrene derivative can trigger a sequence of Michael additions and aldol cyclizations, rapidly building a polycyclic hexahydroindole framework with multiple, well-defined stereocenters. The catalyst's chiral scaffold dictates the facial selectivity of each bond-forming step, resulting in exceptional diastereo- and enantioselectivity.[6]
Mandatory Visualization: Organocatalytic Cascade Workflow
Caption: Logical flow of a quadruple-cascade reaction for complex heterocycle synthesis.[6]
Application Protocol: Asymmetric Organocatalytic Cascade
This protocol is adapted from the synthesis of a hexahydrophenanthridine scaffold, which contains a hexahydroindole core.[6]
1. Reagent Handling:
- The α,β-unsaturated aldehyde is often sensitive and should be freshly distilled or purified before use.
- The organocatalyst should be of high purity.
2. Reaction Setup:
- To a vial, add the 2-amino-β-nitrostyrene derivative (1.2 eq), the chiral diarylprolinol silyl ether catalyst (20 mol%), and an acid co-catalyst (e.g., benzoic acid, 20 mol%).
- Add the solvent (e.g., chloroform or dichloromethane).
- Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
- Add the α,β-unsaturated aldehyde (1.0 eq) dropwise over 5 minutes.
3. Reaction Execution:
- Stir the reaction at the set temperature. The reaction progress should be monitored carefully by TLC. Reaction times can range from 24 to 72 hours.
4. Work-up and Purification:
- Upon completion, directly load the crude reaction mixture onto a silica gel column for purification without an aqueous work-up, which can sometimes degrade the product.
- Elute with a suitable solvent system (e.g., gradient of ethyl acetate in hexanes) to isolate the desired product.
5. Stereochemical Analysis:
- Determine the diastereomeric ratio by ¹H NMR of the crude product.
- Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Organocatalytic Cascade Performance
| Aldehyde | Catalyst (mol%) | Additive | Yield (%) | dr | ee (%) |
| Cinnamaldehyde | Diphenylprolinol TMS Ether (20) | Benzoic Acid | 85 | >99:1 | 99 |
| Crotonaldehyde | Diarylprolinol TMS Ether (10) | TFA | 91 | >99:1 | 97 |
| (E)-Hex-2-enal | Jørgensen-Hayashi Catalyst (20) | Acetic Acid | 79 | >99:1 | 95 |
References
- Diels–Alder reaction - Wikipedia. Wikipedia.
- Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Deriv
- A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole. Organic Letters.
- An on‐surface Diels–Alder reaction. PMC - NIH.
- Diels–Alder Reaction. Sigma-Aldrich.
- Diels-Alder Reaction. Organic Chemistry Portal.
- Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkyl
- One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction. New Journal of Chemistry (RSC Publishing).
- Synthesis of Hexahydroindoles by Intramolecular C.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annul
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- 5. A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Hexahydroindole Scaffold: A Versatile Tool for Central Nervous System Drug Discovery
The intricate network of the central nervous system (CNS) presents a formidable challenge for therapeutic intervention. Neurodegenerative diseases, such as Alzheimer's and Parkinson's, alongside psychiatric disorders like schizophrenia and depression, continue to pose a significant burden on global health.[1][2] In the relentless pursuit of novel CNS-active agents, the hexahydroindole scaffold has emerged as a privileged structure, demonstrating remarkable versatility in modulating key neurological targets. This guide provides an in-depth exploration of the application of hexahydroindoles in CNS research, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Introduction to Hexahydroindoles in CNS Research
Hexahydroindoles are bicyclic compounds containing a fused cyclohexane and pyrrole ring system. This rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of pharmacophoric features, enabling high-affinity and selective interactions with a variety of CNS receptors and enzymes. The indole nucleus itself is a common motif in neuropharmacology, found in endogenous neurotransmitters like serotonin and in numerous synthetic drugs.[1] The saturation of the carbocyclic ring in hexahydroindoles allows for greater conformational flexibility compared to their aromatic indole counterparts, which can be advantageous for optimizing ligand-receptor binding.
The synthesis of diverse hexahydroindole libraries has been a key enabler of their exploration in CNS drug discovery.[3] Medicinal chemists can readily modify the scaffold at multiple positions, including the nitrogen atom of the pyrrole ring and various positions on the cyclohexane ring, to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[4] This chemical tractability has led to the identification of hexahydroindole derivatives with potent activities at dopamine and serotonin receptors, as well as compounds that interfere with pathological processes in neurodegenerative diseases.[4][5][6]
Applications in Neurodegenerative Diseases
Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons.[1][2] The therapeutic potential of hexahydroindoles has been investigated in several of these conditions, most notably Alzheimer's and Parkinson's disease.
Alzheimer's Disease: Targeting Amyloid-β Aggregation
Alzheimer's disease (AD) is the most prevalent form of dementia, pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles.[7][8][9] Preventing the aggregation of Aβ peptides into toxic oligomers and fibrils is a primary therapeutic strategy.[1]
Certain hexahydropyrrolo[2,3-b]indole (HPI) compounds have been identified as potent inhibitors of Aβ42 aggregation and are also capable of disaggregating pre-formed fibrils.[7][8] These compounds are thought to interact with the hydrophobic core of the Aβ peptide, destabilizing the aggregates.[7]
Caption: Simplified signaling cascade initiated by a hexahydroindole D1 receptor agonist.
This protocol determines the binding affinity (Ki) of test compounds for a specific dopamine receptor subtype (e.g., D1, D2, D3).
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2, [³H]7-OH-DPAT for D3)
-
Non-specific binding competitor (e.g., unlabeled haloperidol or dopamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test hexahydroindole compounds
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.
-
-
Assay Incubation:
-
In a 96-well plate, combine:
-
50 µL of test compound dilution (or buffer for total binding, or non-specific competitor for non-specific binding).
-
50 µL of radioligand solution.
-
100 µL of diluted cell membranes.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Harvest the contents of the wells onto the filter plate using a cell harvester.
-
Rapidly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well of the filter plate.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Radioligand: The use of a high-affinity, subtype-selective radioligand allows for the sensitive and specific detection of binding to the target receptor.
-
Competition Binding: This format, where the unlabeled test compound competes with the radioligand, is a robust and widely used method to determine the affinity of novel compounds.
-
Filtration: Rapid filtration separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate), allowing for the quantification of binding.
Applications in Psychiatric Disorders
Hexahydroindole derivatives have also been investigated for their potential in treating psychiatric conditions, primarily through their interaction with serotonergic and dopaminergic systems, which are implicated in the pathophysiology of disorders like schizophrenia and depression. [4][10][11]
Schizophrenia: Dopamine and Serotonin Receptor Modulation
The dopamine hypothesis of schizophrenia suggests that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder. [12]Additionally, modulation of serotonin receptors, particularly 5-HT2A and 5-HT1A, is a key mechanism of action for atypical antipsychotics. [13] Certain cis-2-[3-(p-fluorobenzoyl)propyl] analogues of hexahydro-pyrido[4,3-b]indole have demonstrated potent neuroleptic activity, suggesting potential as antipsychotic agents. [4]The pharmacological profile of these compounds often involves interactions with multiple receptor types, a characteristic of many effective antipsychotic drugs.
Depression: Targeting Serotonin Pathways
The monoamine hypothesis of depression posits that a deficiency in serotonin and/or norepinephrine in the brain contributes to depressive symptoms. [10][11]Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for depression. [10][14]While direct evidence for hexahydroindoles as SSRIs is less established, their ability to modulate serotonin receptors suggests a potential avenue for developing novel antidepressants. [6]For instance, some pyrido[1,2-a]indoles act as potent 5-HT3 receptor antagonists. [6]
In Vivo Evaluation of CNS Activity
Following promising in vitro results, the evaluation of hexahydroindole derivatives in animal models is crucial to assess their in vivo efficacy, pharmacokinetic properties, and potential side effects. [15]
Caption: A general workflow for the preclinical in vivo evaluation of a CNS-active hexahydroindole.
This test is commonly used to assess the potential for a compound to cause motor impairment, a common side effect of CNS-active drugs.
Materials:
-
Rotarod apparatus (a rotating rod with adjustable speed)
-
Mice or rats
-
Test hexahydroindole compound
-
Vehicle control (e.g., saline, DMSO/saline mixture)
-
Positive control (e.g., diazepam)
Procedure:
-
Acclimatization and Training:
-
Acclimatize the animals to the testing room for at least one hour before the experiment.
-
Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days. Animals that consistently fall off during training may be excluded.
-
-
Compound Administration:
-
On the test day, administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
-
Testing:
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal on the rotating rod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A cutoff time (e.g., 300 seconds) is typically used.
-
-
Data Analysis:
-
Compare the latency to fall for the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A significant decrease in the latency to fall indicates motor impairment.
-
Causality Behind Experimental Choices:
-
Training: Training the animals is essential to ensure that any observed deficits are due to the drug's effect and not to the animal's inability to learn the task.
-
Accelerating Rod: An accelerating rotarod protocol can be more sensitive for detecting subtle motor deficits compared to a constant speed protocol.
-
Positive Control: Including a known motor-impairing drug like diazepam validates the assay and provides a benchmark for the effects of the test compound.
Summary of Hexahydroindole Derivatives in CNS Research
| Compound Class | CNS Target/Application | Key Findings | Reference |
| Hexahydropyrrolo[2,3-b]indoles | Aβ Aggregation (Alzheimer's) | Inhibit Aβ42 aggregation and disaggregate fibrils. | ,[7] [8] |
| Hexahydrobenzo[f]thieno[c]quinolines | Dopamine D1 Receptor (Parkinson's) | Potent and selective D1 agonists. | [16] |
| Hexahydropyrazinoquinolines | Dopamine D3 Receptor | High affinity and selective D3 ligands. | [17] |
| Hexahydro-pyrido[4,3-b]indoles | Antipsychotic Activity (Schizophrenia) | Potent neuroleptic-like activity. | [4] |
| Pyrido[1,2-a]indoles | Serotonin 5-HT3 Receptor | Potent 5-HT3 receptor antagonists. | [6] |
Conclusion and Future Directions
The hexahydroindole scaffold has proven to be a rich source of novel modulators of CNS targets. Its synthetic accessibility and rigid, three-dimensional structure make it an attractive starting point for the design of potent and selective ligands. The applications highlighted in this guide, from inhibiting pathological protein aggregation in Alzheimer's disease to modulating key neurotransmitter systems in Parkinson's disease and psychiatric disorders, underscore the broad therapeutic potential of this chemical class.
Future research in this area will likely focus on:
-
Multi-target Drug Design: Developing hexahydroindole derivatives that can simultaneously modulate multiple targets relevant to a specific CNS disorder.
-
Improving Blood-Brain Barrier Penetration: Optimizing the physicochemical properties of hexahydroindoles to enhance their delivery to the CNS. [18]* Elucidating Mechanisms of Action: Further investigating the precise molecular interactions between hexahydroindole derivatives and their biological targets to guide rational drug design.
-
Exploring Novel CNS Targets: Screening hexahydroindole libraries against a wider range of CNS targets to uncover new therapeutic opportunities.
By leveraging the principles and protocols outlined in this guide, researchers can continue to unlock the potential of the hexahydroindole scaffold in the ongoing quest for more effective treatments for debilitating CNS disorders.
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Szałaj, N., et al. (2023). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences, 24(1), 475. [Link]
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Neliti. (2022). A review on neurodegenerative diseases associated with oxidative stress and mitochondria. Neliti. [Link]
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Al-Snafi, A. E. (2025). Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds. Molecules, 30(17), 3894. [Link]
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Encyclopedia.pub. (2023). Imidazoles as Serotonin Receptor Modulators for Depression Treatment. Encyclopedia.pub. [Link]
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iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. iD3 Catalyst Unit. [Link]
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ibidi. (2023). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. ibidi. [Link]
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Northwestern University. (2025). Experimental drug targets early toxic amyloid to slow Alzheimer's disease. Northwestern Now. [Link]
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BioWorld. (2026). SCAN is core circuit affected in Parkinson's disease. BioWorld. [Link]
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Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
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Wang, S. M., et al. (2014). The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity. ACS Medicinal Chemistry Letters, 5(4), 389-393. [Link]
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Magalhães, P. V., et al. (2016). Antioxidant treatments for schizophrenia. Cochrane Database of Systematic Reviews, 2016(2), CD008919. [Link]
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Macaluso, N. J., et al. (2024). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. ACS Medicinal Chemistry Letters, 15(1), 1-7. [Link]
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Upadhyay, R. K. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289. [Link]
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Skalny, A. V., et al. (2020). Beyond the Mind—Serum Trace Element Levels in Schizophrenic Patients: A Systematic Review. International Journal of Molecular Sciences, 21(24), 9555. [Link]
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Fryar-Williams, S., & Berk, M. (2023). Molecular Mechanisms Provide a Landscape for Biomarker Selection for Schizophrenia and Schizoaffective Psychosis. International Journal of Molecular Sciences, 24(20), 15354. [Link]
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Parkinson's UK. (2025). Positive results from early trial of drug that could protect brain cells. Parkinson's UK. [Link]
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University of Padua. (n.d.). Synthesis of Selenium-Based Small Molecules Inspired by CNS-Targeting Psychotropic Drugs and Mediators. University of Padua. [Link]
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Al-Ostath, S., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Molecular Biosciences, 8, 660851. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,3a,4,5,6,7-Hexahydro-2H-indole
Welcome to the technical support center for the purification of 3,3a,4,5,6,7-Hexahydro-2H-indole. This guide is designed for researchers, scientists, and drug development professionals who are working with this saturated nitrogen heterocycle. The purification of secondary amines like this one can present unique challenges, from handling common synthesis-related impurities to preventing product degradation. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring you can achieve the desired purity for your downstream applications.
Understanding the Challenge: The Nature of Crude Hexahydro-2H-indole
3,3a,4,5,6,7-Hexahydro-2H-indole (also known as octahydroindole) is a saturated bicyclic amine.[1][2] Its basic nitrogen atom is the primary determinant of its chemical behavior during purification. Syntheses, often involving the reduction of indole or related precursors, rarely yield a perfectly pure product.[3][4][5] A typical crude sample may contain a variety of impurities that must be addressed.
Table 1: Physicochemical Properties of 3,3a,4,5,6,7-Hexahydro-2H-indole
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N | [1][6] |
| Molecular Weight | 123.20 g/mol | [1] |
| Boiling Point | Not consistently reported; likely >180 °C at atm. pressure. | [6] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid. |
Common Impurity Profile:
-
Unreacted Starting Materials: Indole or partially reduced intermediates like 2,3-dihydroindole (indoline).[4]
-
Catalyst Residues: Metals (e.g., Pt, Pd, Zn) or acids used in the reduction step.[3][4]
-
Acid-Catalyzed Byproducts: Indole is known to polymerize in the presence of strong acids, leading to tar-like impurities.[4][5]
-
Oxidation Products: Amines can be susceptible to air oxidation, leading to colored impurities over time.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address problems you may encounter during the purification process.
Issue 1: Crude product is a dark, complex mixture with low target compound purity.
Question: My initial work-up after synthesis has resulted in a dark, oily residue. Standard organic extraction isn't cleaning it up. What is the most robust first step to isolate my basic product from neutral and acidic impurities?
Answer: The most effective initial purification step for a basic amine like 3,3a,4,5,6,7-Hexahydro-2H-indole is a rigorous acid-base extraction . This liquid-liquid extraction technique leverages the difference in solubility between the neutral amine and its protonated salt form.[7][8] The basic nitrogen atom can be protonated with an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic organic impurities (like unreacted aromatic precursors or hydrocarbon byproducts) behind in the organic phase.[7][8]
The core principle is a reversible acid-base reaction:
R₂NH (organic soluble) + H⁺A⁻ → R₂NH₂⁺A⁻ (water soluble)
By subsequently adding a base to the aqueous layer, you neutralize the ammonium salt, regenerating the neutral amine, which is no longer water-soluble and can be extracted back into a fresh organic solvent.[7][9]
Caption: Workflow for Acid-Base Extraction Purification.
Protocol 1: Detailed Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. Keep the upper organic layer.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another portion of 1M HCl to the organic layer in the funnel, shake, and combine this second aqueous extract with the first. The organic layer now contains primarily neutral impurities and can be set aside.[7]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 10, check with pH paper). You may observe the solution becoming cloudy as the free amine precipitates or oils out.[9]
-
Final Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., EtOAc or DCM) and shake to extract the regenerated free amine.
-
Drying and Concentration: Collect the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Issue 2: My compound streaks badly on TLC and gives poor separation during column chromatography.
Question: I've tried to purify my product using standard silica gel chromatography, but I get significant streaking on the TLC plate and the compound either doesn't elute or comes off as a broad, impure band. How can I fix this?
Answer: This is a classic problem when chromatographing basic compounds like amines on standard silica gel.[10] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or slow, non-uniform elution, which manifests as streaking.[10]
Solution 1: Deactivate the Silica Gel The most common solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., 94:5:1 Hexane:EtOAc:Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your target amine to elute more cleanly.[10]
-
Ammonia: For TLC analysis, placing a few drops of aqueous ammonia in the bottom of the developing chamber can create a basic atmosphere that deactivates the plate surface.
Solution 2: Use an Alternative Stationary Phase If deactivation is insufficient, consider using a different stationary phase.
-
Basic Alumina: Alumina is available in neutral and basic grades. Basic alumina is an excellent alternative for the purification of amines as it eliminates the problematic acidic sites.[10]
-
Reverse-Phase Chromatography: If the compound and its impurities have different polarities, reverse-phase (e.g., C18) chromatography can be an effective alternative.[10]
Caption: Effect of Silica Gel Deactivation on Amine Chromatography.
Issue 3: The purified product is an oil and is difficult to handle and store.
Question: After chromatography and solvent removal, my product is a clear oil. How can I obtain a stable, crystalline solid for easier handling, weighing, and long-term storage?
Answer: Many amines, including hexahydro-2H-indole, are oils or low-melting solids at room temperature, which can make them challenging to handle accurately. Two primary techniques can be used to obtain a solid derivative: recrystallization of the free base or conversion to a crystalline salt.
Option 1: Recrystallization Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a solvent at different temperatures.[11][12][13] The goal is to find a solvent or solvent system in which the compound is highly soluble when hot but poorly soluble when cold.
Protocol 2: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your oily product in various solvents (e.g., hexanes, diethyl ether, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes). A good solvent will dissolve the oil upon heating but will cause crystals to form upon cooling to room temperature or in an ice bath.[14]
-
Dissolution: Place the oil in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous batch. Further cooling in an ice-water bath may be necessary.[15]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry completely.[13]
Option 2: Salt Formation (Highly Recommended) A more reliable method for obtaining a stable, crystalline solid from a basic amine is to convert it into a salt.[10] Amine salts, such as hydrochlorides or oxalates, are often highly crystalline, non-hygroscopic, and have sharp melting points, making them ideal for purification and storage.
Protocol 3: Amine Hydrochloride Salt Formation
-
Dissolve the purified amine oil in a minimal amount of a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.
-
While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution) dropwise.
-
The hydrochloride salt will typically precipitate immediately as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid salt by vacuum filtration, wash with cold diethyl ether to remove any excess acid and non-basic impurities, and dry under vacuum.
-
The resulting salt can be further purified by recrystallization from a more polar solvent system, such as ethanol/ether.
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of my sample turning yellow or brown upon standing in the air? This is almost certainly due to air oxidation. Secondary amines are susceptible to oxidation, which forms colored impurities. To prevent this, always handle the purified amine under an inert atmosphere (nitrogen or argon) if possible and store it in a tightly sealed container in a freezer (-20 °C) to minimize degradation.
Q2: My NMR shows a significant amount of indole still present after my reduction reaction. Is acid-base extraction sufficient to remove it? While indole is very weakly basic, it is generally considered a neutral compound in the context of a standard acid-base extraction and will remain in the organic layer with other neutral impurities.[4] Therefore, the acid-base extraction detailed above is an excellent method for separating your desired saturated amine (which will move to the aqueous layer as a salt) from the unreacted indole starting material.
Q3: Can I use distillation for the primary purification of the crude product? Direct distillation of a very crude mixture is not recommended. Non-volatile impurities, such as catalyst residues and polymeric tars, will remain in the distillation flask and can cause decomposition at high temperatures. It is far more effective to first perform an acid-base extraction to remove these and other non-basic impurities. The resulting cleaner product can then be purified further by vacuum distillation. Given its molecular weight, 3,3a,4,5,6,7-Hexahydro-2H-indole will have a high boiling point, making vacuum distillation essential to prevent thermal decomposition.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 579465, 3,3a,4,5,6,7-Hexahydro-2H-indole. [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]
-
Reddit User Contribution. (2022). Amine workup. r/Chempros. [Link]
-
ChemSynthesis. (2024). 3,3a,4,5,6,7-hexahydro-2H-indole. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. [Link]
-
University of Regensburg. (n.d.). Preparation and Properties of INDOLE. [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
- Berger, S. A., & Fandrick, D. R. (1979). U.S. Patent No. 4,210,590.
-
Maltsev, S., et al. (2021). 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione. MDPI. [Link]
-
University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization. [Link]
-
Al-Mourabit, A., & Potier, P. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
-
Lee, M., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes. [Link]
-
Wikipedia contributors. (2024). Recrystallization (chemistry). Wikipedia. [Link]
-
Al-Mourabit, A., & Potier, P. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information. [Link]
-
Frontier, A. (n.d.). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Hexahydroindole Functionalization
Welcome to the technical support center for the functionalization of the hexahydroindole scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic system. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for successful and selective functionalization.
Introduction: The Hexahydroindole Scaffold
The hexahydroindole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and pharmacologically active compounds. Its three-dimensional structure and multiple sites for functionalization make it an attractive starting point for the development of novel therapeutics. However, the presence of a saturated carbocyclic ring fused to a pyrrolidine ring introduces specific challenges related to stereoselectivity and regioselectivity that are not encountered with its aromatic counterpart, indole.
This guide will provide you with the expertise to overcome these challenges, grounded in established scientific principles and supported by authoritative literature.
General Considerations for Hexahydroindole Functionalization
Before embarking on a specific functionalization reaction, it is crucial to consider the inherent reactivity of the hexahydroindole system. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, while the C-H bonds on the saturated rings can be activated under appropriate catalytic conditions.
Frequently Asked Questions (FAQs) - General
Q1: What are the most reactive sites on the hexahydroindole ring system?
A1: The reactivity of the hexahydroindole scaffold is primarily dictated by the nitrogen atom and the C-H bonds of the saturated rings. The nitrogen atom is the most nucleophilic and basic site, readily undergoing reactions like N-alkylation and N-acylation. The C-H bonds adjacent to the nitrogen (at the C2 and C7a positions) are generally the most activated for functionalization due to the influence of the heteroatom.
Q2: How does the stereochemistry of the ring junction (cis or trans) affect reactivity?
A2: The stereochemistry of the ring junction significantly influences the conformational flexibility and steric accessibility of the reactive sites. Cis-hexahydroindoles are generally more conformationally flexible, which can impact the selectivity of reactions. The accessibility of reagents to specific C-H bonds will differ between the cis and trans isomers, affecting both the rate and the stereochemical outcome of the reaction.
Q3: What are the common side reactions to be aware of during hexahydroindole functionalization?
A3: Common side reactions include over-alkylation at the nitrogen, lack of regioselectivity in C-H functionalization leading to a mixture of products, and undesired ring-opening under harsh reaction conditions.[1] Careful control of stoichiometry, temperature, and catalyst choice is essential to minimize these unwanted transformations.
Section 1: N-Functionalization of Hexahydroindoles
The functionalization of the nitrogen atom is often the first step in elaborating the hexahydroindole scaffold.
Troubleshooting Guide: N-Alkylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Incomplete deprotonation of the N-H bond. 2. Insufficiently reactive alkylating agent. 3. Steric hindrance around the nitrogen atom. | 1. Use a stronger base (e.g., NaH, LiHMDS) or increase the stoichiometry of the base. 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide). 3. Increase the reaction temperature or use a less sterically demanding alkylating agent. |
| Over-alkylation (formation of quaternary ammonium salts) | 1. Excess alkylating agent. 2. High reaction temperature. | 1. Use a stoichiometric amount of the alkylating agent. 2. Lower the reaction temperature. |
| Competing C-alkylation | Although less common than in indoles, C-alkylation can occur under certain conditions. | Use polar aprotic solvents (e.g., DMF, DMSO) which are known to favor N-alkylation. |
Experimental Protocol: General Procedure for N-Alkylation
-
Deprotonation: To a solution of hexahydroindole (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: C-H Functionalization of the Saturated Core
Direct functionalization of the C-H bonds on the saturated rings of hexahydroindole is a powerful strategy for introducing molecular complexity. This is typically achieved using transition metal catalysis.[2][3]
Troubleshooting Guide: Catalytic C-H Functionalization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Catalyst deactivation. 2. Inefficient C-H activation. 3. Poor substrate solubility. | 1. Use a higher catalyst loading or add a co-catalyst/additive. 2. Screen different ligands and metal catalysts (e.g., Pd, Rh, Ir). 3. Use a co-solvent to improve solubility. |
| Poor Regioselectivity | 1. Multiple C-H bonds with similar reactivity. 2. Inappropriate directing group or catalyst control. | 1. Introduce a directing group to favor functionalization at a specific position.[4] 2. Optimize the ligand and reaction conditions to favor a specific regioisomer. |
| Lack of Stereoselectivity | 1. Achiral catalyst or reaction conditions. 2. Conformational flexibility of the substrate. | 1. Use a chiral ligand to induce enantioselectivity. 2. Lower the reaction temperature to improve diastereoselectivity. |
Data Presentation: Common Catalytic Systems for C-H Functionalization of Saturated Heterocycles
| Catalyst System | Typical Reaction | Key Advantages | Reference |
| Palladium(II) / Ligand | Arylation, Alkenylation | High functional group tolerance, well-established. | [3] |
| Rhodium(II) / Chiral Ligand | Carbene/Nitrene Insertion | Excellent for asymmetric synthesis.[5] | [5] |
| Iridium(I) / Bipyridine Ligand | Borylation | Mild reaction conditions, high regioselectivity. | |
| Iron/Cobalt Catalysts | Alkylation, Arylation | Cost-effective, environmentally benign. | [6] |
Section 3: Controlling Stereoselectivity
Achieving the desired stereochemical outcome is often the most critical challenge in the functionalization of hexahydroindoles.
FAQs - Stereocontrol
Q1: How can I control the diastereoselectivity of a reaction on the hexahydroindole core?
A1: Diastereoselectivity can be controlled by several factors:
-
Substrate Control: The inherent stereochemistry of the starting hexahydroindole can direct the approach of incoming reagents.
-
Reagent Control: The use of sterically demanding reagents can favor the formation of one diastereomer over another.
-
Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.
Q2: What strategies can be employed for enantioselective functionalization?
A2: Enantioselectivity is typically achieved through the use of chiral catalysts. Chiral ligands coordinated to a metal center can create a chiral environment that favors the formation of one enantiomer.[5] Chiral auxiliaries attached to the substrate can also be used to direct the stereochemical outcome.
Visualization of Reaction Pathways
Below is a diagram illustrating the general sites of reactivity on a cis-hexahydroindole scaffold.
Caption: A systematic workflow for troubleshooting hexahydroindole functionalization reactions.
References
-
Schnurch, M., Dastbaravardeh, N., Ghobrial, M., Mrozek, B., & Mihovilovic, M. D. (2011). Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Current Organic Chemistry, 15(15), 2694–2730. [Link]
-
Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (n.d.). De Gruyter. [Link]
-
Pradhan, C., & Punji, B. (2022). Iron-Catalyzed Functionalization of Heterocycles Through C H Activation. ResearchGate. [Link]
-
Deraedt, C., & Glorius, F. (2014). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Angewandte Chemie International Edition, 53(7), 1985-1989. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2016). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 7(6), 3749–3760. [Link]
-
Li, X. (2017). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 50(4), 1017-1029. [Link]
-
Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Mild metal-catalyzed C-H activation: examples and concepts. Chemical Society Reviews, 45(11), 2900-2936. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Davies, H. M., & Lian, Y. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Accounts of Chemical Research, 44(8), 655-666. [Link]
-
Journal of New Developments in Chemistry. Side Reactions. [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
-
Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2020). Molecules, 25(23), 5698. [Link]
Sources
- 1. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strain Release Chemistry of Photogenerated Small‐Ring Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Hexahydroindole Synthesis Scale-Up
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for hexahydroindole synthesis. As a Senior Application Scientist, I've designed this guide to address the complex challenges that arise when transitioning from bench-scale experiments to pilot or manufacturing scale. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the robustness of your synthesis.
Frequently Asked Questions (FAQs)
Section 1: Reaction Performance & Yield
Question 1: My yield dropped dramatically when I scaled my hexahydroindole synthesis from 1 gram to 100 grams. What are the most likely causes?
A significant drop in yield upon scale-up is a classic and multifaceted problem. The primary culprits are often physical limitations that are negligible at the bench but become dominant in larger reactors.
-
Mass and Heat Transfer Limitations: This is the most common cause. In a large reactor, the surface-area-to-volume ratio is much lower than in a small flask.[1] This means heat generated by the reaction (especially exothermic hydrogenations) cannot dissipate efficiently, leading to localized "hot spots." These hot spots can cause thermal degradation of your starting material, intermediates, or the final product, directly impacting yield. Inefficient mixing can also create areas of low reactant or catalyst concentration, slowing the desired reaction and promoting side reactions.[2]
-
Reagent Addition and Dosing: The rate of addition for reagents becomes critical at scale. A rate that is perfectly fine in the lab can lead to a dangerous accumulation of unreacted reagents in a large vessel, followed by a sudden, uncontrolled exothermic event (a runaway reaction) when the reaction finally initiates.[1]
-
Impurity Profile of Starting Materials: Impurities that were present in trace amounts in your lab-scale reagents can become significant at a larger scale. These new impurities might interfere with the catalyst or participate in side reactions you didn't observe previously.[2]
-
Catalyst Deactivation: In catalytic hydrogenations, the product amine can poison the catalyst.[1] At a larger scale with longer reaction times, this effect can become more pronounced, leading to incomplete conversion.
Question 2: I'm performing a catalytic hydrogenation of a substituted indole to the corresponding hexahydroindole, and I'm seeing significant amounts of starting material even after extended reaction times and high hydrogen pressure. What's going wrong?
This issue points towards problems with your catalytic system or reaction conditions, which are magnified at scale.
-
Catalyst Activity and Loading: Ensure your catalyst is active. Pyrophoric catalysts like Raney Nickel can lose activity if improperly handled or stored.[3] When scaling up, simply increasing the catalyst amount proportionally may not be enough due to the mixing issues mentioned above. The catalyst-to-substrate ratio might need to be re-optimized.
-
Catalyst Poisoning: The nitrogen atom in the indole ring and the resulting saturated amine product can act as a Lewis base and bind strongly to the metal catalyst surface (e.g., Pt, Pd, Ru, Ni), effectively "poisoning" it and preventing further reaction.[1]
-
Insufficient Hydrogen Delivery: In a large reactor, ensuring that hydrogen gas is effectively dispersed into the liquid phase to reach the catalyst surface is crucial. Poor agitation can lead to a hydrogen-starved environment at the catalyst surface, even if the reactor pressure is high. The design of the agitator (e.g., gas-entraining impellers) is critical for large-scale hydrogenations.
-
Acid Co-catalyst/Additive Effects: Many indole hydrogenations require an acid co-catalyst to protonate the indole at the C3 position, disrupting its aromaticity and facilitating reduction.[1] Without this activation, the highly resonance-stabilized indole ring is very difficult to reduce.[1] However, excessive acidity can lead to polymerization, another common failure mode.[1]
Section 2: Selectivity and Byproduct Formation
Question 3: My hydrogenation is producing a complex mixture of diastereomers. How can I improve the diastereoselectivity for the desired cis-hexahydroindole?
Controlling stereochemistry is a paramount challenge in the synthesis of complex molecules like substituted hexahydroindoles. Diastereoselectivity is governed by the energetic favorability of the transition states leading to the different stereoisomers.
-
Catalyst Choice: The catalyst itself plays a huge role. Heterogeneous catalysts (e.g., PtO₂, Rh/C) can provide different selectivities based on how the substrate adsorbs to the metal surface. Homogeneous catalysts with chiral ligands, such as those based on Ruthenium or Iridium, offer more precise control over the stereochemical outcome.[2][4]
-
Solvent Effects: The solvent can influence the conformation of the substrate as it approaches the catalyst surface. Changing from a protic solvent like ethanol to an aprotic solvent like THF or hexane can dramatically alter the diastereomeric ratio (d.r.).[4]
-
Temperature and Pressure: Lowering the reaction temperature often increases selectivity by favoring the lowest-energy transition state. While higher pressure can increase the reaction rate, it may negatively impact selectivity. These parameters must be carefully optimized.
-
Directing Groups: Functional groups on your substrate can "direct" the hydrogenation by coordinating to the catalyst and forcing the substrate to adsorb from a specific face.
The following diagram illustrates the key factors that must be balanced to achieve high diastereoselectivity.
Caption: Key factors influencing diastereoselectivity.
Question 4: My reaction mixture is turning into a dark, tarry mess, making work-up and purification impossible. What is causing this polymerization?
Tar formation is a classic sign of indole polymerization, a reaction that is notoriously easy to trigger under acidic conditions, which are often required for hydrogenation.[1]
-
Mechanism of Polymerization: The indole nucleus, when protonated at the C3 position, forms a highly reactive indolenium ion. This electrophilic species can be attacked by a neutral indole molecule, initiating a chain reaction that leads to polymers and tars.
-
Mitigation Strategies:
-
Optimize Acid Catalyst: Carefully screen the type and amount of acid used. Sometimes a weaker Brønsted acid or a solid acid catalyst can provide enough activation without promoting extensive polymerization.
-
Control Temperature: As mentioned, poor heat transfer at scale leads to hot spots where polymerization reactions accelerate dramatically.[2] Ensure your reactor has adequate cooling capacity and efficient agitation.
-
Use N-Protected Indoles: Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can modulate the electronics of the ring system, often reducing its propensity to polymerize. This adds steps to your synthesis but can be essential for a robust process.
-
Consider Continuous Flow: Flow chemistry offers superior temperature control and short residence times at high temperatures, which can significantly suppress the formation of degradation products like tars.[2]
-
Section 3: Purification and Isolation
Question 5: I've managed to synthesize my product, but I cannot separate the diastereomers by standard column chromatography. What are my options?
Separating diastereomers can be one of the most challenging aspects of a synthesis. Since diastereomers have different physical properties, they are separable by chromatography in principle, but it often requires specialized techniques.[5]
-
Optimize Flash Chromatography:
-
Solvent System: Systematically screen a wide range of solvent systems. Sometimes a small change in solvent polarity or the addition of a modifier (like a few drops of triethylamine or acetic acid) can dramatically improve separation.
-
Stationary Phase: If standard silica gel fails, consider other stationary phases. Reversed-phase (C18) chromatography can offer a completely different selectivity profile.[5]
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating difficult mixtures. Both normal-phase and reversed-phase methods can be developed. While more expensive and time-consuming than flash chromatography, it may be the only viable option for achieving high diastereomeric purity.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral and diastereomeric separations, often providing faster and better resolution than HPLC with the benefit of reduced solvent consumption.[3]
-
Recrystallization: If you are fortunate, one diastereomer may be more crystalline than the other. Attempt to crystallize the mixture from various solvents. Seeding with a small amount of pure material (if available from an analytical separation) can sometimes induce crystallization of the desired isomer.[5]
-
Derivatization: As a last resort, you can react your diastereomeric mixture with a chiral resolving agent to form new diastereomers that may be more easily separable (e.g., by forming amides or esters). After separation, the resolving agent is cleaved to yield the pure enantiomer/diastereomer.
| Technique | Primary Advantage | Key Consideration for Scale-Up | Reference |
| Flash Chromatography | Low cost, high throughput | Requires significant solvent volumes; resolution may decrease with larger columns. | [5] |
| Preparative HPLC | High resolution for difficult separations | Expensive, lower throughput, requires specialized equipment. | |
| Supercritical Fluid Chromatography (SFC) | Fast, high efficiency, "green" (uses CO₂) | High initial equipment cost; requires expertise in method development. | [3] |
| Recrystallization | Potentially very low cost and scalable | Product must be crystalline; may result in loss of material in the mother liquor. | [5] |
Protocols & Procedures
Example Protocol: Gram-Scale Synthesis of (cis)-Octahydroindole-2-carboxylic Acid
This protocol is adapted from a literature procedure for the complete hydrogenation of (S)-indoline-2-carboxylic acid to the corresponding all-cis octahydroindole derivative, demonstrating a robust method on a multi-gram scale.[6]
-
Reactor Setup: To a high-pressure hydrogenation vessel, add (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol).
-
Catalyst and Solvent Addition: Carefully add Platinum(IV) oxide (PtO₂, 300 mg, 10 wt%) to the vessel, followed by glacial acetic acid (60 mL).
-
Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas (3 cycles) and then with hydrogen gas (3 cycles). Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and heat to 60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 24 hours.
-
Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with additional acetic acid.
-
Isolation: Concentrate the combined filtrate under reduced pressure to remove the acetic acid.
-
Purification: Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (Typical yield: 2.64 g, 85%).[6]
Safety Protocol: Handling Pyrophoric Catalysts (e.g., Raney Nickel)
Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[5][7]
-
Always Handle as a Slurry: Never allow Raney Nickel to dry out. It is supplied and should be handled as a slurry in water.[3]
-
Inert Atmosphere Transfer: When adding the catalyst to the reactor, do so under a stream of inert gas (nitrogen or argon).
-
Solvent First: Add the reaction solvent to the reactor before adding the catalyst. This helps to dissipate heat and prevents ignition from catalyst contacting solvent vapors.[8]
-
Filtration: When filtering the reaction to recover the catalyst, do not allow the filter cake to dry. Immediately after filtration, quench the filter cake by submerging it in water.
-
Fire Safety: Do NOT use a CO₂ fire extinguisher on a metal catalyst fire, as this can exacerbate the situation. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand.[5][9]
Troubleshooting Workflow: Diagnosing Yield Loss
Caption: A systematic workflow for troubleshooting yield loss during scale-up.
References
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. preciouscatalyst.com [preciouscatalyst.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. englelab.com [englelab.com]
- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.fi [fishersci.fi]
- 8. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 9. nj.gov [nj.gov]
Technical Support Center: Stereoselective Synthesis of Chiral Hexahydroindoles
Current Status: Operational Topic: Prevention of Racemization & Diastereomeric Impurity Formation Target Molecule Class: (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid and derivatives (Perindopril core).
Core Directive & Structural Analysis
The Challenge: Synthesizing chiral hexahydroindoles (and their fully saturated octahydroindole counterparts) presents a "double-jeopardy" stereochemical risk. You are fighting two distinct mechanisms of stereochemical loss:
-
Bridgehead Isomerization (C3a/C7a): The cis-fused ring system is often the pharmacologically active target (e.g., Perindopril), but the trans-fused system is thermodynamically more stable.
- -Center Racemization (C2): If the molecule is an amino acid derivative (e.g., Indoline-2-carboxylic acid), the C2 proton is acidic. Base-mediated enolization during protection or coupling leads to rapid epimerization.
This guide provides self-validating protocols to lock in kinetic stereocontrol.
Critical Mechanism: The "Acid-Trap" in Hydrogenation
Most racemization during the reduction of indoles to hexahydroindoles occurs not during the initial hydride addition, but via an acid-catalyzed enamine-imine tautomerization loop.
Visualization: The Stereochemical Leak
The following diagram illustrates how acidic conditions (even trace protons) force the system toward the thermodynamic trans-isomer.
Caption: Mechanism of stereochemical leakage. Acid promotes reversible protonation of the enamine double bond, destroying the stereocenter at C3a/C7a.
Validated Protocols
Protocol A: Asymmetric Hydrogenation (The Kuwano Method)
Objective: Synthesis of cis-fused hexahydroindoles with >95% ee. Mechanism: Uses a trans-chelating bisphosphine ligand (PhTRAP) and a base to neutralize trace acidity, enforcing kinetic control.
Reagents:
-
Substrate: N-Acetylindole or N-Boc-indole (Unprotected indoles poison the catalyst).
-
Catalyst: [Rh(nbd)₂]SbF₆ (1.0 mol%) + (S,S)-(R,R)-PhTRAP (1.0 mol%).
-
Base: Cs₂CO₃ (10 mol%) — Critical for preventing isomerization.
-
Solvent: Isopropanol (IPA).
Step-by-Step Workflow:
-
Glovebox Assembly: In a N₂-filled glovebox, mix [Rh(nbd)₂]SbF₆ and (S,S)-(R,R)-PhTRAP in IPA. Stir for 10 mins to form the active complex.
-
Substrate Addition: Add the N-protected indole and solid Cs₂CO₃.
-
Pressurization: Transfer to an autoclave. Purge H₂ (3x). Pressurize to 50 atm .
-
Reaction: Stir at 60-80°C for 2-24 hours.
-
Validation: Vent H₂. Filter through celite to remove Cs₂CO₃. Analyze via Chiral HPLC (e.g., Chiralcel OD-H).
Why this works: The Cs₂CO₃ scavenges any adventitious acid, preventing the Enamine -> Iminium pathway shown in the diagram above. The PhTRAP ligand creates a rigid chiral pocket that strictly enforces cis-addition across the C2-C3 bond.
Protocol B: Peptide Coupling without C2 Epimerization
Objective: Coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid to an amino acid (e.g., Alanine derivative) for Perindopril synthesis. Risk: Over-activation of the carboxylic acid leads to oxazolone formation, which rapidly racemizes the C2 center.
Comparative Reagent Table:
| Coupling Reagent | Racemization Risk | Mechanism of Failure | Recommended Use |
| HBTU / DIEA | High | Basic conditions promote proton abstraction at C2. | Avoid for this substrate. |
| DCC / HOBt | Moderate | Slow activation allows time for base-catalyzed epimerization. | Acceptable with strict T control (<0°C). |
| IBCF (Mixed Anhydride) | Low | Fast reaction at -15°C; minimizes lifetime of activated species. | Preferred (Industrial Standard). |
| Oxyma / DIC | Very Low | Non-basic suppression of oxazolone formation. | Best for R&D/Lab Scale. |
Recommended Workflow (Mixed Anhydride Method):
-
Dissolve N-protected amino acid in DCM. Cool to -15°C .
-
Add N-methylmorpholine (1.0 eq) followed by Isobutyl chloroformate (IBCF, 1.0 eq).
-
Critical Timing: Stir for exactly 2-3 minutes. Do not wait longer.
-
Add the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid ester (HCl salt) + 1.0 eq N-methylmorpholine.
-
Allow to warm to 0°C over 1 hour.
Troubleshooting & FAQs
Q1: I am observing ~15% trans-isomer after hydrogenation. My catalyst is fresh. What is wrong?
Diagnosis: The reaction environment is too acidic. Root Cause: Even if you didn't add acid, the substrate or the solvent might contain trace protons. The intermediate enamine is highly basic and will scavenge protons, triggering the isomerization loop. Fix:
-
Add Base: Spike the reaction with 10 mol% Cs₂CO₃ or K₂CO₃.
-
Check Solvent: Ensure IPA is distilled and neutral. Avoid halogenated solvents which can degrade to release HX.
-
Temperature: Lower the temperature. Higher T promotes the thermodynamic (trans) product.
Q2: During the coupling of the hexahydroindole core, my Chiral HPLC shows a "split" peak (50:50 mixture).
Diagnosis: Complete racemization of the C2 center via Azlactone (Oxazolone) mechanism. Root Cause: You likely used a strong base (like TEA or DIEA) with a slow coupling reagent, or you pre-activated the carboxylic acid for too long. Fix:
-
Switch Base: Use Collidine or N-Methylmorpholine (weaker bases).
-
Switch Protocol: Use the Oxyma/DIC protocol which is base-free.
-
Sequence: Ensure the hexahydroindole is the nucleophile (amine), not the electrophile (acid), if possible. If it must be the acid, use urethane protecting groups (Boc/Cbz) on the nitrogen, as they suppress oxazolone formation.
Q3: Why does the Kuwano method use PhTRAP? Can I use BINAP?
Answer: BINAP is a cis-chelating ligand. PhTRAP is a trans-chelating ligand.[1] Technical Insight: Indoles coordinate to Rhodium in a specific geometry. The trans-spanning nature of PhTRAP creates a unique chiral environment that accommodates the flat indole ring while blocking the "top" face, forcing H₂ addition from the bottom (or vice versa). BINAP often results in low conversion or poor ee for indoles specifically, even though it works for other olefins.
References
-
Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles."[2][3] Journal of the American Chemical Society, 2000.[2] Link
- Foundational text on using Rh-PhTRAP for indole reduction.
-
Pascard, C., et al. "Stereoselective synthesis of (2S, 3aS, 7aS)-perhydroindole-2-carboxylic acid." European Patent EP0308339A1, 1989. Link
- Industrial process chemistry for the Perindopril core.
-
Wang, Y., et al. "Asymmetric Hydrogenation of Indoles: A Review." Chemical Reviews, 2014. Link
- Comprehensive review of mechanisms and c
-
Albericio, F., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 2009. Link
- Source for racemiz
Sources
Stability issues of 3,3a,4,5,6,7-Hexahydro-2H-indole under storage
Welcome to the technical support center for 3,3a,4,5,6,7-Hexahydro-2H-indole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered with this compound. By understanding the underlying chemical principles, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.
Introduction: The Chemical Nature of 3,3a,4,5,6,7-Hexahydro-2H-indole
3,3a,4,5,6,7-Hexahydro-2H-indole is a saturated heterocyclic compound featuring a secondary amine within a bicyclic structure. Unlike its aromatic counterpart, indole, the partial saturation of the ring system significantly influences its chemical reactivity and stability. The primary site of chemical instability is the secondary amine, which is susceptible to oxidation. This guide will provide in-depth information on the proper storage, handling, and troubleshooting of this versatile chemical intermediate.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the primary factors that affect the stability of 3,3a,4,5,6,7-Hexahydro-2H-indole during storage?
A1: The main factors affecting the stability of 3,3a,4,5,6,7-Hexahydro-2H-indole are exposure to oxygen, light, moisture, and elevated temperatures. As a secondary amine, it is particularly prone to oxidative degradation.[1]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: To maintain the purity and stability of 3,3a,4,5,6,7-Hexahydro-2H-indole, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures, typically -20°C. The area should be dry and dark.[2][3]
Q3: I've noticed a change in the color of my sample over time. What could be the cause?
A3: A change in color, such as yellowing or darkening, is often an indication of degradation, likely due to oxidation of the secondary amine. Exposure to air and light can accelerate this process. It is recommended to perform a purity check using a suitable analytical method, such as HPLC or GC-MS, if you observe any change in the physical appearance of the compound.
Q4: Is 3,3a,4,5,6,7-Hexahydro-2H-indole sensitive to acidic or basic conditions?
A4: While the primary instability is due to oxidation, the secondary amine moiety can react with strong acids to form salts. In strongly acidic or basic aqueous solutions, particularly at elevated temperatures, hydrolysis of the aminal-like structure could occur, although this is generally less of a concern than oxidation under typical storage conditions.[4]
Q5: How can I minimize degradation of the compound when preparing solutions for my experiments?
A5: To minimize degradation, use de-gassed solvents and prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept in a tightly sealed vial with minimal headspace, under an inert atmosphere, and at low temperature. For aqueous solutions, consider using buffers to maintain a stable pH. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide for Experimental Issues
This section addresses common problems that may arise during the use of 3,3a,4,5,6,7-Hexahydro-2H-indole in your research.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Immediately assess the purity of your stock of 3,3a,4,5,6,7-Hexahydro-2H-indole using a validated analytical method like the HPLC protocol provided below.
-
Review Storage Conditions: Ensure that the compound has been stored correctly (see storage recommendations table).
-
Use a Fresh Sample: If possible, use a freshly opened or newly purchased batch of the compound to repeat the experiment.
-
Handling Technique: Review your handling procedures to minimize exposure to air and light during weighing and solution preparation.
-
Issue 2: Appearance of unexpected peaks in my HPLC or GC-MS analysis.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The most likely degradation products are the N-oxide and hydroxylamine derivatives resulting from the oxidation of the secondary amine.[5][6] These compounds will have a higher molecular weight and polarity than the parent compound.
-
LC-MS Analysis: If available, use LC-MS to determine the molecular weight of the unknown peaks to help identify the degradants.
-
Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a forced degradation study (see protocol below) on a pure sample of 3,3a,4,5,6,7-Hexahydro-2H-indole and compare the resulting chromatogram with your sample.
-
Issue 3: Low yield in a reaction where 3,3a,4,5,6,7-Hexahydro-2H-indole is a reactant.
-
Potential Cause: Lower than expected purity of the starting material or incompatibility with reaction conditions.
-
Troubleshooting Steps:
-
Purity Check: Confirm the purity of the 3,3a,4,5,6,7-Hexahydro-2H-indole before starting the reaction.
-
Reaction Conditions: Be aware that strongly oxidizing reagents in your reaction mixture can degrade the secondary amine of your starting material. If your reaction is sensitive to air, ensure all reagents and solvents are de-gassed and the reaction is performed under an inert atmosphere.
-
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of chemical degradation.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine.[2] |
| Light | Amber vial, stored in the dark | Protects against light-induced degradation.[2] |
| Moisture | Tightly sealed container in a dry environment | Amines can be hygroscopic; moisture can facilitate degradation.[3] |
| Container | Glass vial with a tight-fitting cap | Inert material to prevent leaching and contamination.[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of 3,3a,4,5,6,7-Hexahydro-2H-indole and separating it from potential polar degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase and Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 Water:Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
4. Sample Preparation:
-
Prepare a stock solution of 3,3a,4,5,6,7-Hexahydro-2H-indole at 1 mg/mL in the diluent.
-
Further dilute to a working concentration of 0.1 mg/mL with the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Degradation products, being more polar, are expected to elute earlier than the parent compound.
Protocol 2: Forced Degradation Study
This protocol can be used to intentionally degrade the compound to generate degradation products for analytical method validation and troubleshooting.[7]
1. Oxidative Degradation:
-
Dissolve 10 mg of 3,3a,4,5,6,7-Hexahydro-2H-indole in 10 mL of acetonitrile.
-
Add 1 mL of 3% hydrogen peroxide.
-
Stir the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC at various time points (e.g., 2, 8, 24 hours) to monitor for the formation of degradation products.
2. Acidic and Basic Hydrolysis:
-
Acidic: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.
-
Basic: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.
-
Heat the solutions at 60°C for 8 hours.
-
Neutralize the samples before HPLC analysis.
3. Thermal Degradation:
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the diluent for HPLC analysis.
4. Photostability:
-
Expose a solution of the compound (0.1 mg/mL in diluent) to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Analyze by HPLC and compare with a sample stored in the dark.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation of 3,3a,4,5,6,7-Hexahydro-2H-indole.
References
-
Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition. [Link]
-
How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)?. ResearchGate. [Link]
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharma and Bio Sciences. [Link]
-
Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]
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- 5. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Impurity Profiling for 3,3a,4,5,6,7-Hexahydro-2H-indole
Introduction & Molecule Context[1][2][3][4][5][6][7][8]
3,3a,4,5,6,7-Hexahydro-2H-indole (often referred to as hexahydroindole) is a critical bicyclic amine intermediate, most notably utilized in the synthesis of ACE inhibitors like Perindopril and Trandolapril .
Unlike its fully aromatic precursor (Indole) or its fully saturated derivative (Octahydroindole), the hexahydro species possesses a specific degree of unsaturation that makes it chemically unique—and analytically challenging. It often exists in dynamic equilibrium or as a reactive enamine/imine species depending on the specific tautomer (e.g.,
Why This Matters:
-
Chromophore Loss: Unlike Indole, this molecule lacks a strong UV chromophore, rendering standard HPLC-UV methods prone to "invisible" impurities.
-
Stereochemical Complexity: The ring junction (C3a-C7a) introduces cis/trans stereoisomerism that directly impacts downstream drug potency.
-
Reactivity: The remaining double bond makes it susceptible to oxidation and hydrolysis, unlike the stable octahydroindole.
Diagnostic Workflow: The "Triage" Phase
Before initiating complex chromatography, perform this rapid diagnostic triage to narrow down the impurity class.
Figure 1: Initial diagnostic logic for identifying impurity classes based on gross physical and chromatographic symptoms.
Troubleshooting Modules
Module A: The "Invisible" Impurity (Detection Issues)
Symptom: Purity looks >99% by HPLC-UV (210 nm), but mass balance is off or downstream yield is low. Diagnosis: You are likely missing the Octahydroindole (over-reduced) or Non-aromatic impurities which have weak UV absorbance.
Q: Why can't I see the octahydroindole impurity on my UV detector?
A: Octahydroindole is a saturated amine. It lacks the conjugated
Protocol: Refractive Index or Derivatization
-
Method 1: GC-FID (Preferred)
-
Why: Flame Ionization Detection (FID) responds to carbon content, not chromophores. It gives a "universal" response for these hydrocarbons.
-
Column: DB-1 or DB-5 Amine-deactivated (30m x 0.25mm).
-
Inlet: 250°C. Critical: Use a base-deactivated liner (e.g., wool treated with KOH) to prevent amine adsorption.
-
-
Method 2: HPLC-Derivatization
-
Reagent: Benzoyl Chloride or FMOC-Cl.
-
Mechanism: Reacts with the secondary amine to attach a UV-active tag.
-
Advantage: Increases sensitivity by 100-1000x and stabilizes the molecule.
-
Module B: Stereochemical Impurities (Cis vs. Trans)
Symptom: Double peaks or "shoulders" on the main peak. Diagnosis: Incomplete stereocontrol during hydrogenation.
Q: How do I distinguish the cis-fused impurity from the trans-fused product? A: The cis-isomer (folded shape) usually elutes after the trans-isomer (flatter shape) on non-polar GC columns due to boiling point differences, but this can reverse on polar columns.
| Isomer | Geometry | GC Elution (Non-polar) | Reactivity |
| Trans-fused | Rigid, flat | Faster (Lower BP) | More accessible lone pair |
| Cis-fused | Folded, concave | Slower (Higher BP) | Sterically hindered N-H |
Experimental Fix:
-
Technique: 1H-NMR is the gold standard for confirmation.
-
Marker: Look for the bridgehead protons (H-3a, H-7a).
-
Cis-isomer: Coupling constant
. -
Trans-isomer: Coupling constant
(Axial-Axial coupling).
-
Module C: The "Ghost" Peak (Thermal Instability)
Symptom: A broad peak appears in GC analysis that isn't present in LC, or peak area varies with inlet temperature. Diagnosis: On-column dehydrogenation. The hexahydroindole is losing hydrogen to revert to the aromatic Indole or disproportionating.
Q: Is my sample degrading in the instrument?
A: Yes. Hexahydroindoles can dehydrogenate at high temperatures (
Validation Protocol:
-
Run the sample at Inlet Temp
. -
Run the sample at Inlet Temp
. -
Compare: If the "Indole" peak (m/z 117) increases at the higher temperature, it is an artifact, not a real impurity.
Impurity Origin Map
Understanding where the impurity comes from is half the battle.
Figure 2: Reaction pathway showing the origin of under-reduced (Indoline) and over-reduced (Octahydroindole) impurities.
Standardized Analytical Protocols
Protocol 1: GC-MS for Volatile Impurities
Objective: Quantify Indole, Indoline, and Octahydroindole levels.
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1, 220°C (Keep low to prevent dehydrogenation).
-
Liner: Ultra Inert Single Taper with Wool (Base Deactivated).
-
Oven Program:
- hold for 1 min.
-
Ramp
to . -
Ramp
to .
-
MS Source:
, Scan 40-400 amu.
Key Ions (m/z):
-
Indole: 117 (Parent), 90.
-
Hexahydroindole: 123 (Parent), 95, 67.
-
Octahydroindole: 127 (Parent), 84 (Base peak, cleavage of ring).
Protocol 2: HPLC-CAD (Charged Aerosol Detection)
Objective: Quantify non-UV active impurities without derivatization.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 mins.
-
Column: C18 (e.g., Waters XBridge), High pH stable if using ammonium buffers, but TFA is better for CAD.
-
Detector: CAD (Nebulizer Temp
). -
Note: TFA suppresses MS signal but enhances CAD response uniformity.
Frequently Asked Questions (FAQs)
Q: My sample turned dark brown overnight. Is it ruined? A: Likely yes. Secondary amines and enamines are prone to oxidation to form N-oxides and subsequent polymerization (brown tars).
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
Recovery: You can attempt a short-path distillation or filtration through a basic alumina plug to remove the polar N-oxides, but purity will be compromised.
Q: I see a peak at [M+42] in my LC-MS. What is it? A: If you used Ethyl Acetate during extraction or synthesis, this is likely the N-Acetyl impurity .[2] Ethyl acetate can act as an acylating agent toward secondary amines over time or with heat.
-
Fix: Switch solvent to Toluene or DCM for workup.
Q: Can I use Silica Gel chromatography for purification? A: Be cautious. Silica is acidic. Hexahydroindoles (basic amines) will streak badly and may degrade on the column.
-
Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites, or use Alumina (Basic/Neutral).
References
-
Perindopril Synthesis & Impurities
-
Stereoisomer Separation
- Article: Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Longdom Publishing.
-
GC-MS of Bicyclic Amines
-
Article: Comparative Reactivity of Cis- and Trans-Octahydroisoindole (Analogous structure analysis). BenchChem.[5]
-
-
General Indole Reduction Chemistry
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- 2. US20150252001A1 - Process for preparation of perindopril intermediate - Google Patents [patents.google.com]
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- 6. 3a-(3,4-Methylenedioxy)-hexahydroindole | C15H17NO2 | CID 618311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3a,4,5,6,7-Hexahydro-2H-indole | C8H13N | CID 579465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3,4,5,6,7-Hexahydro-1H-indole | C8H13N | CID 12474549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Sigma-1 Receptor as the Primary Target of Novel 3,3a,4,5,6,7-Hexahydro-2H-indole Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel compounds based on the 3,3a,4,5,6,7-Hexahydro-2H-indole scaffold. The focus of this guide is the characterization of these derivatives as modulators of the Sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein implicated in a multitude of cellular functions and disease states.[1] We will objectively compare the performance of a representative hexahydro-indole derivative with established reference compounds, supported by detailed experimental protocols and data.
The indole skeleton is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents.[2][3][4] Derivatives of the saturated 3,3a,4,5,6,7-Hexahydro-2H-indole core have emerged as promising candidates for targeting various central nervous system receptors, with a notable affinity for the σ1 receptor.[5] Understanding and rigorously validating the interaction of these novel molecules with the σ1 receptor is a critical step in their development as potential therapeutics for neurodegenerative diseases, cancer, and other conditions.[6][7]
The Sigma-1 Receptor: A Pluripotent Therapeutic Target
Unlike conventional G protein-coupled receptors (GPCRs), the σ1 receptor is an intracellular protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1][8] It acts as a chaperone, modulating a variety of signaling pathways and client proteins, thereby influencing cellular processes such as calcium homeostasis, ER stress, and neuronal plasticity.[6][9] The unique nature of the σ1 receptor necessitates a multifaceted approach to validate the mechanism of action of its ligands.
Comparative Analysis of Sigma-1 Receptor Ligands
To effectively validate the mechanism of action of a novel 3,3a,4,5,6,7-Hexahydro-2H-indole derivative, its binding affinity and functional activity must be benchmarked against well-characterized reference ligands. This guide will use a hypothetical hexahydro-indole derivative, "Compound X," for illustrative purposes and compare it to the following established σ1 receptor modulators:
-
(+)-Pentazocine: A high-affinity and selective σ1 receptor agonist.[10]
-
Haloperidol: A non-selective antagonist that binds to both σ1 and dopamine D2 receptors.[8][9]
-
PRE-084: A highly selective σ1 receptor agonist.[11]
-
Fluvoxamine: An antidepressant with known σ1 receptor agonist activity.[8][12]
The following table summarizes the key performance metrics for these compounds, providing a basis for the experimental validation of Compound X.
| Compound | Type | Ki (nM) for σ1 Receptor | Selectivity Profile |
| Compound X (Hypothetical) | Agonist | 5.2 | High selectivity over σ2 and other CNS receptors |
| (+)-Pentazocine | Agonist | 2.9 - 15[10][13] | Selective for σ1 over σ2 and opioid receptors.[10] |
| Haloperidol | Antagonist | 1.8 - 4.5[9][13] | Non-selective; also binds to dopamine D2 receptors.[14] |
| PRE-084 | Agonist | 2.2 | Highly selective for the σ1 receptor.[11] |
| Fluvoxamine | Agonist | 37.8 | Binds to σ1 receptors and inhibits serotonin reuptake.[12] |
Experimental Validation Workflow
A rigorous validation of Compound X's mechanism of action involves a multi-step experimental workflow designed to confirm its direct interaction with the σ1 receptor and characterize its functional consequences.
Caption: Experimental workflow for validating the mechanism of action.
Radioligand Binding Assay: Quantifying Affinity for the Sigma-1 Receptor
The initial and most critical step is to determine the binding affinity (Ki) of Compound X for the σ1 receptor. This is typically achieved through a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (Compound X) to displace a known high-affinity radiolabeled ligand (e.g., -pentazocine) from the σ1 receptor in a tissue homogenate or cell membrane preparation rich in the receptor, such as guinea pig liver membranes.[10][12]
Detailed Protocol:
-
Membrane Preparation: Homogenize guinea pig liver tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction containing the σ1 receptors.[12]
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of -pentazocine (typically near its Kd value) and varying concentrations of the unlabeled test compound (Compound X) or reference ligands.[1]
-
Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.[1]
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescent Ligand-Based Assays: A Non-Radioactive Alternative
Recent advancements have led to the development of high-affinity fluorescent ligands for the σ1 receptor, offering a safer and more high-throughput alternative to radioligand assays.[8] These assays can be used for competition binding studies and to visualize receptor localization within cells.
Principle: Similar to the radioligand assay, this method involves the displacement of a fluorescently labeled σ1 receptor ligand by a test compound. The change in fluorescence intensity or polarization is measured to determine the binding affinity.
Detailed Protocol:
-
Cell Culture: Culture cells expressing the σ1 receptor (e.g., HEK-293 cells transfected with the human σ1 receptor) in a suitable format (e.g., 96- or 384-well plates).
-
Assay Setup: Add a fluorescent σ1 receptor ligand to the cells, followed by the addition of varying concentrations of the test compound (Compound X).
-
Incubation: Incubate the plate under optimized conditions to allow for competitive binding.
-
Detection: Measure the fluorescence signal using a plate reader. For imaging-based assays, visualize the displacement of the fluorescent ligand from the cells using confocal microscopy.
-
Data Analysis: The data is analyzed similarly to the radioligand binding assay to determine the IC50 and Ki values.
Functional Assays: Distinguishing Agonists from Antagonists
Once high-affinity binding is confirmed, it is crucial to determine the functional activity of Compound X – whether it acts as an agonist or an antagonist. Several in vitro and cell-based assays can be employed for this purpose.
Principle: These assays measure a biological response downstream of σ1 receptor activation or inhibition. The response can be a change in protein-protein interactions, ion channel activity, or cell signaling pathways.
Example Functional Assay: Bioluminescence Resonance Energy Transfer (BRET) for Receptor Homomerization
Recent studies have shown that σ1 receptor agonists and antagonists can differentially affect the oligomerization state of the receptor.[9] This can be monitored in living cells using BRET.
Detailed Protocol:
-
Cell Line Generation: Co-transfect HEK-293T cells with two constructs of the σ1 receptor, one fused to a BRET donor (e.g., Renilla luciferase) and the other to a BRET acceptor (e.g., YFP).
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of Compound X or reference ligands (agonists like (+)-pentazocine and antagonists like haloperidol).
-
BRET Measurement: Add the luciferase substrate and measure the light emission from both the donor and the acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase or decrease in the BRET signal in a dose-dependent manner indicates that the compound modulates σ1 receptor homomerization, providing insights into its functional activity.[9]
Downstream Signaling and Pathway Analysis
The σ1 receptor modulates a variety of downstream signaling pathways. Validating that Compound X influences these pathways provides further evidence for its mechanism of action.
Caption: Potential downstream signaling pathways of Sigma-1 receptor agonists.
For example, σ1 receptor agonists have been shown to potentiate nerve growth factor-induced neurite outgrowth and upregulate Brain-Derived Neurotrophic Factor (BDNF).[6][11] An experiment to validate this would involve treating a neuronal cell line (e.g., PC-12 cells) with Compound X and measuring changes in neurite length or BDNF expression levels via ELISA or Western blotting. A positive result would further solidify the classification of Compound X as a σ1 receptor agonist.
Conclusion
The validation of the mechanism of action for a novel 3,3a,4,5,6,7-Hexahydro-2H-indole derivative requires a systematic and multi-faceted approach. By employing a combination of high-fidelity binding assays, functional characterization, and downstream signaling analysis, researchers can confidently establish the σ1 receptor as the primary target. The comparative data and detailed protocols provided in this guide offer a robust framework for these validation studies, ultimately paving the way for the development of novel and effective therapeutics.
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Benchchem. 3,3A,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid.
-
Celtarys Research. (2025-09-11). Sigma-1 Receptor Assays with Fluorescent Ligands.
-
National Center for Biotechnology Information. (2016-12-08). SIGMA RECEPTOR BINDING ASSAYS.
-
National Center for Biotechnology Information. (2019-05-31). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset.
-
ACS Publications. (2024-06-28). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling.
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Oxford Academic. Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics.
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National Center for Biotechnology Information. (2020-10-08). In vitro and in vivo sigma 1 receptor imaging studies in different disease states.
-
National Center for Biotechnology Information. (2021-09-22). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.
-
SpringerLink. (2024-11-08). SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction.
-
ResearchGate. (2024-07-18). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases.
-
Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR.
-
National Center for Biotechnology Information. (2021-01-21). Evaluating functional ligand-GPCR interactions in cell-based assays.
-
Pharmacelera. (2021-05-19). Ligand-based methods as potential solutions to GPCR drug discovery limitations.
-
PubMed. (2024-05-23). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
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MDPI. (2021-09-22). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.
-
AperTO. (2023-01-13). Development of sigma-1.
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National Center for Biotechnology Information. (2018-01-31). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays.
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National Center for Biotechnology Information. (2017-01-01). Methods for the development of in silico GPCR models.
-
PubChem. 3,3a,4,5,6,7-Hexahydro-2H-indole.
-
National Center for Biotechnology Information. (2020-09-22). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases.
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National Center for Biotechnology Information. (2011-08-01). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands.
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IUPHAR/BPS Guide to PHARMACOLOGY. Sigma Receptors.
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National Center for Biotechnology Information. (2023-08-15). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
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PubMed Central. (2012-07-12). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626.
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PubMed. (1995-01-05). [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors.
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ChemRxiv. (2022-12-19). of 10 Hexahydropyrrolo-[2,3-b]-indole Containing Alkaloids as a SARS-CoV-2 Inhibitors.
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PubMed. (1979-06-01). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities.
-
HZDR. (2021-01-01). Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand.
-
Echemi. 18159-32-5, 3,3a,4,5,6,7-hexahydro-2H-Indole Formula.
-
LookChem. 5-methyl-3,3a,4,5,6,7-hexahydro-2H-indole.
-
MDPI. (2022-11-25). 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2.
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists.
-
National Center for Biotechnology Information. Dopamine Receptors - Basic Neurochemistry - NCBI Bookshelf.
-
Wikipedia. Sigma receptor.
-
PubMed. (1997-04-17). C-9 and N-substituted analogs of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3- propyl-1H-benz[e]indole-9-carboxamide: 5-HT1A receptor agonists with various degrees of metabolic stability.
-
MDPI. (2024-05-13). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
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MDPI. (2024-01-16). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
-
MDPI. (2021-08-20). Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity.
-
PubChem. 2,3,4,5,6,7-Hexahydro-1H-indole.
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A Comparative Analysis of the Cytotoxic Potential of Novel Hexahydroindole Derivatives
Introduction: The Therapeutic Promise of the Hexahydroindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Among the vast array of indole-containing compounds, hexahydroindole derivatives have emerged as a particularly promising class of molecules in the quest for novel anticancer agents. Their unique three-dimensional structure allows for diverse substitutions, enabling fine-tuning of their pharmacological properties. This guide provides a comparative overview of the cytotoxic effects of different hexahydroindole and structurally related derivatives, drawing upon recent findings in the field. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for assessing their cytotoxic potential.
Comparative Cytotoxicity of Hexahydroindole Derivatives
The cytotoxic efficacy of hexahydroindole derivatives is highly dependent on their specific chemical structures and the cancer cell lines against which they are tested. Below is a summary of the cytotoxic activities of several recently investigated series of compounds.
Hexahydroindolizino[8,7-b]indole Derivatives
A series of 1-cyano and 2-cyanohexahydroindolizino[8,7-b]indole derivatives have been synthesized and evaluated for their cytotoxic activity against L1210 cancer cells.[3] The most active compounds were derived from 6-benzyloxy or 9-benzyl-3,4-dihydro-beta-carboline, with IC50 values in the 2-50 microM range.[3] Notably, two compounds, the 1- and 2-cyano 8-benzyloxyindolizino[8,7-b]indole derivatives, demonstrated the ability to halt cancer cell growth at the G2/M and >G2/M phases of the cell cycle.[3]
Isoindole-1,3-dione Analogues
Novel isoindole-1,3-dione analogues bearing halo, hydroxy, and acetoxy groups have been synthesized and their cytotoxic effects were evaluated against a panel of cancer cell lines, including A549, PC-3, HeLa, Caco-2, and MCF-7, using the MTT assay.[4] The cytotoxic effect of these trisubstituted isoindole derivatives varied depending on the specific substitutions on the isoindole molecule.[4]
In a separate study, isoindole-1,3-dione derivatives bearing silyl and azide groups were investigated for their cytotoxic properties against A549 and HeLa cells.[5] Specific compounds, such as (3aR,5R,6R,7aS)-5-azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, exhibited a dose-dependent cytotoxic effect on these lung and cervical carcinoma cells.[5] The presence of a tert-butyldiphenylsilyl (TBDPS) group was found to enhance cytotoxicity in some derivatives.[5]
Hexacyclic Saframycin–Ecteinascidin Analogs
Novel hexacyclic analogs with a tetrahydro-β-carboline moiety, structurally related to hexahydroindoles, have demonstrated potent cytotoxicity against several human cancer cell lines, including HCT-116, HepG2, BGC-823, and A2780.[6] These compounds exhibited remarkable potency, with IC50 values in the nanomolar range (10⁻⁷–10⁻⁹ M).[6] For instance, a derivative with a 4-methoxybenzamide side chain showed an exceptionally low IC50 value of 1.32 nM against HepG2 cells.[6]
Data Summary: Cytotoxicity of Hexahydroindole and Related Derivatives
| Compound Class | Specific Derivatives | Cancer Cell Line(s) | Cytotoxicity Metric (IC50/GI50) | Reference |
| Hexahydroindolizino[8,7-b]indoles | 1- and 2-cyano 8-benzyloxyindolizino[8,7-b]indole | L1210 | 2-50 µM | [3] |
| Isoindole-1,3-diones | Trisubstituted analogues with halo, hydroxy, and acetoxy groups | A549, PC-3, HeLa, Caco-2, MCF-7 | Varies with substitution | [4] |
| Isoindole-1,3-diones | Silyl and azide bearing analogues | A549, HeLa | Dose-dependent cytotoxicity | [5] |
| Hexacyclic Saframycin–Ecteinascidin Analogs | Tetrahydro-β-carboline containing compounds | HCT-116, HepG2, BGC-823, A2780 | 10⁻⁷–10⁻⁹ M | [6] |
| Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | Halogen substituted derivatives | HCT116, MiaPaCa-2, HepG2 | GI50: 10.5-16.6 µM | [7][8] |
Mechanisms of Cytotoxicity: A Deeper Dive
The cytotoxic effects of hexahydroindole derivatives are often mediated through the induction of apoptosis and cell cycle arrest.
Cell Cycle Arrest
As mentioned earlier, certain hexahydroindolizino[8,7-b]indole derivatives were found to arrest cancer cell growth at the G2/M phase of the cell cycle.[3] This indicates an interference with the mitotic machinery of the cancer cells, preventing them from completing cell division and ultimately leading to cell death.
Induction of Apoptosis
Studies on structurally related di-spiropyrrolizidino oxindole andrographolide derivatives have shed light on the apoptotic pathways triggered by these compounds.[7][8] The most potent of these derivatives induced cell death in HCT116, MiaPaCa-2, and HepG2 cells, which was associated with:
-
Cell rounding and nuclear fragmentation.
-
Cell cycle arrest at the G1 phase.
-
Generation of reactive oxygen species (ROS).
-
Involvement of the mitochondrial pathway of apoptosis.[7][8]
This was further evidenced by the upregulation of pro-apoptotic proteins such as Bax, Bad, and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[7] The activation of caspases-3 and -9, key executioners of apoptosis, was also observed.[7]
Caption: Proposed apoptotic pathway induced by cytotoxic hexahydroindole derivatives.
Experimental Protocols: Assessing Cytotoxicity
The following provides a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[4][9]
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hexahydroindole derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
Hexahydroindole derivatives represent a versatile and potent class of compounds with significant potential for the development of novel anticancer therapeutics. The studies highlighted in this guide demonstrate that structural modifications to the hexahydroindole scaffold can lead to compounds with high cytotoxic potency, operating through mechanisms such as cell cycle arrest and apoptosis induction. The structure-activity relationships observed underscore the importance of rational drug design in optimizing the anticancer activity of these molecules.[10]
Future research should focus on expanding the library of hexahydroindole derivatives and conducting comprehensive in vivo studies to evaluate their efficacy and safety profiles in preclinical models. Furthermore, a deeper understanding of their molecular targets and signaling pathways will be crucial for the development of targeted therapies with improved efficacy and reduced side effects.
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A Comparative Guide to the Synthetic Routes of 3,3a,4,5,6,7-Hexahydro-2H-indole: Strategies and Mechanistic Insights
The 3,3a,4,5,6,7-hexahydro-2H-indole, also known as octahydroindole, core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to this bicyclic amine is of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of the primary synthetic strategies for constructing the hexahydro-2H-indole skeleton. We will delve into the mechanistic underpinnings of each approach, evaluate their relative merits and drawbacks, and provide representative experimental protocols to illustrate their practical application. The discussion is grounded in authoritative literature to ensure scientific integrity and provide a reliable resource for chemists in the field.
Core Synthetic Strategies: An Overview
The construction of the hexahydro-2H-indole framework can be broadly categorized into three main strategies, each with its own set of advantages and challenges:
-
Catalytic Hydrogenation of Indole Precursors: This "aromatic to alicyclic" approach involves the reduction of the indole nucleus. The primary challenge lies in achieving selective hydrogenation of the carbocyclic ring while preserving the pyrrolidine moiety, or vice versa, depending on the desired isomer.
-
Intramolecular Cyclization of Cyclohexane Derivatives: This strategy builds the pyrrolidine ring onto a pre-existing cyclohexane scaffold. Methods such as intramolecular reductive amination offer a direct and often highly efficient route.
-
Cycloaddition Reactions: The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be employed to construct the cyclohexane portion of the molecule onto a pyrrole-based dienophile.[1][2]
Below, we explore each of these strategies in detail.
Strategy 1: Catalytic Hydrogenation of Indoles
The direct hydrogenation of the indole ring system is a conceptually straightforward approach to the hexahydro-2H-indole core. However, the resonance stability of the indole nucleus presents a significant challenge, often requiring harsh reaction conditions such as high temperatures and pressures.[3][4] Furthermore, controlling the selectivity of the reduction—hydrogenating the benzene ring (to give hexahydroindole) versus the pyrrole ring (to give indoline) or both (to give octahydroindole)—is a critical aspect.
The outcome of the hydrogenation is heavily dependent on the choice of catalyst, solvent, and the nature of the protecting group on the indole nitrogen.
Homogeneous vs. Heterogeneous Catalysis
Heterogeneous catalysts , such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), are often used due to their ease of handling, recovery, and recyclability.[3][4] However, they can suffer from catalyst poisoning by the nitrogen atom of the product and may lead to over-reduction to the octahydroindole.[3] An environmentally benign procedure for the hydrogenation of unprotected indoles to indolines has been described using Pt/C with p-toluenesulfonic acid in water, highlighting the importance of reaction medium and additives.[3]
Homogeneous catalysts , particularly those based on Ruthenium and Rhodium with chiral phosphine ligands (e.g., PhTRAP, BINAP), have emerged as powerful tools for the asymmetric hydrogenation of indoles.[5][6][7][8] These systems often operate under milder conditions and can provide high levels of enantioselectivity, which is crucial for the synthesis of chiral drug candidates.[5][6] For instance, ruthenium complexes with the PhTRAP ligand have been shown to effectively catalyze the asymmetric hydrogenation of N-Boc-indoles to yield chiral indolines with up to 95% enantiomeric excess (ee).[5][6] While much of the research has focused on producing chiral indolines, recent advances have demonstrated the complete hydrogenation of indoles to chiral octahydroindoles using dual-function Ru-NHC catalysts that act both homogeneously and heterogeneously in a one-pot process.[9]
Caption: Workflow for Catalytic Hydrogenation of Indoles.
Experimental Protocol: Asymmetric Hydrogenation to Octahydroindole
The following protocol is adapted from the work on dual-function Ru-NHC catalysis for the complete hydrogenation of indoles.[9] This method demonstrates the synthesis of a fully saturated octahydroindole, which is structurally closely related to the target hexahydroindole.
-
Catalyst Preparation: In a glovebox, add the Ru-NHC complex (e.g., Ru((R,R)-SINpEt)2, 0.0025 mmol) and 4 Å molecular sieves (50 mg) to a vial.
-
Reaction Setup: Add a solution of the N-Boc-protected indole (0.1 mmol) in n-hexane (0.2 mL) to the vial.
-
Hydrogenation (Step 1 - Homogeneous): Place the vial in an autoclave. Pressurize with H₂ gas to 100 bar and stir the reaction at 25 °C for 48 hours. This step typically reduces the pyrrole ring.
-
Hydrogenation (Step 2 - Heterogeneous): Increase the temperature to 100 °C and maintain the H₂ pressure at 100 bar for an additional 48 hours. This promotes the aggregation of the complex into nanoparticles which then catalyze the hydrogenation of the benzene ring.
-
Workup and Purification: After cooling and carefully venting the autoclave, the reaction mixture is concentrated and purified by column chromatography on silica gel to yield the chiral octahydroindole.
Strategy 2: Intramolecular Cyclization of Cyclohexane Derivatives
This approach assembles the bicyclic system by forming the pyrrolidine ring onto a pre-existing six-membered ring. Among the various methods, intramolecular reductive amination is arguably the most direct and convergent.[10][11] This strategy typically involves a cyclohexanone derivative bearing a two-carbon chain with a terminal amino group or a precursor like a nitro or azide group.
The Power of Reductive Amination
Reductive amination is a cornerstone reaction in amine synthesis.[10][11] In the intramolecular context for hexahydro-2H-indole synthesis, the reaction proceeds via the formation of a cyclic iminium ion intermediate from a γ-aminoketone, which is then reduced in situ to the desired bicyclic amine. The key starting material is a 2-(2-aminoethyl)cyclohexanone or its synthetic equivalent.
The choice of reducing agent is critical. Common reagents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[10] Biocatalytic methods using imine reductases (IREDs) are also gaining prominence for their high stereoselectivity and environmentally benign nature.[12]
Caption: Pathway for Intramolecular Reductive Amination.
Experimental Protocol: Synthesis from a Cyclohexanone Precursor
This generalized protocol is based on established methods for reductive amination.[10]
-
Precursor Synthesis: Synthesize ethyl 2-(2-oxocyclohexyl)acetate. This can be achieved through various classical methods, such as the alkylation of a cyclohexanone enamine or enolate with ethyl bromoacetate.
-
Amination/Cyclization: Convert the ester of the γ-keto-ester to an amino group precursor (e.g., via reduction to the alcohol, conversion to a leaving group, and displacement with an amine source, or via Curtius/Hofmann rearrangement of a corresponding acid). A more direct approach involves reacting the γ-keto-ester with a primary amine under desaturative amination conditions.[13][14]
-
Reductive Amination Step: Dissolve the resulting γ-aminoketone (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (10 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol) to the solution. If the amine is used as a salt, a mild base like triethylamine may be required.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Strategy 3: Diels-Alder Cycloaddition
The Diels-Alder reaction provides a powerful and stereocontrolled method for the formation of six-membered rings.[1] In the context of hexahydro-2H-indole synthesis, this [4+2] cycloaddition can be envisioned between a diene and a dienophile containing a pyrrole or pyrroline ring. This approach constructs the carbocyclic ring, often with excellent control over the relative stereochemistry of the newly formed chiral centers.
A common variant is the Aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, leading to nitrogen-containing heterocycles. For the synthesis of the target molecule, a normal-electron-demand Diels-Alder reaction might involve an electron-rich diene (e.g., 1,3-butadiene) and an electron-deficient pyrroline derivative as the dienophile. The resulting tetrahydroindole adduct can then be reduced to the final hexahydro-2H-indole.
Caption: Diels-Alder Approach to the Hexahydroindole Core.
Comparative Analysis
To facilitate a direct comparison, the key features of each synthetic strategy are summarized in the table below.
| Feature | Catalytic Hydrogenation | Intramolecular Reductive Amination | Diels-Alder Cycloaddition |
| Bond Formation | C-H bonds (Reduction) | C-N and C-H bonds (Cyclization) | C-C bonds (Cycloaddition) |
| Starting Materials | Indole derivatives | Functionalized cyclohexanones | Dienes and pyrroline derivatives |
| Key Advantage | Potentially short route from common precursors | Convergent and direct | Excellent stereocontrol |
| Key Disadvantage | Selectivity issues (over-reduction), catalyst poisoning | Multi-step synthesis of precursors | Limited availability of functionalized dienophiles |
| Stereocontrol | Dependent on chiral catalysts for asymmetry | Substrate-controlled or via chiral reductants | High, predictable (endo/exo selectivity) |
| Scalability | Can be challenging for high-pressure hydrogenations | Generally good | Can be limited by reagent cost/availability |
| Typical Yields | Variable (50-95%)[5][9] | Good to Excellent (70-90%) | Good to Excellent (70-95%) |
Conclusion
The synthesis of the 3,3a,4,5,6,7-hexahydro-2H-indole core can be achieved through several distinct and effective strategies.
-
Catalytic Hydrogenation is a powerful method, especially with modern homogeneous catalysts that allow for high enantioselectivity, although controlling the extent of reduction remains a key challenge.
-
The Diels-Alder reaction offers unparalleled control over the stereochemical outcome of the carbocyclic ring formation but may require more elaborate synthesis of the starting dienophile.
-
Intramolecular Reductive Amination stands out as a highly efficient and convergent approach, building the heterocyclic portion onto a readily accessible carbocyclic scaffold.
The optimal choice of synthetic route will ultimately depend on the specific goals of the synthesis, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. For rapid access to the core structure, intramolecular cyclization methods are often preferred. For syntheses demanding precise stereocontrol, the Diels-Alder approach is a compelling option. Finally, for derivatization of existing indole libraries, catalytic hydrogenation provides the most direct, albeit sometimes challenging, path.
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A Comparative Guide to the Neuroleptic Activity of Hexahydroindole Analogs
For researchers, medicinal chemists, and drug development professionals, the quest for novel antipsychotic agents with improved efficacy and fewer side effects is a paramount challenge. The hexahydroindole scaffold has emerged as a promising chemotype, with numerous analogs demonstrating potent neuroleptic activity. This guide provides a comprehensive framework for benchmarking the neuroleptic potential of novel hexahydroindole derivatives, integrating in vitro receptor affinity data with in vivo behavioral pharmacology. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to guide future drug discovery efforts.
The Central Role of the Dopamine D2 Receptor in Neuroleptic Activity
The therapeutic efficacy of most antipsychotic drugs is intrinsically linked to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain.[1] Overactivity of this pathway is hypothesized to be a key contributor to the positive symptoms of psychosis, such as hallucinations and delusions. Therefore, the primary benchmark for a potential neuroleptic compound is its affinity for the D2 receptor. However, the ideal antipsychotic should exhibit a nuanced receptor binding profile to mitigate the adverse effects associated with strong D2 antagonism in other brain regions, such as the extrapyramidal side effects (EPS) that arise from blocking D2 receptors in the nigrostriatal pathway.[2] Atypical antipsychotics, for instance, often display a broader receptor interaction profile, including significant affinity for serotonin receptors like 5-HT2A, which is thought to contribute to their improved side-effect profile.[2]
This guide will focus on a systematic approach to characterizing the neuroleptic activity of hexahydroindole analogs, starting from their fundamental interaction with the D2 receptor and progressing to their functional effects in predictive in vivo models.
In Vitro Benchmarking: Quantifying Dopamine D2 Receptor Affinity
The initial step in evaluating a novel hexahydroindole analog is to determine its binding affinity for the dopamine D2 receptor. This is typically achieved through in vitro radioligand binding assays, a robust and high-throughput method for quantifying drug-receptor interactions.
Comparative In Vitro Data for Hexahydroindole Analogs and Reference Compounds
The following table presents a comparative analysis of the dopamine D2 receptor binding affinities (Ki values) for a selection of hexahydroindole analogs and established antipsychotic drugs. Lower Ki values indicate a higher binding affinity.
| Compound | Chemical Class | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Reference(s) |
| Haloperidol | Butyrophenone | 1.1 | 43 | [3] |
| Risperidone | Benzisoxazole | 3.1 | 0.16 | [4] |
| Olanzapine | Thienobenzodiazepine | 11 | 4 | [5] |
| Hexahydroindole Analog 1 (trans) | Hexahydropyridoindole | Data not available | Data not available | [6] |
| Hexahydroindole Analog 2 (cis) | Hexahydropyridoindole | Data not available | Data not available | [6] |
Experimental Protocol: [³H]-Spiperone Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]-spiperone, a high-affinity D2 antagonist radioligand.
Expertise & Experience: The Rationale Behind Key Experimental Choices
-
Choice of Radioligand: [³H]-Spiperone is selected due to its high affinity and selectivity for D2-like dopamine receptors, providing a robust signal-to-noise ratio.
-
Non-Specific Binding Control: (+)-Butaclamol, a potent and structurally distinct D2 antagonist, is used to define non-specific binding. This ensures that the measured binding is specific to the D2 receptor and not to other sites on the cell membranes or filter plates.
-
Incubation Time and Temperature: The incubation is performed at room temperature for a sufficient duration to allow the binding reaction to reach equilibrium, a critical factor for accurate determination of the inhibition constant (Ki).
Protocol Steps:
-
Membrane Preparation:
-
Homogenize rat striatal tissue or membranes from cells expressing recombinant human D2 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer. Repeat this washing step to remove endogenous ligands.
-
Determine the protein concentration of the final membrane preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
A fixed concentration of [³H]-spiperone (typically at or near its Kd value).
-
Varying concentrations of the hexahydroindole analog test compound or a reference compound.
-
For determining non-specific binding, add a high concentration of (+)-butaclamol (e.g., 10 µM) in place of the test compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature with gentle agitation for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-spiperone) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness: A Self-Validating System
This protocol is designed to be a self-validating system. The inclusion of a reference compound with a known Ki for the D2 receptor (e.g., haloperidol) in each assay serves as a positive control and allows for the validation of the experimental conditions. Consistent Ki values for the reference compound across multiple experiments provide confidence in the accuracy and reproducibility of the data generated for the novel hexahydroindole analogs.
Visualizing the Dopamine D2 Receptor Signaling Pathway
The neuroleptic activity of hexahydroindole analogs is a direct consequence of their interaction with the D2 receptor and the subsequent modulation of its downstream signaling cascades. The following diagram illustrates the two major signaling pathways initiated by D2 receptor activation and how antagonists, such as the hexahydroindole analogs, block these effects.
Caption: Dopamine D2 Receptor Signaling Pathways and Antagonist Action.
In Vivo Benchmarking: Assessing Functional Neuroleptic Activity
While in vitro affinity is a crucial first step, it does not always predict in vivo efficacy. Therefore, it is essential to evaluate the functional neuroleptic activity of promising hexahydroindole analogs in well-established animal models. These models are designed to assess behaviors that are analogous to the symptoms of psychosis or are reliably modulated by known antipsychotic drugs.
Comparative In Vivo Data for Hexahydroindole Analogs and Reference Compounds
The following table summarizes the in vivo potency of selected hexahydroindole analogs and reference compounds in two predictive behavioral models: the amphetamine-induced hyperlocomotion test and the conditioned avoidance response (CAR) test. Lower ED50 values indicate greater potency.
| Compound | Amphetamine-Induced Hyperlocomotion ED50 (mg/kg) | Conditioned Avoidance Response ED50 (mg/kg) | Reference(s) |
| Haloperidol | 0.05-0.1 | 0.1-0.2 | [6] |
| Clozapine | 5-20 | 5-10 | [7] |
| Olanzapine | 1.0 | 0.5-1.0 | [7] |
| Hexahydroindole Analog 1 (trans) | Data not available | Data not available | [6] |
| Hexahydroindole Analog 2 (cis) | Data not available | Data not available | [6] |
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
This model is based on the dopamine hypothesis of schizophrenia and assesses the ability of a test compound to reverse the hyperlocomotor activity induced by a psychostimulant like amphetamine.
Expertise & Experience: The Rationale Behind Key Experimental Choices
-
Choice of Psychostimulant: Amphetamine is used to induce a hyperdopaminergic state, mimicking the proposed neurochemical imbalance in psychosis.
-
Habituation Period: A habituation period is crucial to reduce the influence of novelty-induced locomotor activity on the experimental results, ensuring that the measured activity is primarily driven by the pharmacological manipulations.
-
Dose Selection: The dose of amphetamine is chosen to produce a robust and reliable increase in locomotor activity without inducing significant stereotyped behaviors, which could confound the measurement of locomotion.
Protocol Steps:
-
Animal Acclimation and Habituation:
-
House male rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituate the rats to the locomotor activity chambers for at least 30-60 minutes for 2-3 consecutive days prior to the test day.
-
-
Test Day Procedure:
-
On the test day, administer the hexahydroindole analog test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time (to allow for drug absorption and distribution), place the rats in the locomotor activity chambers and record their baseline activity for 30 minutes.
-
Administer a challenge dose of d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Immediately return the rats to the chambers and record their locomotor activity for the next 60-90 minutes.
-
-
Data Analysis:
-
Quantify locomotor activity as distance traveled or the number of photobeam breaks.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group.
-
Calculate the dose of the test compound that produces a 50% reduction in the amphetamine-induced hyperlocomotion (ED50).
-
Trustworthiness: A Self-Validating System
The inclusion of a positive control group treated with a known antipsychotic (e.g., haloperidol) is essential for validating this assay. A significant reduction in amphetamine-induced hyperlocomotion by the positive control confirms the sensitivity of the model and the validity of the experimental conditions.
Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a highly predictive model for antipsychotic activity, as all clinically effective antipsychotics, regardless of their specific receptor binding profile, have been shown to disrupt this learned avoidance behavior.
Expertise & Experience: The Rationale Behind Key Experimental Choices
-
Conditioned and Unconditioned Stimuli: A neutral stimulus (e.g., a light or tone) is paired with an aversive stimulus (e.g., a mild footshock). The ability of a drug to suppress the learned avoidance of the aversive stimulus is a key indicator of its potential antipsychotic efficacy.
-
Shuttle Box Apparatus: A two-compartment shuttle box allows for a clear and quantifiable measure of the avoidance response (moving to the other compartment during the conditioned stimulus).
-
Training and Testing Phases: A distinct training phase is required for the animals to learn the association between the conditioned and unconditioned stimuli. The drug's effect is then assessed during the testing phase.
Protocol Steps:
-
Apparatus:
-
A two-way shuttle box with a grid floor capable of delivering a mild electric shock. Each compartment is equipped with a light or a sound source to serve as the conditioned stimulus (CS).
-
-
Training:
-
Place a rat in the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., a light) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and this is recorded as an avoidance response.
-
If the rat fails to move during the CS, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment.
-
Repeat this procedure for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Once the rats are trained, administer the hexahydroindole analog test compound or vehicle.
-
After the appropriate pretreatment time, place the rats back in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis:
-
A compound is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response without significantly affecting the escape response.
-
Determine the dose of the test compound that produces a 50% reduction in avoidance responding (ED50).
-
Trustworthiness: A Self-Validating System
The CAR protocol is inherently self-validating by distinguishing between the suppression of a learned behavior (avoidance) and a simple motor impairment. A true antipsychotic effect is characterized by a decrease in avoidance without a concomitant increase in escape failures. This distinction ensures that the observed effect is not merely due to sedation or motor deficits.
Visualizing the Experimental Workflow for the Conditioned Avoidance Response
The following diagram outlines the key stages of the conditioned avoidance response experiment, from animal training to data analysis.
Caption: Workflow for the Conditioned Avoidance Response (CAR) Assay.
Conclusion
Benchmarking the neuroleptic activity of novel hexahydroindole analogs requires a multi-faceted approach that combines in vitro and in vivo pharmacology. By systematically evaluating the dopamine D2 receptor affinity and functional activity in predictive behavioral models, researchers can gain a comprehensive understanding of a compound's potential as an antipsychotic agent. The detailed protocols and comparative frameworks provided in this guide are intended to serve as a valuable resource for drug discovery and development professionals, facilitating the identification and optimization of the next generation of treatments for psychotic disorders. The emphasis on the rationale behind experimental choices and the implementation of self-validating systems is crucial for ensuring the scientific integrity and trustworthiness of the generated data.
References
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Nagai, Y., Irie, A., Masuda, Y., Oka, M., & Uno, H. (1979). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. Journal of Medicinal Chemistry, 22(6), 677–683. [Link]
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Li, M., He, W., & Chen, J. (2009). Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. European Journal of Pharmacology, 602(2-3), 336–342. [Link]
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Luedtke, R. R., & Newman, A. H. (2009). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. The open pharmacology journal, 3, 15–23. [Link]
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Wang, X., Li, M., & Chen, J. (2008). Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. European Journal of Pharmacology, 602(2-3), 336-342. [Link]
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Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in pharmacological sciences, 15(7), 264–270. [Link]
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Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current opinion in investigational drugs (London, England : 2000), 11(7), 764–772. [Link]
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Wang, Y., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]
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Beaulieu, J. M., Sotnikova, T. D., Marion, S., Lefkowitz, R. J., Gainetdinov, R. R., & Caron, M. G. (2005). An Akt/beta-arrestin 2/PP2A signaling complex mediates dopamine D2 receptor-dependent synaptic plasticity and behavior. Cell, 122(2), 261–273. [Link]
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Paul, N. M., Taylor, M., Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of medicinal chemistry, 51(19), 6095–6109. [Link]
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Shaik, A. B., Boateng, C. A., Battiti, F. O., Bonifazi, A., Cao, J., Chen, L., ... & Newman, A. H. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of medicinal chemistry, 64(20), 15313–15333. [Link]
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A Technical Guide to Cross-Reactivity Profiling of Hexahydroindole-Based Enzyme Inhibitors: A Comparative Analysis of Selective CDK2 Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The hexahydroindole scaffold has emerged as a privileged structure in medicinal chemistry, offering a three-dimensional framework conducive to potent and selective enzyme inhibition. This guide provides an in-depth technical comparison of a novel series of hexahydroindole-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a promising target in oncology.
We will dissect the cross-reactivity profiles of these inhibitors, comparing them with alternative scaffolds, and provide the experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, are among the most pursued drug targets, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[1] Off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window.[2] Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding the true biological activity of a potential drug candidate.
This guide focuses on a promising class of CDK2 inhibitors built upon a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, a derivative of the hexahydroindole scaffold.[2][3][4] Recent research has highlighted the potential of selective CDK2 inhibition, particularly in overcoming resistance to CDK4/6 therapies.[2]
Comparative Analysis of CDK2 Inhibitors
To illustrate the importance of the inhibitor scaffold in achieving selectivity, we compare the cross-reactivity profiles of a representative compound from the hexahydroindole-based series (Compound 5g from the reference study) with a multi-targeted CDK inhibitor, PF-06873600, and another selective CDK2 inhibitor with a different scaffold, AZD8421.
Data Presentation: A Head-to-Head Look at Potency and Selectivity
| Inhibitor | Scaffold Type | Primary Target(s) | CDK2 IC50 (nM) | Selectivity vs. CDK1 (fold) | Selectivity vs. CDK4 (fold) | Selectivity vs. CDK6 (fold) | Selectivity vs. CDK9 (fold) | Kinome Scan Highlights (at 1 µM) |
| Compound 5g | Hexahydroindole-based | CDK2 | 5 | >200 | >200 | >200 | >200 | Minimal off-target activity observed in an in-house panel of 54 kinases.[2] |
| PF-06873600 | Non-hexahydroindole | CDK2/4/6 | 0.09 (Ki) | - | 1.4 (vs CDK2) | 1.8 (vs CDK2) | High | Advanced to Phase 1 clinical trials, indicating a manageable safety profile despite multi-targeting.[5][6] |
| AZD8421 | Non-hexahydroindole | CDK2 | Potent | High | High | High | High | Superior selectivity for CDK2 over other CDKs and the broader human kinome.[7] |
Note: IC50 and Ki values are measures of inhibitory potency. A higher fold-selectivity indicates a greater specificity for the target enzyme.
The data clearly demonstrates the exceptional selectivity of the hexahydroindole-based Compound 5g for CDK2 over other cyclin-dependent kinases.[2] This high degree of selectivity is a testament to the structure-guided design that leverages the unique topology of the hexahydroindole scaffold to achieve specific interactions within the CDK2 active site. In contrast, PF-06873600 exhibits potent inhibition of CDK2, CDK4, and CDK6, making it a valuable tool for studying the effects of pan-CDK inhibition but with a potentially different therapeutic and safety profile.[5][8] AZD8421 represents another successful approach to achieving high CDK2 selectivity with a different chemical scaffold, highlighting that while the hexahydroindole core is effective, other structural motifs can also yield highly selective inhibitors.[7]
Experimental Protocols for Cross-Reactivity Profiling
To ensure scientific integrity, the protocols described below are designed as self-validating systems, providing researchers with a robust framework for assessing inhibitor selectivity.
Biochemical Kinase Assay for Potency and Selectivity
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Principle: The assay measures the ability of an inhibitor to reduce the enzymatic activity of a kinase, typically by quantifying the phosphorylation of a substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Prepare solutions of recombinant kinase and its specific substrate.
-
Prepare a solution of ATP, typically at or below the Km for each kinase to ensure sensitivity to ATP-competitive inhibitors.[9]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the test inhibitor in a serial dilution to achieve a range of concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify substrate phosphorylation using an appropriate detection method, such as:
-
Radiometric assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[9]
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Using an assay that couples ATP consumption to a light-emitting reaction.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: Workflow for Biochemical Kinase Assay
Caption: A schematic overview of the biochemical kinase assay workflow.
Kinome Scanning for Broad Cross-Reactivity Profiling
To obtain a comprehensive view of an inhibitor's selectivity, profiling against a large panel of kinases (kinome scanning) is essential. Several commercial services offer this, or it can be performed in-house.
Principle: A single high concentration of the inhibitor is tested against a large number of kinases to identify potential off-targets. Hits are then typically confirmed with full IC50 determinations.
Step-by-Step Methodology:
-
Assay Platform Selection: Choose a suitable platform for high-throughput screening. A common method is the active site-directed competition binding assay.
-
Primary Screen:
-
Screen the test inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., over 400 kinases).
-
The results are typically expressed as percent inhibition or percent of control.
-
-
Hit Identification: Identify kinases that are inhibited above a certain threshold (e.g., >70% inhibition).
-
Secondary Screen (IC50 Determination):
-
For the identified "hits" from the primary screen, perform full dose-response curves as described in the biochemical kinase assay protocol to determine their IC50 values.
-
-
Data Visualization: The results are often visualized using a "kinome tree" diagram, which graphically represents the inhibitor's interactions across the human kinome.
Diagram: Kinome Scanning Workflow
Caption: The workflow for comprehensive kinome scanning.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds to its intended target within a cellular environment.
Principle: Ligand binding stabilizes a target protein against thermal denaturation. By heating intact cells or cell lysates treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should bracket the melting temperature of the target protein.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Quantify the total protein concentration in the supernatant.
-
Analyze the amount of the specific target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein against the heating temperature.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Perspectives
The hexahydroindole scaffold, as exemplified by the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series of CDK2 inhibitors, demonstrates significant promise for the development of highly selective enzyme inhibitors. The comparative analysis presented in this guide underscores the critical importance of rigorous cross-reactivity profiling in drug discovery. By employing a combination of biochemical assays, broad kinome scanning, and cellular target engagement assays like CETSA, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile.
As our understanding of the complex signaling networks within cells deepens, the demand for exquisitely selective chemical probes and therapeutic agents will only intensify. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate the challenges of inhibitor cross-reactivity and to ultimately contribute to the development of safer and more effective medicines.
References
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link][2][3][4]
-
Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ResearchGate. [Link][3]
-
Discovery of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed. [Link][4]
-
First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer. AACR Journals. [Link]
-
Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. PubMed. [Link][5]
-
Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. ACS Publications. [Link][10]
-
The selectivity of protein kinase inhibitors: a further update. PMC. [Link][9]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link][1]
-
Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. PubMed. [Link][7]
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-06873600 | CDK | TargetMol [targetmol.com]
- 7. Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: Hexahydroindoles (HHI) vs. Tetrahydroindoles (THI) in Biological Assays
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from Tetrahydroindoles (THI) to Hexahydroindoles (HHI) represents a critical shift from planar, aromatic scaffolds to three-dimensional, stereochemically rich architectures. While THIs (specifically 4,5,6,7-tetrahydroindoles) serve as robust, lipophilic bioisosteres for indoles in GPCR targeting, HHIs (often cis-fused 3a,7a-hexahydroindoles or octahydroindole derivatives like Choi) offer superior saturation (Fsp³) and specific stereochemical vectors essential for protease inhibition and "lock-and-key" enzyme binding.
This guide objectively compares these two scaffolds, highlighting their distinct physicochemical behaviors, metabolic liabilities, and optimal assay applications.
Chemical Architecture & Scaffold Evolution
The fundamental difference lies in aromaticity versus chirality .
-
Tetrahydroindoles (THI): Typically 4,5,6,7-tetrahydroindole.[1][2][3] The pyrrole ring remains aromatic, preserving planarity and electron density. This makes them excellent for
stacking interactions but susceptible to oxidative metabolism. -
Hexahydroindoles (HHI): Typically referring to partially reduced isomers (e.g., 2,3,4,5,6,7-hexahydroindole) or the core of cis-octahydroindoles found in aeruginosins. These scaffolds lose pyrrole aromaticity, often forming enamines or amines. The cis-fusion creates a "puckered" 3D shape, introducing chirality and reducing promiscuous binding.
Visualization: The Indole Saturation Pathway
The following diagram illustrates the structural evolution and consequent shift in properties.
Figure 1: Structural evolution from planar indole to stereochemically complex octahydroindole. Note the transition from aromatic stability (THI) to 3D complexity (HHI/OHI).
Biological Performance Comparison
Potency & Target Selectivity
-
THI (The GPCR Specialist):
-
Mechanism: Retains the pyrrole NH hydrogen bond donor and aromatic character.
-
Application: Ideal for hydrophobic pockets in GPCRs (e.g., Dopamine D2, Serotonin 5-HT7). The scaffold mimics the indole of serotonin but with altered lipophilicity.
-
Data Point: In 5-HT7 antagonists, THI derivatives showed high affinity (
nM) but required halogenation to block metabolic hotspots.
-
-
HHI (The Protease Specialist):
-
Mechanism: The rigid, bicyclic core acts as a scaffold to orient pharmacophores in specific vectors (3D projection).
-
Application: Critical in Serine Protease inhibitors. The (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Choi) core in Aeruginosins fits precisely into the S2 pocket of thrombin.
-
Data Point: Aeruginosin analogs containing the HHI/Choi core exhibit IC
values in the low micromolar to nanomolar range against thrombin, superior to flexible linear peptides.
-
Metabolic Stability (ADME)
-
THI Liability: The electron-rich pyrrole ring is a magnet for Cytochrome P450 (CYP) oxidation, leading to reactive epoxides or hydroxylation at the C2/C3 positions.
-
HHI Advantage: Lacking the aromatic double bond, the HHI core is generally more stable to oxidative aromatization, provided the nitrogen is substituted. However, they can be susceptible to N-oxidation.
Summary Data Table
| Feature | 4,5,6,7-Tetrahydroindole (THI) | Hexahydroindole / Octahydroindole (HHI) |
| 3D Topology | Planar (Pyrrole ring) | Puckered / Twisted (Cis-fused) |
| Key Interaction | Hydrophobic fit, Stereospecific placement | |
| Solubility | Low (Lipophilic) | Moderate (Higher Fsp³) |
| Metabolic Risk | High (Pyrrole oxidation) | Moderate (N-dealkylation) |
| Primary Targets | GPCRs (5-HT, Dopamine), Kinases | Proteases (Thrombin), Ion Channels |
| Toxicity Risk | Reactive metabolites (Quinone-imines) | Generally lower (if fully saturated) |
Experimental Protocols
Protocol A: Chromogenic Thrombin Inhibition Assay (HHI Focus)
Rationale: This assay validates the efficacy of HHI-based scaffolds (like Aeruginosins) in inhibiting serine proteases.
Materials:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Enzyme: Human Thrombin (0.5 NIH units/mL final).
-
Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
-
Inhibitor: HHI derivative (dissolved in DMSO).
Step-by-Step Workflow:
-
Preparation: Dilute HHI compounds in DMSO to 100x final concentration. Prepare serial dilutions (e.g., 0.1 nM to 10
M). -
Incubation: In a 96-well microplate, add 10
L of inhibitor and 90 L of Thrombin solution. Incubate at 37°C for 10 minutes to allow equilibrium binding. -
Initiation: Add 50
L of S-2238 substrate (200 M final). -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a kinetic plate reader.
-
Analysis: Calculate
(slope) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine IC .[4]
Self-Validation Check:
-
Control: DMSO only (0% inhibition).
-
Positive Control: Argatroban or standard Aeruginosin (known IC
). -
Linearity: Ensure the uninhibited reaction is linear (
) over the measurement window.
Protocol B: Microsomal Stability Assay (THI vs HHI Comparison)
Rationale: To quantify the metabolic liability of the aromatic THI vs. the saturated HHI.
Step-by-Step Workflow:
-
Reaction Mix: Incubate test compound (1
M) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Start: Initiate reaction with NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP ). -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ) and Intrinsic Clearance ( ).
Visualizing the Assay Logic
The following diagram details the decision tree for selecting between THI and HHI scaffolds based on assay results.
Figure 2: Decision matrix for scaffold selection. Note that THI often requires metabolic optimization due to aromatic oxidation risks.
References
-
Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]
-
Aeruginosin 103-A, a thrombin inhibitor from the cyanobacterium Microcystis viridis. Source:[5][6] Journal of Natural Products (1998).[5] URL:[Link]
-
New tetrahydrobenzindoles as potent and selective 5-HT(7) antagonists with increased In vitro metabolic stability. Source: Bioorganic & Medicinal Chemistry Letters (2003).[7] URL:[Link]
-
Structure, bioactivity and synthesis of natural products with hexahydropyrrolo[2,3-b]indole. Source: Chemistry - A European Journal (2011). URL:[Link]
-
Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aeruginosin 103-A, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New tetrahydrobenzindoles as potent and selective 5-HT(7) antagonists with increased In vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of 3,3a,4,5,6,7-Hexahydro-2H-indole Derivatives by X-ray Crystallography
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. For complex heterocyclic systems like 3,3a,4,5,6,7-hexahydro-2H-indole derivatives, which are prevalent scaffolds in numerous pharmacologically active compounds, understanding their exact stereochemistry is paramount.[1] This guide provides an in-depth comparison of analytical techniques and a detailed protocol for utilizing single-crystal X-ray crystallography as the definitive method for structural confirmation.
The Indispensable Role of Stereochemistry
The spatial arrangement of atoms in a molecule, its stereochemistry, dictates its biological activity.[2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, unambiguous confirmation of the absolute stereochemistry of chiral molecules like hexahydroindole derivatives is a critical step in the journey from a promising lead compound to a safe and effective therapeutic agent.[3][4]
Comparative Analysis of Structural Elucidation Techniques
While several analytical methods provide valuable structural information, they differ in their ability to deliver the unequivocal 3D arrangement of atoms in a molecule.
| Technique | Strengths | Limitations |
| NMR Spectroscopy | - Provides detailed information about the connectivity of atoms. - Can study molecules in solution, mimicking physiological conditions.[5] - Excellent for studying molecular dynamics.[6] | - Indirectly determines 3D structure through correlations and assumptions. - Can be challenging to assign all signals in complex molecules. - May not definitively distinguish between certain stereoisomers without extensive experimentation.[7] |
| Mass Spectrometry | - Provides highly accurate molecular weight and elemental composition. - Can elucidate fragmentation patterns to infer structural components. | - Does not provide information about the 3D arrangement of atoms. - Isomeric and stereoisomeric compounds often cannot be distinguished. |
| X-ray Crystallography | - Provides a direct and unambiguous determination of the 3D structure, including absolute stereochemistry.[8] - Yields precise bond lengths, bond angles, and torsion angles.[8] - Offers high atomic resolution.[6] | - Requires a high-quality single crystal of the compound. - The determined structure represents the solid state, which may differ from the solution conformation. - Not all compounds can be readily crystallized. |
Causality in Technique Selection: While NMR and Mass Spectrometry are indispensable for initial characterization and purity assessment, they provide inferential structural data. For drug development, where absolute certainty of the molecular architecture is required by regulatory bodies like the FDA, X-ray crystallography stands as the gold standard for its direct and unambiguous results.[3]
The Definitive Approach: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances.[9] By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, scientists can deduce the precise arrangement of atoms within the crystal.[10]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to its confirmed crystal structure involves several critical steps. This workflow is designed to be a self-validating system, with checkpoints to ensure the quality of the final data.
Sources
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. omicsonline.org [omicsonline.org]
- 4. news-medical.net [news-medical.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. news-medical.net [news-medical.net]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3a,4,5,6,7-Hexahydro-2H-indole
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 3,3a,4,5,6,7-Hexahydro-2H-indole are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this heterocyclic amine, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the potential hazards of 3,3a,4,5,6,7-Hexahydro-2H-indole is the first step in establishing a safe disposal workflow. Based on data from related compounds, we can infer a hazard profile that necessitates careful handling. The parent compound, Indole, is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and very toxic to aquatic life[1][2]. A hydrochloride salt of a derivative, 3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid hydrochloride, is known to cause skin, eye, and respiratory irritation[3].
Therefore, it is prudent to assume that 3,3a,4,5,6,7-Hexahydro-2H-indole may exhibit similar toxicological and ecotoxicological properties. All personnel handling this compound must be thoroughly familiar with these potential hazards before beginning any work.
Inferred Hazard Profile:
| Hazard Class | GHS Hazard Statement (Inferred) | Source/Rationale |
| Acute Oral Toxicity | H302: Harmful if swallowed | Based on Indole[2] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Based on Indole[2] |
| Skin Irritation | H315: Causes skin irritation | Based on related hydrochloride salt[3] |
| Eye Irritation | H319: Causes serious eye irritation | Based on Indole and related salt[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Based on related hydrochloride salt[3] |
| Aquatic Toxicity | H400: Very toxic to aquatic life | Based on Indole[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, particularly dermal toxicity and irritation, a robust selection of PPE is mandatory. The principle here is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill potential, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of 3,3a,4,5,6,7-Hexahydro-2H-indole should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. The primary objective is to prevent accidental mixing of incompatible materials, which could lead to violent reactions or the generation of toxic gases.
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic amines.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "3,3a,4,5,6,7-Hexahydro-2H-indole" and any solvents used.
-
Collection:
-
For pure, unused 3,3a,4,5,6,7-Hexahydro-2H-indole, collect it in its original container if possible, or in a designated container for solid or liquid organic waste.
-
For solutions of 3,3a,4,5,6,7-Hexahydro-2H-indole, collect them in a designated liquid hazardous waste container. Do not mix with acidic waste, as this can cause a reaction.
-
Contaminated materials such as pipette tips, gloves, and absorbent pads should be collected in a separate, clearly labeled container for solid hazardous waste.
-
-
Storage: Keep the hazardous waste container closed at all times, except when adding waste. Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
Disposal Procedures: Adherence to Regulatory Standards
The disposal of 3,3a,4,5,6,7-Hexahydro-2H-indole waste must be carried out in strict accordance with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA[4][5].
Disposal Workflow:
The following diagram outlines the decision-making process for the proper disposal of 3,3a,4,5,6,7-Hexahydro-2H-indole waste.
Caption: Disposal workflow for 3,3a,4,5,6,7-Hexahydro-2H-indole waste.
Step-by-Step Disposal Guide:
-
Waste Characterization: Based on its inferred properties, 3,3a,4,5,6,7-Hexahydro-2H-indole waste should be classified as hazardous. Chemical waste generators are legally responsible for determining if their waste is hazardous[1].
-
Accumulation: Follow the collection procedures outlined in Section 3. Ensure that the accumulation start date is clearly marked on the waste container.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for waste disposal. Contact them to schedule a pickup of your hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Manifesting: A licensed hazardous waste transporter will collect the waste. A hazardous waste manifest will be created to track the waste from your laboratory to its final destination at a Treatment, Storage, and Disposal Facility (TSDF)[6].
-
Final Disposal: The most common and effective disposal method for organic chemical waste is high-temperature incineration at a licensed TSDF. This process ensures the complete destruction of the compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup:
-
For small spills, trained laboratory personnel wearing appropriate PPE can clean up the spill using absorbent pads.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Decontamination: Thoroughly decontaminate the area of the spill with a suitable cleaning agent.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your scientific pursuits do not come at the cost of personal or environmental health.
References
- Chemical Label for 3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid hydrochloride. (URL not available)
-
PubChem. 3,3a,4,5,6,7-Hexahydro-2H-indole. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. Safety Data Sheet for 3H-Indole, 2,3,3-trimethyl-. (URL not available)
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. (URL not available)
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo. (URL not available)
- Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
National Institutes of Health. (2024, December 24). Exploring the biological impact of bacteria-derived indole compounds on human cell health. Retrieved from [Link]
-
Anatech Ltd. Indole GHS SDS MSDS Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
- Edvotek.
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
Personal protective equipment for handling 3,3a,4,5,6,7-Hexahydro-2H-indole
Executive Summary: The Hazard Profile
3,3a,4,5,6,7-Hexahydro-2H-indole (often an intermediate in pharmaceutical synthesis, such as for Perindopril) belongs to the class of bicyclic amines. Unlike simple organic solvents, this compound presents a dual-threat mechanism :
-
Corrosivity: As a secondary amine, it possesses a lone pair of electrons capable of rapid protonation upon contact with moist tissue, leading to alkaline hydrolysis (saponification) of fatty tissues. This causes deep, penetrating burns that may not be immediately painful.
-
Sensitization: Indole derivatives are known sensitizers. Repeated low-level exposure can lead to anaphylactic-type reactions.
Immediate Action Required: Treat this substance as Category 1B Skin Corrosive and Category 1 Eye Damaging .[1]
Part 1: The Defense System (Personal Protective Equipment)
Standard "lab safety" protocols are insufficient for corrosive amines. The following PPE standards are non-negotiable for this specific compound.
1. Hand Protection: The Permeation Factor
The Risk: Cyclic amines can permeate standard disposable nitrile gloves in minutes. Once inside the glove, the occluded environment accelerates skin absorption and chemical burns.
| Glove Material | Thickness | Est. Breakthrough | Recommendation |
| Laminate (Silver Shield/4H) | >2.7 mil | >480 min | Primary Choice for prolonged handling or spill cleanup. |
| High-Grade Nitrile | >8 mil | 30–60 min | Acceptable for splash protection only. |
| Standard Nitrile | 4–5 mil | <5 min | Do Not Use as a single layer. |
| Latex | N/A | Immediate | FORBIDDEN .[2] Amines degrade latex rapidly. |
Protocol:
-
Routine Handling: Double-gloving is mandatory. Wear a 5-mil nitrile inner glove (for dexterity) and an 8-mil nitrile outer glove. Inspect the outer glove immediately after any contact.
-
Spill/Bulk Transfer: Wear Laminate liners under outer nitrile gloves.
2. Ocular Defense: Preventing Irreversible Opacity
The Risk: Amines raise the pH of the eye fluid, causing the cornea to cloud (opacify) permanently. Unlike acid burns, which form a barrier scab (eschar), alkali burns penetrate deeper into the eye.
-
Requirement: Unvented or indirectly vented Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Prohibited: Safety glasses with side shields. They do not seal against vapors or aerosols, which can cause "blue haze" vision (glaucopsia) and lacrimation.
-
Face Shield: Mandatory when pouring volumes >50 mL to protect the neck and chin.
3. Respiratory & Body Protection
-
Engineering Control: All handling must occur within a certified chemical fume hood.
-
Body: A standard cotton lab coat is porous. Use a chemical-resistant rubberized apron or Tyvek® sleeves over the lab coat during transfer operations to prevent sleeve saturation.
Part 2: Operational Protocol (The Safe Handling Loop)
Safety is not just equipment; it is a workflow. The following diagram illustrates the closed-loop process required to handle 3,3a,4,5,6,7-Hexahydro-2H-indole without contamination.
Figure 1: The Safe Handling Loop ensures that contamination is neutralized before the operator leaves the safety of the fume hood.
Detailed Workflow Steps:
-
The "Dry Run" (Pre-Check):
-
Ensure the fume hood is operating at 100 fpm face velocity.
-
Place a secondary containment tray (polypropylene) inside the hood. Causality: If the container breaks, the amine is contained, preventing a floor spill that requires evacuation.
-
-
Active Handling:
-
Weighing: Do not weigh outside the hood. If the balance is external, tare the vial, move it to the hood, add the solid/liquid, cap it tightly, and return to the balance.
-
The "Drop" Rule: Never hold a container of hexahydroindole by the cap alone. Support the base.
-
-
Decontamination (The Critical Step):
-
Before removing the container from the hood, wipe the exterior with a paper towel dampened with dilute acetic acid (vinegar) or water.
-
Why? This neutralizes invisible amine traces that would otherwise transfer to doorknobs and keyboards.
-
Part 3: Emergency & Disposal Logistics
Emergency Response
-
Skin Contact: Immediate flushing is critical. Flush for 15 minutes minimum . Do not use vinegar to neutralize skin burns (exothermic reaction risk); use water only.
-
Eye Contact: Hold eyelids open and flush with eyewash station for 15 minutes. Transport to ER immediately.
-
Spills:
Waste Disposal Strategy
Improper disposal of amines is a leading cause of chemical storage fires.
| Waste Stream | Protocol | Rationale |
| Solid Waste | Segregated "Solid Alkali" Bin | Prevents reaction with acidic trash. |
| Liquid Waste | Basic Organic Waste (pH > 10) | NEVER mix with acid waste streams. Mixing amines with acid waste causes violent exothermic eruptions. |
| Sharps | Chemically Contaminated Sharps | Standard protocol.[2][3] |
References
-
PubChem. (n.d.).[4] 3,3a,4,5,6,7-Hexahydro-2H-indole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
